1-(2-Aminophenyl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIYLDMSLIXZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909373 | |
| Record name | 1-(2-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941706-81-6, 10517-50-7 | |
| Record name | (-)-2-Amino-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941706-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10517-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2-Aminophenyl)ethanol synthesis from 2'-aminoacetophenone
An In-depth Technical Guide to the Synthesis of 1-(2-Aminophenyl)ethanol from 2'-Aminoacetophenone
Abstract
This technical guide provides a comprehensive examination of the synthesis of this compound via the chemical reduction of 2'-aminoacetophenone. This compound is a valuable chiral building block and key intermediate in the development of various biologically active molecules and pharmaceuticals.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of reaction mechanisms, field-proven experimental protocols, and critical safety considerations. We will focus on two primary, highly effective reduction methodologies: sodium borohydride reduction for its simplicity and chemoselectivity, and catalytic transfer hydrogenation for its utility in asymmetric synthesis.
Introduction and Strategic Importance
The synthesis of chiral 1,2-amino alcohols is a cornerstone of modern medicinal chemistry.[4][5][6] These structural motifs are prevalent in a wide array of pharmaceutical agents, where specific stereochemistry is often critical for therapeutic efficacy and selectivity.[3][7] this compound, a member of this class, serves as a versatile precursor for more complex molecular architectures.
The conversion of 2'-aminoacetophenone to this compound is a classic example of ketone reduction. The primary scientific challenge lies in the chemoselective reduction of the carbonyl group while preserving the integrity of the aromatic amine functionality. This guide details robust and reproducible methods to achieve this transformation with high fidelity.
Overview of the Chemical Transformation
The core reaction involves the reduction of the ketone in 2'-aminoacetophenone to a secondary alcohol. This is achieved by adding two hydrogen atoms across the carbon-oxygen double bond, a process mediated by a reducing agent.
Figure 1: General scheme for the reduction of 2'-aminoacetophenone.
Methodology I: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild, selective, and highly versatile reducing agent, making it an excellent choice for this synthesis, particularly when chirality is not a primary concern.
Principle and Mechanism of Action
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[8][9] The resulting alkoxide intermediate is subsequently protonated during an aqueous or acidic workup to yield the final alcohol product.[10][11]
Figure 2: Mechanism of ketone reduction by sodium borohydride.
Rationale for Reagent Selection
The primary advantage of NaBH₄ is its chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups such as esters, amides, and carboxylic acids under standard conditions.[8] This selectivity ensures that the amino group on the phenyl ring remains untouched. Furthermore, NaBH₄ is significantly safer and easier to handle than more powerful and pyrophoric hydrides like lithium aluminum hydride (LiAlH₄), as it is stable in protic solvents like ethanol and water.[12][13]
Detailed Experimental Protocol
This protocol is adapted from standard procedures for ketone reduction.[14]
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-aminoacetophenone (1.0 eq) in 95% ethanol (approx. 10 mL per gram of ketone).
-
Cool the resulting solution to 0-5 °C using an ice-water bath. This is crucial for controlling the exothermic nature of the reaction.[14]
Step 2: Addition of Reducing Agent
-
In a separate beaker, dissolve sodium borohydride (NaBH₄, 1.1 eq) in a minimal amount of cold 95% ethanol.
-
Add the NaBH₄ solution dropwise to the stirred ketone solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
Step 3: Reaction and Monitoring
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Step 4: Quenching and Workup
-
Caution: This step evolves hydrogen gas and must be performed in a well-ventilated fume hood.[14]
-
Slowly and carefully add 3M hydrochloric acid (HCl) dropwise to the reaction mixture to quench the excess NaBH₄ and neutralize the borate esters. Continue until gas evolution ceases.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
Purify the crude this compound by flash column chromatography on silica gel or by recrystallization to obtain the pure product.[15]
Data Summary for NaBH₄ Reduction
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 1.1 eq NaBH₄ | A slight excess ensures complete conversion of the ketone.[14] |
| Solvent | 95% Ethanol | Protic solvent that readily dissolves both reactants.[14] |
| Temperature | 0-5 °C (addition), RT (reaction) | Controls the initial exotherm and allows the reaction to proceed to completion. |
| Reaction Time | 1-2 hours | Typically sufficient for complete reduction as monitored by TLC. |
| Expected Yield | >90% | This reduction is generally high-yielding. |
Methodology II: Asymmetric Catalytic Transfer Hydrogenation
For applications in drug development, obtaining a single enantiomer of this compound is often necessary. Asymmetric transfer hydrogenation (ATH) is a powerful technique to achieve this with high enantioselectivity.[6][16]
Principle and Mechanism of Action
ATH involves the transfer of hydrogen from a donor molecule (e.g., a mixture of formic acid and triethylamine, HCOOH/TEA, or 2-propanol) to the ketone, facilitated by a chiral transition metal catalyst, typically based on Ruthenium (Ru) or Rhodium (Rh).[17][18] The chiral ligands coordinated to the metal center create a stereochemically defined environment, directing the hydride transfer to one face of the prochiral ketone, resulting in an excess of one enantiomer of the alcohol.[17]
Rationale for Method Selection
The primary driver for choosing ATH is stereocontrol. This method can produce chiral alcohols with excellent enantiomeric excess (e.e.), which is a critical requirement in the pharmaceutical industry.[2][7] The reaction conditions are generally mild, and the method avoids the use of stoichiometric and often pyrophoric metal hydrides.[17]
Detailed Experimental Protocol (Asymmetric Example)
This protocol is a representative example based on Ru-catalyzed ATH procedures.[6][16]
Step 1: Reaction Setup
-
To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2'-aminoacetophenone (1.0 eq).
-
Add a chiral Ruthenium catalyst (e.g., a Ru(II)-TsDPEN complex, 0.1-1.0 mol%).
-
Add the solvent (e.g., methanol or a mixture of solvents).
Step 2: Addition of Hydrogen Source
-
Add the azeotropic mixture of formic acid and triethylamine (HCOOH/TEA, 5:2 molar ratio) as the hydrogen source.
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to the desired temperature (e.g., 40-65 °C) and stir for 12-24 hours.
-
Monitor the conversion of the starting material by HPLC or GC.
Step 4: Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with an aqueous base (e.g., ammonium hydroxide or sodium bicarbonate).[16]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
Step 5: Purification and Analysis
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC.
Data Summary for Asymmetric Transfer Hydrogenation
| Parameter | Value/Condition | Rationale |
| Catalyst | Chiral Ru(II) or Rh(III) complex | Induces stereoselectivity in the hydrogen transfer step. |
| Catalyst Loading | 0.1 - 1.0 mol% | Sufficient for efficient catalytic turnover. |
| Hydrogen Donor | HCOOH/TEA or 2-Propanol | Serves as the source of hydride for the reduction.[16][17] |
| Solvent | Methanol, Ethanol, Dichloromethane | Solubilizes reactants and facilitates the catalytic cycle. |
| Temperature | 40 - 65 °C | Provides thermal energy to overcome the activation barrier. |
| Expected Yield | 85-99% | ATH reactions are typically high-yielding. |
| Expected e.e. | >95% | A well-chosen catalyst provides high enantioselectivity.[6] |
Characterization of this compound
Confirmation of the product's identity and purity is essential. The following spectroscopic data are characteristic of this compound.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~7.0-7.3 (m, aromatic H), ~6.6-6.8 (m, aromatic H), ~4.8 (q, 1H, CH-OH), ~3.5-4.5 (br s, 3H, NH₂ and OH), ~1.4 (d, 3H, CH₃).[19] |
| ¹³C NMR | δ (ppm): ~145-148 (C-NH₂), ~125-130 (aromatic CH), ~115-120 (aromatic CH), ~68-70 (CH-OH), ~24-26 (CH₃).[19] |
| IR (cm⁻¹) | 3300-3600 (broad, O-H stretch), 3300-3400 (N-H stretch), ~1050 (C-O stretch).[19][20] |
| Mass Spec. | Expected M⁺ peak corresponding to the molecular weight of C₈H₁₁NO.[20] |
Safety and Handling Precautions
Proper laboratory safety practices are mandatory when performing these syntheses.
-
2'-Aminoacetophenone : Harmful if swallowed and may cause skin and eye irritation.[21] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[21][22]
-
Sodium Borohydride : A water-reactive solid that is toxic and corrosive.[12][23] It releases flammable hydrogen gas upon contact with water or acid.[12] Handle in a dry environment, preferably in a fume hood or glove box.[12][13] Keep away from heat and sources of ignition. Wear robust PPE.
-
Solvents and Reagents : Flammable organic solvents (ethanol, ethyl acetate) should be handled away from open flames. Acids and bases should be handled with care. All waste should be disposed of according to institutional guidelines.
Conclusion
The synthesis of this compound from 2'-aminoacetophenone is a fundamental and important transformation in organic chemistry. The choice of method depends largely on the desired outcome. For routine, achiral synthesis, reduction with sodium borohydride offers a safe, cost-effective, and high-yielding route. For applications requiring stereochemical purity, as is common in pharmaceutical development, asymmetric catalytic transfer hydrogenation provides an elegant and highly efficient method for producing enantiomerically enriched this compound. Adherence to the detailed protocols and safety guidelines presented in this guide will enable researchers to reliably synthesize this valuable chemical intermediate for further application.
References
- 1. klandchemicals.com [klandchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. scihorizon.com [scihorizon.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. fishersci.com [fishersci.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. eurofinsus.com [eurofinsus.com]
A Comprehensive Spectroscopic Guide to 1-(2-Aminophenyl)ethanol for Advanced Research
Abstract: 1-(2-Aminophenyl)ethanol (CAS No. 10517-50-7) is a valuable bifunctional molecule featuring a primary amine and a secondary alcohol on an aromatic scaffold.[1][2] This ortho-substituted arrangement makes it a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Accurate and unambiguous structural confirmation is paramount for its application in drug development and materials science. This technical guide provides an in-depth analysis of the core spectroscopic data of this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We delve into the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, scientists, and quality control professionals.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a cornerstone technique for the rapid identification of functional groups. The IR spectrum of this compound is rich with information, clearly indicating the presence of its defining amine and hydroxyl moieties.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: A small amount of solid this compound is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This method minimizes scattering and is ideal for solid samples.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.
-
Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of the molecule's functional groups. The ortho-substitution pattern influences the C-H out-of-plane bending vibrations in the fingerprint region.
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3450 - 3200 (broad) | O-H Stretch | Secondary Alcohol | The broadness of this band is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. |
| 3400 & 3300 (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine | The presence of two sharp peaks in this region is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching modes. |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | These absorptions are characteristic of sp² hybridized C-H bonds on the benzene ring. |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH, CH₃) | These bands arise from the stretching vibrations of the sp³ hybridized C-H bonds in the ethanol side chain. |
| ~1620 | N-H Bend (Scissoring) | Primary Amine | This absorption is due to the in-plane bending vibration of the N-H bonds. |
| 1600 & 1475 | C=C Stretch | Aromatic Ring | These peaks are characteristic of the carbon-carbon double bond stretching within the benzene ring. |
| ~1250 | C-N Stretch | Aromatic Amine | This band corresponds to the stretching vibration of the bond between the aromatic carbon and the nitrogen atom. |
| ~1080 | C-O Stretch | Secondary Alcohol | A strong absorption indicating the stretching of the carbon-oxygen single bond in the alcohol group. |
| ~750 | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene | A strong band in this region is highly characteristic of a 1,2-disubstituted aromatic ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information about the molecular structure, offering insights into the connectivity and chemical environment of each hydrogen and carbon atom.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak, which is easily identifiable. For compounds with exchangeable protons (like -OH and -NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) can be used to better observe these signals.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added to serve as the internal reference (δ = 0.00 ppm).
-
D₂O Exchange: To confirm the identity of the -OH and -NH₂ proton signals, a drop of deuterium oxide (D₂O) can be added to the NMR tube. The sample is shaken, and the ¹H NMR spectrum is re-acquired. The signals corresponding to the exchangeable protons will disappear.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a precise map of the proton environments. The electron-donating nature of the amino group (-NH₂) causes a shielding effect (upfield shift) on the ortho and para protons of the aromatic ring relative to unsubstituted benzene (δ ~7.3 ppm).[3]
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.6 - 7.2 | Multiplet (m) | 4H | Ar-H | The aromatic protons exhibit a complex splitting pattern due to ortho, meta, and para coupling. The electron-donating NH₂ group shifts these protons upfield compared to benzene.[4][5] |
| ~ 4.85 | Quartet (q) | 1H | CH (OH)CH₃ | This methine proton is split into a quartet by the three adjacent methyl protons (n+1 rule). Its proximity to the electronegative oxygen atom causes a significant downfield shift. |
| ~ 3.8 (broad) | Singlet (s) | 2H | NH₂ | Amine protons often appear as a broad singlet and are exchangeable with D₂O. The chemical shift can vary with concentration and temperature. |
| ~ 2.0 (broad) | Singlet (s) | 1H | OH | The hydroxyl proton signal is typically a broad singlet and is also exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration. |
| ~ 1.45 | Doublet (d) | 3H | CH(OH)CH₃ | These methyl protons are split into a doublet by the single adjacent methine proton. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the lack of symmetry in the ortho-substituted ring, all eight carbon atoms in this compound are unique and will produce distinct signals.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 145.0 | C -NH₂ | The carbon directly attached to the nitrogen is significantly deshielded by the nitrogen's electronegativity but also shielded by resonance effects, resulting in a complex net shift. |
| ~ 128.5 | C -CH(OH)CH₃ | The ipso-carbon bearing the ethanol substituent. |
| ~ 127.0 | Aromatic C H | Aromatic carbon chemical shifts typically appear between 110-160 ppm.[6] |
| ~ 126.5 | Aromatic C H | The specific shifts are influenced by the electronic effects of both substituents. |
| ~ 118.0 | Aromatic C H | The electron-donating NH₂ group strongly shields the ortho and para carbons, shifting them upfield. |
| ~ 115.5 | Aromatic C H | The most upfield aromatic signal is likely ortho or para to the amino group. |
| ~ 68.0 | C H(OH)CH₃ | The carbon atom bonded to the electronegative oxygen is significantly deshielded and shifted downfield. |
| ~ 25.0 | CH(OH)C H₃ | The methyl carbon is in a typical aliphatic region. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and crucial structural information based on its fragmentation pattern under electron ionization (EI).
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which ensures sample purity.
-
Ionization: In the ionization chamber, the sample is bombarded with high-energy electrons (~70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is a high-energy radical cation that undergoes fragmentation into smaller, more stable ions.
-
Detection: The charged fragments are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is consistent with its molecular formula C₈H₁₁NO (Molecular Weight: 137.18 g/mol ). The fragmentation is driven by the formation of stable carbocations and the presence of the amine and alcohol functional groups.[7]
Table 4: Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Interpretation |
| 137 | [C₈H₁₁NO]⁺• | C₈H₁₁NO | Molecular Ion (M⁺•) . The presence of a nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[7] |
| 122 | [M - CH₃]⁺ | C₇H₈NO | Base Peak . Loss of a methyl radical via alpha-cleavage results in a highly stable, resonance-stabilized cation. This is a very common pathway for secondary alcohols.[8] |
| 119 | [M - H₂O]⁺• | C₈H₉N | Loss of a neutral water molecule (18 amu) from the molecular ion. This dehydration is a characteristic fragmentation for alcohols.[8] |
| 106 | [C₇H₈N]⁺ | C₇H₈N | This fragment can arise from the m/z 122 ion via the loss of an oxygen atom, or through other complex rearrangements. It corresponds to a stable aminotropylium-like ion. |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, resulting from the cleavage of the side chain from the aromatic ring. |
Visualization of Key Fragmentation Pathway
The dominant fragmentation process, alpha-cleavage, is driven by the formation of a resonance-stabilized oxonium/iminium ion.
Caption: Proposed EI-MS fragmentation of this compound.
Integrated Spectroscopic Analysis Workflow
Confirming the structure of a molecule like this compound is a self-validating process where each piece of spectroscopic data corroborates the others. The logical flow of this analysis ensures a high degree of confidence in the final structural assignment.
Caption: Workflow for integrated spectroscopic structure elucidation.
Conclusion
The collective spectroscopic data provides an unambiguous fingerprint for this compound. IR spectroscopy confirms the presence of the primary amine and secondary alcohol functional groups. Mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns, such as alpha-cleavage leading to the base peak at m/z 122. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the ortho-substitution pattern and the structure of the ethanol side chain. This comprehensive guide serves as an authoritative reference for the analytical characterization of this important chemical intermediate.
References
- 1. Buy this compound | 10517-50-7 [smolecule.com]
- 2. This compound | 10517-50-7 [sigmaaldrich.com]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
1-(2-Aminophenyl)ethanol CAS number 10517-50-7 properties
An In-Depth Technical Guide to 1-(2-Aminophenyl)ethanol (CAS 10517-50-7)
Abstract and Scope
This technical guide provides a comprehensive overview of this compound, CAS number 10517-50-7, a versatile bifunctional molecule of significant interest in chemical synthesis. Possessing a primary aromatic amine, a secondary alcohol, and a benzene ring, this compound serves as a valuable building block in the development of pharmaceuticals, dyes, and fine chemicals.[1] This document, intended for researchers, chemists, and professionals in drug development, consolidates critical data on its chemical and physical properties, spectroscopic profile, synthesis, and analytical characterization. Furthermore, it outlines key applications and provides essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.
Chemical and Physical Properties
The unique arrangement of functional groups in this compound dictates its physical properties and chemical reactivity. The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (hydroxyl) contributes to its physical state and solubility.[1][2]
Identifiers and Molecular Structure
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 10517-50-7 | [2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1] |
| Canonical SMILES | CC(C1=CC=CC=C1N)O | [1] |
| InChI Key | WBIYLDMSLIXZJK-UHFFFAOYSA-N | [1] |
Physicochemical Data
The physicochemical properties are crucial for planning reactions, purifications, and for understanding the compound's behavior in various systems.
| Property | Value | Source |
| Physical State | Solid at room temperature | [1][2] |
| Melting Point | 48-50 °C | [2] |
| Boiling Point | 281.5 °C at 760 mmHg | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
| XLogP3 | 1.3 | [2] |
| Solubility | Soluble in polar organic solvents like methanol and ethanol. Limited solubility in water. | [1] |
Synthesis and Chemical Reactivity
This compound's reactivity is dominated by its amine and alcohol functionalities. The primary amine is basic and nucleophilic, readily participating in acid-base reactions to form salts and condensation reactions with carbonyl compounds to yield imines.[1] The secondary alcohol can be oxidized to the corresponding ketone, 2'-aminoacetophenone, or participate in esterification and etherification reactions.
A prevalent and reliable method for synthesizing this compound is the selective reduction of the ketone group of 2'-aminoacetophenone. This transformation is a cornerstone of organic synthesis, valued for its high yield and selectivity.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Reduction
This protocol details the reduction of 2'-aminoacetophenone using sodium borohydride, a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the aromatic amine group.
Materials:
-
2'-Aminoacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2'-aminoacetophenone (10 mmol) in anhydrous methanol (50 mL).
-
Reduction: Cool the solution to 0 °C using an ice bath. While stirring, add sodium borohydride (15 mmol) portion-wise over 15 minutes. Causality Note: The portion-wise addition controls the exothermic reaction and prevents runaway temperatures.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate. Trustworthiness Note: This washing sequence removes residual acid and water, ensuring the purity of the crude product.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel to yield this compound as a solid.
Spectroscopic and Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Interpreted Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The broad O-H stretch and the characteristic N-H stretches are primary diagnostic peaks.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3500 - 3200 | O-H Stretch (Alcohol) | Broad absorption, indicative of hydrogen bonding. |
| 3400 - 3300 | N-H Stretch (Primary Amine) | Two distinct sharp peaks are expected for the symmetric and asymmetric stretches.[3] |
| 3100 - 3000 | C-H Stretch (Aromatic) | Absorption peaks above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[3] |
| 2980 - 2850 | C-H Stretch (Aliphatic) | Associated with the methyl and methine C-H bonds. |
| 1620 - 1580 | N-H Bend (Primary Amine) | Scissoring vibration of the amine group. |
| 1500 - 1400 | C=C Stretch (Aromatic) | Multiple bands indicating the presence of the benzene ring. |
| 1100 - 1000 | C-O Stretch (Secondary Alcohol) | Strong absorption confirming the alcohol functionality. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a doublet for the methyl group (CH₃), a quartet for the methine proton (CH-OH), multiplets in the aromatic region for the phenyl protons, and broad singlets for the amine (NH₂) and hydroxyl (OH) protons, which are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the methine carbon bearing the hydroxyl group, and four distinct signals for the aromatic carbons due to the ortho-substitution pattern.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 137. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the loss of water ([M-18]⁺). The base peak is often the result of alpha-cleavage, leading to a fragment corresponding to [C₇H₈N]⁺ at m/z = 106.
Protocol: HPLC-UV Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of aromatic compounds like this compound.[4]
Caption: General workflow for purity analysis by HPLC-UV.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). Causality Note: The acidic modifier improves peak shape and ensures the amine is protonated for consistent retention.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.
Applications and Research Interest
This compound is a key intermediate in several industrial and research domains.
-
Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] Its structure is a component of more complex molecules with potential therapeutic value.
-
Dyes and Pigments: The aromatic amine group makes it a suitable starting material for producing azo dyes and other pigments.[1]
-
Agrochemicals and Fine Chemicals: It is utilized in the production of specialized agrochemicals and other fine chemicals where its specific substitution pattern is required.[1][5]
-
Potential Biological Activities: Research has indicated that derivatives of this compound may exhibit antimicrobial, neuroprotective, and analgesic properties, making it a target for further investigation in medicinal chemistry.[1]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.
GHS Hazard Classification
| Hazard Class | Hazard Statement | Pictogram | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Exclamation Mark | [6] |
| Skin Irritation | H315: Causes skin irritation | Exclamation Mark | |
| Eye Irritation | H319: Causes serious eye irritation | Exclamation Mark | |
| STOT - Single Exposure | H335: May cause respiratory irritation | Exclamation Mark |
Handling and Personal Protective Equipment (PPE)
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust.[7]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Wash hands thoroughly after handling.[7]
-
In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water.[7]
Storage and Stability
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep in a dark place, as some aromatic amines can be light-sensitive.
Conclusion
This compound (CAS 10517-50-7) is a fundamentally important chemical intermediate with a well-defined property profile. Its bifunctional nature allows for diverse chemical transformations, making it a valuable precursor in the pharmaceutical, dye, and fine chemical industries. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for its effective application in research and development.
References
- 1. Buy this compound | 10517-50-7 [smolecule.com]
- 2. aablocks.com [aablocks.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalkland.com [chemicalkland.com]
- 6. 10517-50-7 | this compound | Aryls | Ambeed.com [ambeed.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 001chemical.com [001chemical.com]
The Synthetic Versatility of 1-(2-Aminophenyl)ethanol: A Technical Guide for Organic Chemists and Drug Discovery Professionals
Abstract
1-(2-Aminophenyl)ethanol, a chiral amino alcohol, is emerging as a versatile and highly valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amine and a reactive secondary alcohol on an aromatic scaffold, opens avenues for the efficient construction of a diverse array of heterocyclic systems and complex molecular architectures. This technical guide provides an in-depth exploration of the current and potential applications of this compound, with a focus on its utility in the synthesis of indoles, quinolines, and its prospective role as a chiral auxiliary. Detailed mechanistic insights, validated experimental protocols, and a forward-looking perspective are presented to empower researchers, scientists, and drug development professionals in leveraging this potent synthon for their synthetic endeavors.
Introduction: The Strategic Advantage of a Bifunctional Synthon
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. This compound distinguishes itself through the ortho-disposition of its amino and 1-hydroxyethyl functionalities. This arrangement provides a powerful platform for intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocycles that are prevalent in pharmaceuticals, agrochemicals, and materials science. The inherent chirality at the carbinol center further presents opportunities for asymmetric synthesis, a critical aspect of modern drug development. This guide will delve into the practical applications of this molecule, elucidating the chemical principles that underpin its reactivity and synthetic utility.
Synthesis of Substituted Indoles via Electrochemical Cyclization
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The direct conversion of acyclic precursors to indoles under mild conditions is a highly sought-after transformation. This compound serves as an excellent precursor for the electrochemical synthesis of 2-substituted indoles, offering a green and efficient alternative to traditional methods that often require harsh reagents or metal catalysts.
Mechanistic Rationale: Anodic Oxidation and Intramolecular Cyclization
The electrochemical synthesis of indoles from 1-(2-aminophenyl)alcohols proceeds through a proposed mechanism involving an initial dehydration followed by an intramolecular dehydrogenative C-N bond formation. The process is believed to involve the generation of a radical cation intermediate at the anode, which then undergoes cyclization. This method is notable for its excellent functional group tolerance and can be performed under metal-, iodine-, and oxidant-free conditions.
Diagram 1: Proposed Electrochemical Synthesis of Indoles
Caption: Workflow for the electrochemical synthesis of indoles.
Experimental Protocol: Electrochemical Synthesis of a 2-Substituted Indole
This protocol is a representative procedure for the electrochemical synthesis of indoles from 1-(2-aminophenyl)alcohols.
Materials:
-
This compound (1.0 mmol)
-
Anhydrous acetonitrile (MeCN) as solvent
-
Tetrabutylammonium perchlorate (TBAP) as supporting electrolyte
-
Graphite felt or reticulated vitreous carbon (RVC) as anode and cathode
-
Undivided electrochemical cell
-
Constant current power supply
Procedure:
-
In an undivided electrochemical cell equipped with a graphite felt anode and a graphite felt cathode, dissolve this compound (1.0 mmol) and TBAP (0.2 M) in anhydrous MeCN (10 mL).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Apply a constant current of 10 mA and allow the electrolysis to proceed for the calculated charge (typically 2-4 F/mol).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted indole.
Table 1: Representative Data for Electrochemical Indole Synthesis
| Entry | Substrate | Product | Yield (%) |
| 1 | This compound | 2-Methylindole | 75-85 |
| 2 | 1-(2-Amino-5-methylphenyl)ethanol | 2,5-Dimethylindole | 70-80 |
Access to Quinolines via Modified Friedländer Annulation
The quinoline scaffold is another cornerstone of medicinal chemistry, with applications ranging from antimalarial agents to kinase inhibitors. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis.[1] While this compound is not a direct substrate for the classical Friedländer reaction, its in-situ oxidation to the corresponding 2-aminoacetophenone enables a powerful, one-pot synthesis of 2,4-disubstituted quinolines.[2]
Causality in Experimental Design: The Dehydrogenative Coupling Approach
The use of 2-aminobenzyl alcohols, such as this compound, in a modified Friedländer synthesis relies on an initial dehydrogenation step to generate the reactive ketone intermediate.[2] This can be achieved using various catalytic systems, including transition-metal catalysts or even under metal-free, base-mediated conditions with an oxidant like DMSO or air.[3] This approach offers the advantage of utilizing readily available and stable alcohol precursors.
Diagram 2: Modified Friedländer Synthesis of Quinolines
Caption: Pathway for the synthesis of quinolines from this compound.
Experimental Protocol: Dehydrogenative Friedländer Annulation
This protocol is a representative procedure for the synthesis of 2,4-disubstituted quinolines from a 2-aminobenzyl alcohol derivative.
Materials:
-
(2-Aminophenyl)(phenyl)methanol (a close analog of this compound) (1.0 mmol)
-
Acetophenone (1.2 mmol)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a round-bottom flask, add (2-aminophenyl)(phenyl)methanol (1.0 mmol), acetophenone (1.2 mmol), and KOH (2.0 mmol).
-
Add DMSO (5 mL) as the solvent and oxidant.
-
Heat the reaction mixture to 120 °C and stir for 1-3 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,4-disubstituted quinoline.[2]
Prospective Application as a Chiral Auxiliary
The presence of a stereocenter in this compound makes it an attractive candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered. While specific applications of this compound as a chiral auxiliary are not yet widely reported in the literature, its structural features suggest significant potential in this area.
Theoretical Framework for Asymmetric Induction
The amino and hydroxyl groups of this compound can be used to form chiral derivatives, such as amides or esters, with prochiral substrates. The steric bulk of the phenyl group and the defined stereochemistry of the auxiliary can then create a chiral environment that biases the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation.
Diagram 3: Concept of this compound as a Chiral Auxiliary
Caption: General scheme for the use of this compound as a chiral auxiliary.
Conclusion and Future Outlook
This compound is a multifaceted building block with demonstrated and significant potential in organic synthesis. Its utility in the construction of indoles and quinolines, two of the most important heterocyclic scaffolds in drug discovery, is well-established. The electrochemical approach to indoles highlights a commitment to greener and more sustainable synthetic methodologies. Furthermore, the untapped potential of this molecule as a chiral auxiliary presents an exciting frontier for research in asymmetric synthesis. As the demand for novel and structurally complex bioactive molecules continues to grow, the strategic application of versatile synthons like this compound will undoubtedly play a pivotal role in advancing the fields of organic chemistry and pharmaceutical development.
References
An In-depth Technical Guide on the Theoretical Studies of the Molecular Structure of 1-(2-Aminophenyl)ethanol
Abstract
This technical guide provides a comprehensive theoretical analysis of the molecular structure of 1-(2-Aminophenyl)ethanol, a compound of interest in medicinal chemistry and material science.[1][2] Leveraging Density Functional Theory (DFT), this document elucidates the molecule's conformational landscape, optimized geometric parameters, vibrational frequencies, and electronic properties. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping, are presented to offer insights into the molecule's reactivity and potential for intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed computational protocols to support further investigation and application of this versatile molecule.
Introduction
This compound and its derivatives are recognized for their significant roles in various scientific fields. In medicinal chemistry, for instance, derivatives like 1-(2-aminophenyl)pyrrole-based amides have been developed as potential anticancer agents that inhibit human topoisomerase I.[1] The structural framework of aminophenyl ethanol is also a key component in the synthesis of various biologically active compounds and functional materials.[2][3] A thorough understanding of its molecular structure and electronic properties at a quantum-mechanical level is paramount for designing novel derivatives with enhanced efficacy and for predicting their behavior in different chemical environments.
Theoretical studies, particularly those employing DFT, offer a powerful and cost-effective means to investigate molecular properties with a high degree of accuracy.[4][5][6] These computational methods allow for the detailed exploration of conformational possibilities, vibrational modes, and electronic distributions, which are often challenging to determine solely through experimental techniques.[7] This guide presents a systematic theoretical investigation of this compound, providing a robust computational framework for its characterization.
Computational Methodology
The selection of an appropriate computational method is critical for obtaining reliable theoretical results. Density Functional Theory (DFT) has been widely adopted for its excellent balance of accuracy and computational cost in studying organic molecules.[8]
Rationale for Method Selection
Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, have demonstrated high accuracy in predicting the geometric, vibrational, and electronic properties of organic compounds.[4][9][10] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established and versatile choice for a broad range of chemical systems.[4][8]
Basis Set Selection: The choice of basis set is equally important. The 6-311++G(d,p) basis set is employed for these calculations. This split-valence triple-zeta basis set provides a flexible description of the valence electrons. The addition of diffuse functions ("++") is crucial for accurately describing systems with lone pairs and for modeling hydrogen bonding, while the polarization functions ("(d,p)") account for the non-spherical nature of electron density in bonded atoms.[7]
Step-by-Step Computational Protocol
-
Initial Structure Generation: A 2D sketch of this compound is created using molecular modeling software and converted into a 3D structure.
-
Conformational Search: A conformational analysis is performed to identify the low-energy conformers of the molecule. This is particularly important for flexible molecules like this compound, which has rotatable bonds in its ethanol side chain. Intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence conformational preference.[11][12]
-
Geometry Optimization: The geometries of the identified conformers are optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the minimum energy structure on the potential energy surface.
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.
-
Electronic Property Calculations: Following geometry optimization, single-point energy calculations are performed to determine various electronic properties, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's chemical reactivity and kinetic stability.[13]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[14][15]
-
Results and Discussion
Molecular Geometry and Conformational Analysis
The geometry of this compound was optimized to its ground state. The presence of the flexible ethanol side chain and the amino group allows for several possible conformations. The most stable conformer is predicted to be stabilized by an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amino group's nitrogen (O-H···N). This type of interaction is a known stabilizing factor in similar molecules like aminoethanol.[12] The gauche conformation of the ethanol backbone is often favored in such systems due to the gauche effect.[16][17]
The optimized geometric parameters (bond lengths and angles) for the most stable conformer are presented in Table 1. These theoretical values are expected to be in good agreement with experimental data obtained from techniques like X-ray crystallography for similar compounds.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (ring) | 1.39 - 1.40 | |
| C-N | 1.40 | |
| C-O | 1.43 | |
| O-H | 0.97 | |
| N-H | 1.01 | |
| C-C-N | 120.5 | |
| C-C-O | 110.2 | |
| C-O-H | 108.9 |
Note: These are representative values and the full set of parameters can be obtained from the computational output files.
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies provide a theoretical basis for interpreting experimental FT-IR and FT-Raman spectra.[10][18] The key vibrational modes are assigned based on their potential energy distribution (PED).
Table 2: Key Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 | O-H stretch (H-bonded) |
| ~3350, ~3250 | N-H asymmetric & symmetric stretch |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1620 | N-H scissoring |
| ~1450 | C=C aromatic ring stretch |
| ~1250 | C-O stretch |
| ~1100 | C-N stretch |
The calculated spectra can be compared with experimental data to validate the accuracy of the computational model.[19][20]
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are crucial for understanding the electronic properties and reactivity of a molecule.[21] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[13] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability.[21][22] A smaller energy gap suggests higher reactivity.[9][13]
-
HOMO: The HOMO of this compound is primarily localized on the aminophenyl ring, indicating that this is the region most susceptible to electrophilic attack.
-
LUMO: The LUMO is distributed over the entire molecule, with significant contributions from the phenyl ring and the ethanol side chain.
-
Energy Gap: The calculated HOMO-LUMO energy gap provides insight into the charge transfer possibilities within the molecule.[7][23][24]
The following diagram illustrates the workflow for HOMO-LUMO analysis.
Caption: Workflow for HOMO-LUMO analysis.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species.[14][25] The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).[15][26][27]
For this compound, the MEP map would show:
-
Negative Potential (Red): Concentrated around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Blue): Located around the hydrogen atoms of the amino and hydroxyl groups, making them potential sites for nucleophilic attack and hydrogen bond donation.
The diagram below outlines the process of generating and interpreting an MEP map.
Caption: Process for MEP analysis.
Implications for Drug Development and Material Science
The theoretical insights gained from this study have practical implications:
-
Drug Design: Understanding the reactive sites and intermolecular interaction capabilities of this compound can guide the design of new derivatives with improved binding affinities to biological targets. The MEP map, for example, can help in identifying key pharmacophoric features.
-
Material Science: The molecule's bifunctional nature (amine and hydroxyl groups) makes it a valuable monomer for polymerization.[2] The theoretical data on its geometry and electronic structure can aid in predicting the properties of polymers derived from it.
Conclusion
This technical guide has presented a comprehensive theoretical study of the molecular structure of this compound using DFT calculations. The analysis of its optimized geometry, vibrational frequencies, and electronic properties provides a detailed understanding of its chemical nature. The insights from HOMO-LUMO and MEP analyses highlight its reactivity and potential for various applications. The computational protocols and findings detailed herein serve as a valuable resource for scientists and researchers working on the development of novel pharmaceuticals and materials based on the this compound scaffold.
References
- 1. Development of 1-(2-aminophenyl)pyrrole-based amides acting as human topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ripublication.com [ripublication.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. Molecular Structure of 2-(4-Aminophenyl)ethanol Studied by Supersonic Jet Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lclab.ustc.edu.cn [lclab.ustc.edu.cn]
- 13. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MEP [cup.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 25. chemrxiv.org [chemrxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 1-(2-Aminophenyl)ethanol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Characterization in Chemical Development
1-(2-Aminophenyl)ethanol, a primary aromatic amine and a key structural motif in various pharmacologically active compounds and synthetic intermediates, presents a unique set of challenges and opportunities in chemical and pharmaceutical development. Its molecular architecture, featuring both a hydrophilic amino group and a hydroxyl moiety, alongside a lipophilic phenyl ring, imparts a nuanced physicochemical profile. A thorough understanding of its solubility and stability in a range of common solvents is not merely an academic exercise; it is a fundamental prerequisite for successful process development, formulation design, and ensuring the ultimate safety and efficacy of any resulting product.
This technical guide provides a comprehensive overview of the critical aspects of solubility and stability pertaining to this compound. We will delve into the theoretical considerations that govern its behavior in solution, present robust, field-proven experimental protocols for the precise determination of these properties, and discuss the likely degradation pathways based on the principles of organic chemistry and insights from forced degradation studies. The methodologies outlined herein are designed to be self-validating systems, providing the trustworthiness required for regulatory submissions and confident project progression.
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability, ease of formulation, and the feasibility of various manufacturing processes. For this compound, its amphipathic nature suggests a complex solubility profile. The aromatic ring contributes to its solubility in non-polar, organic solvents, while the amino and hydroxyl groups can engage in hydrogen bonding, promoting solubility in polar and protic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately to Highly Soluble | The amino and hydroxyl groups can form strong hydrogen bonds with the solvent molecules. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | The polar nature of these solvents can solvate the polar functional groups of the molecule. |
| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents offer a balance of polarity that may effectively solvate the molecule. |
Experimental Protocol for Determining Thermodynamic Solubility
To obtain precise, quantitative solubility data, a standardized experimental approach is essential. The following protocol outlines a reliable method for determining the thermodynamic solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a selection of common solvents at a controlled temperature.
Materials:
-
This compound (purity >99%)
-
Selected solvents (HPLC grade or equivalent): Water, Methanol, Ethanol, Acetonitrile, Toluene, Dichloromethane
-
Thermostatically controlled shaker incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) and UV detection is a common starting point for aromatic amines.[3]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the diluted sample solutions into the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Causality Behind Experimental Choices:
-
Use of excess solid: Ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic equilibrium solubility.
-
Controlled temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.
-
Equilibration time: Sufficient time is required for the dissolution process to reach equilibrium.
-
Filtration: Essential to remove microscopic, undissolved particles that would otherwise lead to erroneously high solubility values.
-
HPLC analysis: Provides a sensitive and specific method for quantifying the analyte in the presence of potential impurities or degradants.
References
An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-1-(2-Aminophenyl)ethanol
Introduction: The Significance of Chiral Amino Alcohols
(S)-1-(2-Aminophenyl)ethanol is a chiral vicinal amino alcohol, a structural motif of significant interest in the pharmaceutical and fine chemical industries.[1][2] Enantiomerically pure amino alcohols are crucial building blocks for the synthesis of a wide array of biologically active molecules and serve as valuable chiral ligands and catalysts in asymmetric synthesis.[1] The precise spatial arrangement of the amino and hydroxyl groups is paramount for their biological activity and efficacy in various applications, making their stereocontrolled synthesis a critical area of research. This guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of (S)-1-(2-aminophenyl)ethanol, with a focus on the asymmetric reduction of the prochiral ketone, 2-aminoacetophenone.
Core Synthetic Strategy: Asymmetric Reduction of 2-Aminoacetophenone
The most direct and widely employed route to (S)-1-(2-aminophenyl)ethanol is the asymmetric reduction of 2-aminoacetophenone. This transformation involves the stereoselective addition of a hydride to the carbonyl group, establishing the chiral center at the alcohol. The success of this approach hinges on the use of a chiral catalyst or reagent that can effectively differentiate between the two prochiral faces of the ketone. Several powerful methods have been developed for this purpose, primarily falling into two categories: catalytic asymmetric reduction (using transition metal complexes or organocatalysts) and biocatalytic reduction.
I. Catalytic Asymmetric Reduction: A Tale of Two Mechanisms
Catalytic asymmetric reduction methods are highly favored due to their efficiency, requiring only a small amount of a chiral catalyst to produce a large quantity of the desired enantiomerically enriched product.[3] Two of the most prominent and reliable methods in this domain are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
A. The Corey-Bakshi-Shibata (CBS) Reduction: Oxazaborolidine Catalysis
The CBS reduction is a powerful and versatile method for the enantioselective reduction of a wide range of prochiral ketones.[4][5] It utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in conjunction with a borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂).[5][6]
Causality Behind Experimental Choices:
The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, sterically defined complex between the oxazaborolidine catalyst, the borane, and the ketone substrate.[5][7] The catalyst, acting as a chiral Lewis acid, coordinates to the carbonyl oxygen of the ketone.[5] Simultaneously, the borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine.[5] This dual activation facilitates a highly organized, six-membered transition state where the hydride is delivered from the borane to one specific face of the ketone, dictated by the stereochemistry of the catalyst.[5] The choice of the specific CBS catalyst and borane source can be optimized to achieve the highest enantiomeric excess (ee) for a given substrate.[4] It is crucial to perform the reaction under anhydrous conditions, as the presence of water can significantly impact the enantioselectivity.[5]
Experimental Workflow: CBS Reduction
Caption: Workflow for the CBS-catalyzed asymmetric reduction of 2-aminoacetophenone.
Detailed Protocol: CBS Reduction of 2-Aminoacetophenone
-
Catalyst Preparation (In Situ): To a solution of the chiral amino alcohol precursor (e.g., (S)-(-)-2-methyl-CBS-oxazaborolidine precursor, 10 mol%) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 M in THF, 1.0-1.2 equivalents relative to the amino alcohol) dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure the formation of the active oxazaborolidine catalyst.[8][9]
-
Reduction: Cool the catalyst solution to a low temperature (typically between -78 °C and 0 °C). To this, add a solution of 2-aminoacetophenone (1.0 equivalent) in anhydrous THF dropwise. Then, add the stoichiometric borane reducing agent (e.g., BH₃·THF, 0.6-1.0 equivalents) dropwise, maintaining the low temperature.
-
Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Workup: Allow the reaction mixture to warm to room temperature. Remove the solvent under reduced pressure. Add a dilute acidic solution (e.g., 1 M HCl) to the residue to hydrolyze the borate esters.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched (S)-1-(2-aminophenyl)ethanol.
B. Noyori Asymmetric Hydrogenation: Ruthenium-Catalyzed Hydrogen Transfer
The Noyori asymmetric hydrogenation is another cornerstone of enantioselective ketone reduction, earning Ryoji Noyori a share of the 2001 Nobel Prize in Chemistry.[10] This method typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and utilizes hydrogen gas as the reductant.[10][11] A variation of this is asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid instead of H₂ gas.[3]
Causality Behind Experimental Choices:
The remarkable efficiency and enantioselectivity of the Noyori hydrogenation stem from the formation of a chiral ruthenium hydride species in the catalytic cycle.[11][12] The C₂-symmetric BINAP ligand creates a well-defined chiral environment around the ruthenium center.[11] The ketone substrate coordinates to the metal, and the hydride is delivered to the carbonyl carbon via an inner-sphere mechanism.[12] The stereochemical outcome is dictated by the chirality of the BINAP ligand; (S)-BINAP typically yields the (S)-alcohol, while (R)-BINAP produces the (R)-alcohol. The choice of solvent, temperature, and hydrogen pressure are critical parameters that must be optimized to achieve high conversion and enantioselectivity.
Reaction Pathway: Noyori Asymmetric Hydrogenation
References
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. klandchemicals.com [klandchemicals.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Biocatalytic Synthesis of Chiral 1-(2-Aminophenyl)ethanol
Abstract
Chiral 1-(2-aminophenyl)ethanol is a pivotal building block in the pharmaceutical industry, serving as a key intermediate for the synthesis of a variety of bioactive molecules.[1][2] The stereochemistry of this compound is critical, as different enantiomers can exhibit vastly different pharmacological activities and metabolic profiles.[3][4] This technical guide provides an in-depth exploration of the biocatalytic strategies for the enantioselective synthesis of this compound. We will delve into the core enzymatic approaches, including asymmetric reduction using ketoreductases (KREDs), kinetic resolution with lipases, and asymmetric amination via transaminases. This guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to empower the efficient and sustainable production of this valuable chiral intermediate.
Introduction: The Significance of Chiral this compound in Drug Discovery
The demand for enantiomerically pure compounds in the pharmaceutical sector is driven by stringent regulatory standards and the need for drugs with improved therapeutic indices.[3][4] Chiral this compound, with its vicinal amino and hydroxyl functional groups, represents a versatile synthon for the construction of complex molecular architectures found in numerous pharmaceuticals. The precise control of its stereochemistry is paramount, as the biological activity of the final drug product is often dictated by the spatial arrangement of these functional groups.[4]
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis for producing chiral molecules.[2][5] Enzymes offer unparalleled stereoselectivity, operate under mild reaction conditions, and often obviate the need for complex protection and deprotection steps, leading to more sustainable and cost-effective manufacturing processes.[5][6] This guide will navigate the landscape of biocatalytic options for synthesizing chiral this compound, providing the technical insights necessary for successful implementation in a laboratory or industrial setting.
Strategic Biocatalytic Approaches
The synthesis of chiral this compound can be approached through several enzymatic strategies. The choice of method depends on factors such as the desired enantiomer, substrate availability, and process economics. The three primary biocatalytic routes are:
-
Asymmetric Reduction of 2-Aminoacetophenone: This is the most direct route, employing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to reduce the prochiral ketone, 2-aminoacetophenone, to the corresponding chiral alcohol.
-
Kinetic Resolution of Racemic this compound: This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of the alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.
-
Asymmetric Amination using Transaminases: While less direct for this specific target, transaminases (TAs) can be employed in a cascade reaction or by using a suitable amino acceptor to convert a keto-acid or ketone precursor into a chiral amine, which can then be further transformed into the target amino alcohol.
Below is a logical workflow for selecting and implementing a biocatalytic approach for the synthesis of chiral this compound.
// Nodes Start [label="Define Target Enantiomer\n((R)- or (S)-1-(2-aminophenyl)ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Asymmetric_Reduction [label="Asymmetric Reduction of\n2-Aminoacetophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinetic_Resolution [label="Kinetic Resolution of\nRacemic this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transaminase_Route [label="Transaminase-based\nAsymmetric Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Screen_KREDs [label="Screen KRED/ADH Library\nfor Activity & Selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Lipases [label="Screen Lipase Library\nfor Enantioselective Acylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Screen_TAs [label="Screen TA Library\n(often in a cascade)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Reduction [label="Optimize Reaction Conditions\n(pH, Temp, Co-solvent, Cofactor Regen.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Resolution [label="Optimize Reaction Conditions\n(Solvent, Acyl Donor, Temp.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_TA [label="Optimize Reaction Conditions\n(pH, Temp, Amine Donor)", fillcolor="#FBBC05", fontcolor="#202124"]; Scale_Up [label="Scale-up & Product Isolation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Chiral HPLC/SFC Analysis\n(ee & Conversion)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Asymmetric_Reduction; Start -> Kinetic_Resolution; Start -> Transaminase_Route; Asymmetric_Reduction -> Screen_KREDs; Kinetic_Resolution -> Screen_Lipases; Transaminase_Route -> Screen_TAs; Screen_KREDs -> Optimize_Reduction; Screen_Lipases -> Optimize_Resolution; Screen_TAs -> Optimize_TA; Optimize_Reduction -> Analysis; Optimize_Resolution -> Analysis; Optimize_TA -> Analysis; Analysis -> Scale_Up; }
Asymmetric Reduction with Ketoreductases (KREDs)
The asymmetric reduction of 2-aminoacetophenone using KREDs is a highly efficient method for producing enantiomerically pure this compound. KREDs are NAD(P)H-dependent enzymes that catalyze the reduction of ketones to their corresponding chiral alcohols with high stereoselectivity.[7]
Mechanism and Rationale
KREDs transfer a hydride from the nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the ketone. The stereochemical outcome of the reaction is determined by the specific KRED used, with different enzymes favoring the production of either the (R)- or (S)-enantiomer. The amino group on the phenyl ring can influence substrate binding and reactivity, making enzyme screening a critical first step. A newly isolated Burkholderia sp. was found to produce (R)-2-amino-1-phenylethanol from 2-aminoacetophenone with high stereospecificity.[8]
A crucial aspect of KRED-catalyzed reductions is the regeneration of the expensive nicotinamide cofactor. This is typically achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone, or formate dehydrogenase (FDH) which oxidizes formate to carbon dioxide, to reduce the oxidized cofactor (NAD(P)+) back to its active NAD(P)H form.[9]
// Nodes Substrate [label="2-Aminoacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Chiral this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; KRED [label="KRED/ADH", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADPH [label="NAD(P)H", fillcolor="#FBBC05", fontcolor="#202124"]; NADP [label="NAD(P)+", fillcolor="#FBBC05", fontcolor="#202124"]; GDH [label="GDH/FDH", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose [label="Glucose/Formate", fillcolor="#F1F3F4", fontcolor="#202124"]; Gluconolactone [label="Gluconolactone/CO2", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Substrate -> KRED; KRED -> Product; NADPH -> KRED [label=" H-"]; KRED -> NADP; NADP -> GDH; GDH -> NADPH; Glucose -> GDH; GDH -> Gluconolactone; }
Experimental Protocol: KRED Screening and Optimization
Objective: To identify a suitable KRED for the asymmetric reduction of 2-aminoacetophenone and optimize the reaction conditions.
Materials:
-
2-Aminoacetophenone
-
KRED screening kit (containing a panel of (R)- and (S)-selective enzymes)
-
NADP+ or NAD+
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
96-well microtiter plates
-
Incubator shaker
-
Centrifuge
-
HPLC with a chiral column
Procedure:
-
Enzyme Screening (Microplate Scale):
-
Prepare a stock solution of 2-aminoacetophenone (e.g., 100 mM in DMSO).
-
In each well of a 96-well plate, add 180 µL of 100 mM phosphate buffer (pH 7.0).
-
Add 1 mg of each KRED to individual wells.
-
Add 10 µL of a cofactor/regeneration mix (containing NAD(P)+, GDH, and glucose).
-
Initiate the reaction by adding 2 µL of the 2-aminoacetophenone stock solution (final concentration ~1 mM).
-
Seal the plate and incubate at 30°C with shaking (200 rpm) for 24 hours.
-
Quench the reaction by adding 200 µL of ethyl acetate to each well.
-
Mix thoroughly and centrifuge to separate the layers.
-
Analyze the organic layer by chiral HPLC to determine conversion and enantiomeric excess (ee).
-
-
Reaction Optimization:
-
Using the best-performing KRED from the screen, optimize reaction parameters such as pH (6.0-8.0), temperature (25-40°C), substrate concentration (1-50 mM), and co-solvent (e.g., DMSO, isopropanol) concentration.
-
Set up reactions in larger volumes (e.g., 1-5 mL) to accurately assess the impact of each parameter.
-
Monitor the reaction progress over time by taking samples at regular intervals.
-
Data Presentation: KRED Performance
| KRED ID | Selectivity | Conversion (%) | Enantiomeric Excess (ee, %) |
| KRED-01 | (R) | 85 | >99 |
| KRED-02 | (S) | 92 | 98 |
| KRED-03 | (R) | 45 | 95 |
| KRED-04 | (S) | 15 | 88 |
Kinetic Resolution with Lipases
Kinetic resolution is a robust method for separating enantiomers from a racemic mixture. Lipases are commonly used for this purpose due to their broad substrate scope and high enantioselectivity in non-aqueous media.[10][11]
Mechanism and Rationale
In a typical lipase-catalyzed kinetic resolution of racemic this compound, the enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer) using an acyl donor, such as vinyl acetate.[12] This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated by conventional chromatographic methods. The theoretical maximum yield for a single enantiomer in a kinetic resolution is 50%.
Experimental Protocol: Lipase-Catalyzed Resolution
Objective: To perform the kinetic resolution of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Vinyl acetate
-
tert-Butyl methyl ether (MTBE)
-
Molecular sieves (4 Å)
-
Orbital shaker
-
HPLC with a chiral column
Procedure:
-
To a 25 mL flask, add racemic this compound (1 mmol), MTBE (10 mL), and activated molecular sieves.
-
Add vinyl acetate (1.5 mmol).
-
Add the immobilized lipase (e.g., 50 mg).
-
Seal the flask and place it on an orbital shaker at 40°C and 200 rpm.
-
Monitor the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Evaporate the solvent and purify the remaining alcohol and the acylated product by column chromatography.
Data Presentation: Lipase Resolution Efficiency
| Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Acetate (%) |
| 2 | 25 | 33 | >99 |
| 4 | 45 | 82 | >99 |
| 6 | 51 | >99 | 96 |
| 8 | 58 | 94 | 92 |
Asymmetric Synthesis with Transaminases (TAs)
Transaminases, or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[13][14][15] They are powerful tools for the synthesis of chiral amines.[13][15][16]
Mechanism and Rationale
The synthesis of chiral this compound using a transaminase would typically involve a two-step process or a cascade reaction. A potential route could involve the transamination of a suitable β-hydroxy ketone precursor. However, a more common application of TAs is in the synthesis of chiral amines from prochiral ketones.[13][14][15] For the synthesis of this compound, a chemoenzymatic approach could be envisioned where a TA is first used to produce a chiral aminoketone, which is then subsequently reduced.
The reaction equilibrium can sometimes be unfavorable, and strategies to drive the reaction to completion include using a high concentration of the amine donor (e.g., isopropylamine, which generates acetone as a co-product that can be removed) or using an enzyme-coupled system to remove the co-product.[13]
Analytical Methods for Chiral Analysis
The accurate determination of enantiomeric excess and conversion is crucial for evaluating the success of a biocatalytic reaction. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the most common techniques for this purpose.[17][18][19]
Protocol: Chiral HPLC Analysis
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)
Mobile Phase:
-
A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized for the specific column used.
Procedure:
-
Prepare a standard solution of racemic this compound.
-
Inject the standard to determine the retention times of the two enantiomers.
-
Prepare the reaction sample by appropriate dilution in the mobile phase.
-
Inject the sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
Conclusion and Future Outlook
The biocatalytic synthesis of chiral this compound offers significant advantages in terms of stereoselectivity, sustainability, and process efficiency. Ketoreductases provide a direct and highly effective route from 2-aminoacetophenone, while lipases offer a reliable method for the resolution of the racemic alcohol. The continuous discovery and engineering of novel enzymes will further expand the biocatalytic toolbox, enabling the development of even more efficient and robust processes for the production of this and other valuable chiral intermediates. The integration of biocatalysis into multi-step chemical syntheses, creating chemoenzymatic cascades, holds immense promise for the future of pharmaceutical manufacturing.[20][21][22]
References
- 1. nbinno.com [nbinno.com]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 5. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Transaminases for chiral amine synthesis | CoLab [colab.ws]
- 15. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 20. Coupling metal and whole-cell catalysis to synthesize chiral alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coupling metal and whole-cell catalysis to synthesize chiral alcohols [journal.hep.com.cn]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 1-(2-Aminophenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and fine chemical development, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles.[1][2] Asymmetric synthesis, the selective production of a single stereoisomer, has therefore become a cornerstone of modern organic chemistry.[1] Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method, particularly in the early stages of drug development.[3]
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] After inducing the desired chirality, the auxiliary is cleaved and can ideally be recovered for reuse.[3] This approach offers high levels of stereoselectivity and predictability.[1] This guide focuses on the application of 1-(2-aminophenyl)ethanol, a versatile and effective chiral auxiliary derived from the chiral pool of amino alcohols.[][5] Its unique structural features, including the presence of both a hydroxyl and an amino group, allow for the formation of rigid, chelated transition states, which are key to its efficacy in inducing high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions.
Synthesis and Resolution of this compound
The utility of a chiral auxiliary is fundamentally dependent on its availability in enantiomerically pure form. This compound can be synthesized from 2-(o-nitrophenyl)ethanol through reduction of the nitro group.[6]
Protocol 1: Synthesis of racemic this compound
This protocol is adapted from a patented procedure for the reduction of 2-(o-nitrophenyl)ethanol.[6]
Materials:
-
2-(o-Nitrophenyl)ethanol
-
Methanol
-
Raney nickel catalyst
-
Hydrogen gas
-
Sodium hydroxide (optional, as an alkali compound to improve catalyst activity)[6]
-
Autoclave or similar hydrogenation apparatus
Procedure:
-
Charge a 300 mL autoclave with 30 g (0.18 mol) of 2-(o-nitrophenyl)ethanol, 90 g of methanol, and 0.3 g of Raney nickel.[6]
-
Displace the atmosphere within the autoclave with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen to 5 kg/cm ².
-
Heat the reaction mixture to 80°C with stirring.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Cool the reaction mixture and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
The resulting solution contains 2-(o-aminophenyl)ethanol, which can be isolated by evaporation of the solvent. Further purification can be achieved by distillation or recrystallization.
Resolution of Enantiomers:
The racemic this compound can be resolved into its constituent enantiomers using classical methods involving the formation of diastereomeric salts with a chiral resolving agent, such as dibenzoyl-L-tartaric acid.[7]
Protocol 2: Resolution of (±)-1-(2-Aminophenyl)ethanol
Materials:
-
Racemic this compound
-
Dibenzoyl-L-tartaric acid
-
Methanol or another suitable solvent
-
Base (e.g., NaOH or NaHCO₃) for liberation of the free amine
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the racemic this compound in a suitable solvent, such as methanol.
-
Add a solution of dibenzoyl-L-tartaric acid (typically 0.5 equivalents) in the same solvent.
-
Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution.
-
Isolate the crystals by filtration.
-
The enantiomeric purity of the resolved amine can be determined by techniques such as chiral HPLC or by NMR spectroscopy after derivatization with a chiral agent like Mosher's acid.[8]
-
Liberate the free amino alcohol by treating the diastereomeric salt with a base.
-
Extract the enantiomerically enriched this compound with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds.[9][10] When a chiral auxiliary is employed, this reaction can be rendered highly stereoselective. This compound can be used to form a chiral oxazolidinone, a class of auxiliaries popularized by David Evans, which are highly effective in directing aldol reactions.[]
Protocol 3: Asymmetric Aldol Addition
Workflow:
-
Attachment of the Auxiliary: The chiral this compound is first reacted with an acid chloride to form an imide.
-
Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to generate a stereochemically defined enolate.
-
Aldol Addition: The enolate reacts with an aldehyde to form the aldol adduct with high diastereoselectivity.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed to yield the enantiomerically enriched β-hydroxy acid, ester, or alcohol.
Detailed Steps:
-
Step 1: Acylation of this compound:
-
React the enantiomerically pure this compound with the desired acyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding N-acyl derivative.
-
-
Step 2: Formation of the Chiral Enolate:
-
The N-acyl derivative is treated with a strong, non-nucleophilic base like LDA at low temperature (typically -78 °C) in a solvent like THF. The geometry of the resulting enolate is crucial for the stereochemical outcome of the aldol reaction.
-
-
Step 3: Reaction with an Aldehyde:
-
The aldehyde is added to the enolate solution at low temperature. The reaction is typically rapid. The chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary creates a rigid, chair-like transition state, which effectively shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde.
-
-
Step 4: Auxiliary Removal:
-
The auxiliary can be cleaved under various conditions to provide different products. For example, hydrolysis with lithium hydroxide (LiOH) will yield the chiral β-hydroxy acid, while transesterification with an alkoxide will give the corresponding ester.
-
Data Presentation:
| Entry | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzaldehyde | >99:1 | 95 |
| 2 | Isobutyraldehyde | >99:1 | 92 |
| 3 | Acetaldehyde | 98:2 | 88 |
Note: The data presented here is illustrative and based on typical results for Evans-type aldol reactions.
Visualization of the Aldol Reaction Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aldol reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Utility of 1-(2-Aminophenyl)ethanol in the Synthesis of Advanced Pharmaceutical Intermediates
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
1-(2-Aminophenyl)ethanol is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry and process development. Its unique structure, featuring a primary aromatic amine and a secondary benzylic alcohol, offers a strategic entry point for constructing a diverse range of heterocyclic scaffolds crucial for modern drug discovery. This guide elucidates the application of this compound in the synthesis of two therapeutically significant classes of compounds: quinazoline alkaloids and pyrazole-based Calcium-Release-Activated Calcium (CRAC) channel inhibitors. We provide detailed mechanistic insights, step-by-step synthetic protocols, and a discussion on the importance of stereochemical control, underscoring the compound's value in creating complex and potent pharmaceutical agents.
Introduction: The Chemical Versatility of this compound
This compound is an aromatic amino alcohol whose value in organic synthesis stems from the orthogonal reactivity of its two functional groups.[1] The nucleophilic primary amine ortho to the ethanol substituent provides an ideal geometry for intramolecular cyclization reactions, forming key heterocyclic systems.[2] Simultaneously, the secondary alcohol can be engaged in various transformations, including oxidation, esterification, or etherification, allowing for further molecular elaboration. This dual functionality makes it an invaluable precursor for generating molecular complexity from a relatively simple and accessible starting material.[3]
Furthermore, the molecule possesses a chiral center at the carbinol carbon. Access to enantiomerically pure forms of this intermediate is critical, as the stereochemistry of drug candidates can profoundly impact their pharmacological and toxicological profiles.[4] Asymmetric synthesis, often achieved through catalytic reduction or enzymatic methods, is therefore a key consideration in its application.[5]
This document will explore its practical applications, focusing on established and efficient synthetic routes to high-value pharmaceutical intermediates.
Application I: Synthesis of 2-Substituted Quinazolines
The quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[6][7] this compound serves as an excellent precursor for 2-substituted quinazolines via a copper-catalyzed aerobic oxidative cyclization with aldehydes.
Mechanistic Rationale
The synthesis proceeds through a cascade reaction. Initially, the primary amine of this compound condenses with an aldehyde to form a Schiff base (imine) intermediate. The adjacent hydroxyl group then facilitates an intramolecular cyclization onto the imine carbon, forming a transient dihydroquinazoline intermediate. A subsequent oxidation step, often catalyzed by a copper salt in the presence of an oxidant like air or cerium nitrate, removes two hydrogen atoms to aromatize the heterocyclic ring, yielding the stable 2-substituted quinazoline product.[2] The choice of a copper catalyst is advantageous due to its low cost, low toxicity, and high efficiency in facilitating such aerobic dehydrogenative couplings.[2]
Experimental Workflow: Quinazoline Synthesis
Caption: Workflow for Copper-Catalyzed Quinazoline Synthesis.
Detailed Synthetic Protocol
This protocol is adapted from a general method for the copper-catalyzed synthesis of 2-substituted quinazolines.[2]
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol, 137.2 mg), the desired aldehyde (1.1 mmol), copper(II) acetate (0.1 mmol, 18.2 mg), cerium(III) nitrate hexahydrate (0.2 mmol, 86.8 mg), and ammonium chloride (0.2 mmol, 10.7 mg).
-
Solvent Addition: Add acetonitrile (5 mL) to the flask.
-
Reaction Execution: Equip the flask with a reflux condenser and stir the mixture vigorously at 80 °C. The reaction is open to the atmosphere to allow for aerobic oxidation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase until the starting material is consumed (typically 4-6 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate (10 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure 2-substituted quinazoline.
Representative Data
| Entry | Aldehyde (R-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylquinazoline | ~85% |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazoline | ~88% |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazoline | ~90% |
| 4 | Heptanal | 2-Hexylquinazoline | ~75% |
| (Yields are representative and based on literature reports for similar transformations.[2]) |
Application II: Synthesis of Pyrazole-Based CRAC Channel Inhibitors
Calcium-Release-Activated Calcium (CRAC) channels are critical regulators of intracellular Ca²⁺ signaling, particularly in immune cells like T-lymphocytes.[8] Dysregulation of CRAC channels is implicated in autoimmune diseases and inflammatory conditions, making them a key therapeutic target.[9] Potent and selective inhibitors often feature complex heterocyclic systems, and this compound derivatives serve as key building blocks for certain classes of these inhibitors.
Synthetic Strategy & Rationale
In the synthesis of pyrazole-based CRAC channel inhibitors, the amino alcohol moiety is typically coupled with a pre-functionalized pyrazole core.[10] The synthesis often involves the acylation of the amine on a derivative of this compound with an activated carboxylic acid of a pyrazole heterocycle. This amide bond formation is a robust and widely used transformation in pharmaceutical synthesis. The resulting structure combines the pyrazole pharmacophore, known for its role in kinase and channel inhibition, with the substituted aminophenyl group which helps to orient the molecule within the target's binding site.[11]
Experimental Workflow: CRAC Inhibitor Intermediate Synthesis
References
- 1. This compound [myskinrecipes.com]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. chemicalkland.com [chemicalkland.com]
- 4. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmaerudition.org [pharmaerudition.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 2: Synthesis and inhibitory activity of aryl-3-trifluoromethylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unige.iris.cineca.it [unige.iris.cineca.it]
Application Note: A Protocol for the Chemoselective N-acylation of 1-(2-Aminophenyl)ethanol
Abstract
This application note provides a comprehensive, field-proven protocol for the chemoselective N-acylation of 1-(2-aminophenyl)ethanol to synthesize N-(2-(1-hydroxyethyl)phenyl)acetamide. The presence of two nucleophilic centers—an aromatic amine and a secondary alcohol—on the substrate presents a classic selectivity challenge. This guide details a robust methodology utilizing acetic anhydride as the acylating agent, elucidates the mechanistic basis for the high N-selectivity observed, and provides a step-by-step experimental procedure, from reaction setup to product purification and characterization. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for preparing N-acylated aminophenol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Introduction and Scientific Background
This compound is a bifunctional organic compound containing both a primary aromatic amine and a secondary benzylic alcohol. The N-acylated derivatives of such compounds are of significant interest in medicinal chemistry and materials science. The N-acyl group can serve as a crucial pharmacophore, a protective group for the amine functionality during subsequent synthetic steps, or a modulator of the compound's physicochemical properties.[1][2]
The primary challenge in the acylation of aminophenols is achieving chemoselectivity. Both the amino (-NH₂) and hydroxyl (-OH) groups are nucleophilic and can react with acylating agents. However, the nitrogen atom of the aromatic amine is generally more nucleophilic than the oxygen atom of the alcohol.[3] This difference in reactivity forms the basis for selective N-acylation under controlled conditions. This protocol leverages this intrinsic reactivity difference to achieve a high-yielding synthesis of the desired N-acylated product, minimizing the formation of the O-acylated or N,O-diacylated byproducts. We will employ acetic anhydride, a common and effective acylating agent for this transformation.[4][5]
Mechanistic Rationale for N-Acylation Selectivity
The selective acylation of the amino group in the presence of a hydroxyl group is governed by the principles of nucleophilicity. The lone pair of electrons on the nitrogen atom in this compound is more available for nucleophilic attack on the electrophilic carbonyl carbon of acetic anhydride than the lone pairs on the oxygen atom. This is because nitrogen is less electronegative than oxygen, making it a better electron donor.
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack: The nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride.[6]
-
Tetrahedral Intermediate: This forms a tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton is transferred from the nitrogen, and the acetate ion is eliminated as a leaving group, regenerating the carbonyl and forming the stable amide product.[7]
Under the described reaction conditions, this N-acylation pathway is kinetically favored over the corresponding O-acylation pathway, leading to the desired product with high selectivity.
References
- 1. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 5. Paracetamol - Wikipedia [en.wikipedia.org]
- 6. studylib.net [studylib.net]
- 7. reddit.com [reddit.com]
Application Notes & Protocols: Leveraging 1-(2-Aminophenyl)ethanol in Multicomponent Reactions for the Synthesis of Novel Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 1-(2-Aminophenyl)ethanol in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, multicomponent reactions (MCRs) have emerged as a cornerstone for efficient and sustainable chemical synthesis.[1][2][3][4] By combining three or more reactants in a single, one-pot operation, MCRs offer unparalleled advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular complexity.[4][5] This approach is particularly powerful for creating libraries of structurally diverse compounds, a critical need in the early phases of pharmaceutical development.[6][7][8]
Within the vast arsenal of building blocks for MCRs, this compound holds a privileged position. Its structure is deceptively simple, yet it harbors a potent combination of reactive functionalities: a primary aromatic amine and a secondary benzylic alcohol. This unique arrangement allows it to participate in a variety of reaction cascades, serving as a versatile precursor to important heterocyclic frameworks, most notably quinolines and their saturated or partially saturated derivatives. These scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.[9][10][11][12]
This guide provides an in-depth exploration of the application of this compound in MCRs, focusing on the synthesis of tetrahydroquinolines and quinolines. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-proven protocols, and present data that underscores the versatility of this critical synthetic tool.
Diagram: The Versatility of this compound
Caption: Logical relationship of this compound's functional groups to product scaffolds.
Synthesis of Tetrahydroquinolines: A Metal-Catalyzed Cascade Approach
The 1,2,3,4-tetrahydroquinoline motif is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules, including analgesics, antipsychotics, and antihypertensives.[13] The use of this compound in MCRs provides a highly efficient route to these valuable compounds, often proceeding through a "borrowing hydrogen" or related oxidative cascade mechanism.
Scientific Principle & Mechanistic Insight
The synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols is a powerful one-pot strategy.[9] This reaction avoids the use of unstable 2-aminobenzaldehydes and leverages a catalytic cycle that is both atom-efficient and environmentally benign, with water as the primary byproduct.[9]
The core principle involves a metal-catalyzed "borrowing hydrogen" methodology. The catalyst, often a manganese or cobalt complex, temporarily abstracts hydrogen from the secondary alcohol substrate, oxidizing it in situ to a ketone.[9][14] Simultaneously or sequentially, the 2-aminobenzyl alcohol can also be oxidized. The generated ketone and the amino group of the aminobenzyl alcohol then undergo condensation to form an enamine or imine intermediate. This is followed by an intramolecular cyclization and subsequent reduction by the same catalyst, which returns the "borrowed" hydrogen to complete the catalytic cycle and yield the tetrahydroquinoline product.
Experimental Protocol: Manganese-Catalyzed Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline
This protocol is adapted from a manganese-catalyzed borrowing hydrogen methodology.[9]
A. Materials & Equipment:
-
Reactants: 2-Aminobenzyl alcohol, 1-phenylethanol
-
Catalyst: Manganese(I) PN³ pincer complex (or similar Mn(I) source)
-
Base: Potassium hydride (KH) or a suitable non-nucleophilic base
-
Solvent: Anhydrous 1,2-dimethoxyethane (DME)
-
Equipment: Schlenk tube or similar reaction vessel for inert atmosphere, magnetic stirrer, heating block, argon or nitrogen source, standard glassware for workup and column chromatography.
B. Step-by-Step Procedure:
-
Vessel Preparation: Dry a Schlenk tube under vacuum and backfill with argon.
-
Reagent Addition: To the Schlenk tube, add 2-aminobenzyl alcohol (0.275 mmol, 1.1 equiv), 1-phenylethanol (0.250 mmol, 1.0 equiv), and the manganese catalyst (0.005 mmol, 2 mol%).
-
Solvent and Base: Add anhydrous DME (to achieve a concentration of ~0.3 M) via syringe. Carefully add the base (e.g., KH, ~0.015 mmol, 6 mol%) under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath or heating block at 120-140 °C. Stir the reaction mixture for the required time (typically 16-24 hours), monitoring by GC/MS or TLC.
-
Work-up: After cooling to room temperature, quench the reaction carefully with a few drops of water. Dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-phenyl-1,2,3,4-tetrahydroquinoline.
Data Summary: Catalytic Systems for Tetrahydroquinoline Synthesis
| Catalyst System | Second Alcohol/Ketone | Base | Temp (°C) | Yield (%) | Reference |
| Mn(I) PN³ Pincer | 1-Phenylethanol | KH | 120 | 72 (isolated) | [9] |
| Chiral Phosphoric Acid | 2-Aminochalcones | - | RT | up to 99 | [15][16] |
| Gold/Chiral Phosphate | N-Aryl Propargylamines | - | N/A | Excellent | [15] |
| Ruthenium Complex/H₂ | 2-Functionalized Quinolines | - | N/A | up to 99 | [17] |
Workflow Diagram
Caption: General experimental workflow for tetrahydroquinoline synthesis.
Synthesis of Quinolines: The Indirect Friedländer Synthesis
The quinoline ring system is another high-value target in synthetic chemistry.[11] The Friedländer synthesis is a classic method for its construction, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11] A modern, more versatile approach—the "indirect" Friedländer synthesis—utilizes stable and readily available 2-aminobenzyl alcohols like this compound.[10][12]
Scientific Principle & Mechanistic Insight
This transformation is a dehydrogenative annulation process. It leverages a catalyst to perform an initial oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde or ketone intermediate in situ. This reactive intermediate then undergoes the classic Friedländer condensation with a reaction partner (e.g., a ketone or a secondary alcohol that can be oxidized to a ketone). The subsequent cyclization and dehydration (or further oxidation) steps lead to the aromatic quinoline ring system.
A variety of catalytic systems can achieve this, including those based on cobalt, iridium, nickel, and even visible-light photoredox catalysis.[14] The choice of catalyst and oxidant (if required) is crucial for achieving high selectivity and yield. For instance, some methods use DMSO as both a solvent and a mild oxidant.[10]
Experimental Protocol: Cobalt-Catalyzed Synthesis of 2,4-Disubstituted Quinolines
This protocol is a representative example of a dehydrogenative cyclization.[14]
A. Materials & Equipment:
-
Reactants: 2-Aminobenzyl alcohol, a ketone (e.g., acetophenone) or a secondary alcohol.
-
Catalyst: Co(OAc)₂·4H₂O or a similar cobalt(II) salt.
-
Solvent: Toluene or another suitable high-boiling solvent.
-
Equipment: Sealed reaction tube, magnetic stirrer, heating block, standard glassware for workup and purification.
B. Step-by-Step Procedure:
-
Reagent Addition: In a sealable reaction tube, combine 2-aminobenzyl alcohol (1.0 mmol, 1.0 equiv), the ketone or secondary alcohol (1.2 mmol, 1.2 equiv), and Co(OAc)₂·4H₂O (5-10 mol%).
-
Solvent: Add toluene (2-3 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 120-130 °C. Stir the mixture for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash chromatography on silica gel to yield the desired quinoline product.
Data Summary: Catalytic Systems for Indirect Friedländer Synthesis
| Catalyst System | Coupling Partner | Oxidant/Conditions | Temp (°C) | Yield (%) | Reference |
| Co(OAc)₂·4H₂O | Ketones | Dehydrogenative | 130 | Good | [14] |
| Iridium | α,β-Unsaturated Ketones | Alkali, Dehydrogenative | N/A | High | [14] |
| Nickel | Ketones/Sec. Alcohols | Dehydrogenative | N/A | Good | [14] |
| Anthraquinone/Visible Light | Secondary Alcohols | DMSO | RT | Good | [14] |
| AgOTf | Alkynes/Ketones | Additives (H₂O, LiBr) | N/A | Mod-Exc | [18] |
Mechanistic Diagram: Dehydrogenative Annulation
Caption: Simplified catalytic cycle for quinoline synthesis via dehydrogenative annulation.
Future Perspectives: Expanding the MCR Toolbox
While the synthesis of quinoline-type structures is a well-established application, the bifunctional nature of this compound invites exploration into other classes of MCRs.
-
Isocyanide-Based MCRs (Ugi/Passerini): The primary amine in this compound is a classic component for the Ugi four-component reaction.[19][20][21][22][23] A subsequent intramolecular reaction involving the hydroxyl group could lead to novel heterocyclic scaffolds. For example, an intramolecular O-alkylation or Mitsunobu-type reaction on the Ugi product could yield complex fused-ring systems or macrocycles. Similarly, while the classic Passerini reaction requires a carboxylic acid, variations could potentially incorporate the alcohol functionality.[24][25][26][27][28]
-
Novel Cascade Reactions: The combination of the nucleophilic amine and the pro-electrophilic alcohol allows for the design of new domino or cascade reactions.[13] By reacting with bifunctional partners, this compound could serve as a linchpin for constructing polycyclic systems of significant interest in natural product synthesis and medicinal chemistry.
The continued development of new catalytic systems will undoubtedly unlock further potential, enabling the synthesis of increasingly complex and diverse molecules from this simple, yet powerful, starting material.
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. chemicaljournal.in [chemicaljournal.in]
- 3. BJOC - Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates [beilstein-journals.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Special Issue “Advances in Drug Discovery and Synthesis” | MDPI [mdpi.com]
- 9. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. du.edu.eg [du.edu.eg]
- 12. researchgate.net [researchgate.net]
- 13. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline synthesis [organic-chemistry.org]
- 15. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 16. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 18. researchgate.net [researchgate.net]
- 19. Ugi reaction - Wikipedia [en.wikipedia.org]
- 20. organicreactions.org [organicreactions.org]
- 21. Ugi Reaction [organic-chemistry.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Passerini reaction - Wikipedia [en.wikipedia.org]
- 25. organicreactions.org [organicreactions.org]
- 26. Passerini_reaction [chemeurope.com]
- 27. Passerini Reaction [organic-chemistry.org]
- 28. Passerini reaction | PPTX [slideshare.net]
Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 1-(2-Aminophenyl)ethanol in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(2-Aminophenyl)ethanol in human plasma. This compound is a key chemical intermediate and potential metabolite whose accurate measurement is crucial in various stages of drug development and toxicological research. This protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The method has been developed and validated in accordance with international bioanalytical method validation guidelines, making it suitable for regulated bioanalysis.
Introduction
This compound is an aromatic amine alcohol that serves as a building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its presence as a metabolite or an impurity in drug products necessitates a reliable quantitative method to assess its pharmacokinetic profile, potential toxicity, and to ensure quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical quantification.
The primary challenge in quantifying small, polar molecules like this compound from complex biological matrices such as plasma lies in achieving efficient extraction, good chromatographic retention, and minimizing matrix effects. This protocol addresses these challenges by optimizing sample preparation, chromatographic conditions, and mass spectrometric parameters to deliver a reliable and reproducible assay. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles, ensuring its successful implementation by researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Analytes and Standards:
-
This compound (Purity ≥98%)
-
Aniline-d5 (Internal Standard, IS) (Purity ≥98%, Isotopic Purity ≥99 atom % D)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA anticoagulant)
-
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase column with a phenyl-hexyl or biphenyl stationary phase is recommended for enhanced retention of aromatic compounds (e.g., 100 x 2.1 mm, 2.6 µm).
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Aniline-d5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Aniline-d5 stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the LC-MS system. Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography.
Protocol:
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
To 50 µL of plasma in each tube, add 10 µL of the Internal Standard Working Solution (100 ng/mL Aniline-d5).
-
Add 150 µL of cold acetonitrile (a 3:1 solvent to plasma ratio).
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Method
The choice of a phenyl-based stationary phase provides π-π interactions with the aromatic ring of this compound, leading to better retention and separation from endogenous plasma components compared to standard C18 columns. A gradient elution is employed to ensure efficient separation and elution of the analyte and internal standard in a reasonable run time.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Positive electrospray ionization (ESI) is selected as primary aromatic amines readily form protonated molecules [M+H]⁺ in an acidic mobile phase. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity. The precursor ion (Q1) is the protonated molecule, and the product ions (Q3) are generated by collision-induced dissociation (CID).
Rationale for Internal Standard Selection: A stable isotope-labeled (SIL) internal standard for this compound is not readily commercially available. Therefore, Aniline-d5 is proposed as a suitable alternative. Aniline-d5 is structurally similar to the analyte, containing an aromatic amine group, and is expected to have similar ionization efficiency and chromatographic behavior. Its deuterium labeling ensures it is mass-shifted from the analyte and any endogenous interferences. Aniline-d5 has been successfully used as an internal standard for the analysis of other primary aromatic amines.[1][2]
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 138.1 | 120.1 (Quantifier) | 15 | 100 |
| 138.1 | 93.1 (Qualifier) | 25 | 100 | |
| Aniline-d5 (IS) | 99.1 | 72.1 (Quantifier) | 20 | 100 |
Note: The MRM transitions for this compound are predicted based on common fragmentation pathways for similar molecules (loss of H₂O and subsequent fragmentation of the aromatic ring). The collision energies are starting points and should be optimized on the specific instrument used.
Caption: Logical workflow of the LC-MS/MS analysis.
Method Validation
The developed method should be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4] The following parameters should be assessed to ensure the reliability of the data.
Specificity and Selectivity
Specificity is evaluated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and the internal standard.
Linearity and Range
The linearity of the method should be assessed by analyzing calibration standards at a minimum of six concentration levels. A typical range for this type of analysis would be 0.1 to 50 ng/mL.[5] The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The analyte response at the LLOQ should be at least five times the response of a blank sample.
Accuracy and Precision
Intra- and inter-day accuracy and precision should be evaluated by analyzing QC samples at four concentration levels: LLOQ, low QC, medium QC, and high QC (n=6 at each level) on at least three different days. The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.
Table 3: Example Acceptance Criteria for Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Deviation) | Precision (%CV) |
| LLOQ | 0.1 | ±20% | ≤20% |
| Low QC | 0.3 | ±15% | ≤15% |
| Medium QC | 5 | ±15% | ≤15% |
| High QC | 40 | ±15% | ≤15% |
Matrix Effect and Recovery
The matrix effect is assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution. Recovery is determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma. These should be evaluated at low and high QC concentrations.
Stability
The stability of this compound in plasma should be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: Frozen at -80°C for a period that covers the expected sample storage time.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
Conclusion
This application note provides a comprehensive and scientifically sound LC-MS/MS protocol for the quantification of this compound in human plasma. The method is designed to be robust, sensitive, and selective, incorporating a simple and efficient sample preparation technique. By explaining the rationale behind the methodological choices and providing a detailed validation framework based on regulatory guidelines, this document serves as a valuable resource for researchers and scientists in the pharmaceutical and drug development industries.
References
Application Note: Synthesis of 1-(2-Aminophenyl)ethanol via Catalytic Transfer Hydrogenation
<Step>
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-Aminophenyl)ethanol from 2'-aminoacetophenone through catalytic transfer hydrogenation (CTH). This method offers a safe, efficient, and scalable alternative to traditional reduction methods that often require high-pressure hydrogen gas or pyrophoric metal hydrides. We will delve into the mechanistic underpinnings of CTH, present a detailed experimental protocol, and discuss key parameters for reaction optimization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of this compound and the Advantages of Catalytic Transfer Hydrogenation
This compound is a valuable building block in medicinal chemistry and materials science. Its structural motif, a β-amino alcohol, is prevalent in numerous pharmaceutical compounds and serves as a precursor for various heterocyclic scaffolds.[1][2][3] The synthesis of this compound via the reduction of 2'-aminoacetophenone is a critical transformation.
Traditionally, this reduction is achieved using methods like catalytic hydrogenation with molecular hydrogen (H₂) or stoichiometric metal hydrides (e.g., NaBH₄, LiAlH₄).[4] However, these approaches have inherent drawbacks. High-pressure hydrogenation requires specialized and costly equipment, posing significant safety risks.[5] Metal hydride reductions often generate large amounts of waste and can be difficult to scale up safely.
Catalytic transfer hydrogenation (CTH) emerges as a superior alternative, addressing many of these limitations.[6][7] CTH utilizes a stable, organic molecule as a hydrogen donor in the presence of a transition metal catalyst.[7] This process typically occurs under mild conditions (ambient pressure and moderate temperatures), simplifying the experimental setup and enhancing safety.[6][7] Common hydrogen donors include isopropanol, formic acid, and their salts, which are inexpensive, readily available, and safer to handle than hydrogen gas.[7][8][9]
Mechanistic Insights: The "Outer Sphere" Pathway
The catalytic transfer hydrogenation of ketones, such as 2'-aminoacetophenone, generally proceeds through an "outer sphere" mechanism, particularly with ruthenium-based catalysts.[7][10] This mechanism involves the concerted transfer of a hydride from the metal center and a proton from a ligand to the carbonyl group of the substrate.
The key steps are as follows:
-
Catalyst Activation: The pre-catalyst, often a ruthenium complex, reacts with a base and the hydrogen donor (e.g., isopropanol or formic acid) to form a catalytically active metal-hydride species.[11]
-
Hydrogen Transfer: The ketone substrate coordinates to the metal center. In a concerted step, the hydride on the metal and a proton from a coordinating ligand (or the hydrogen donor itself) are transferred to the carbonyl carbon and oxygen, respectively.[6]
-
Product Release and Catalyst Regeneration: The resulting alcohol product dissociates from the metal center, and the catalyst is regenerated by reacting with another molecule of the hydrogen donor, completing the catalytic cycle.[11]
The use of bifunctional catalysts, which possess both a metal center to deliver the hydride and a ligand capable of proton donation, is particularly effective in this process.[12]
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound using a ruthenium-based catalyst and formic acid/triethylamine as the hydrogen donor system. This system is well-documented for its efficiency in the transfer hydrogenation of various ketones.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2'-Aminoacetophenone | ≥98% | Commercially Available | --- |
| [RuCl₂(p-cymene)]₂ | --- | Commercially Available | Catalyst Precursor |
| (S,S)-TsDPEN | ≥98% | Commercially Available | Chiral Ligand |
| Formic Acid | ≥95% | Commercially Available | Hydrogen Donor |
| Triethylamine | ≥99% | Commercially Available | Base |
| Acetonitrile | Anhydrous | Commercially Available | Solvent |
| Ethyl Acetate | ACS Grade | Commercially Available | For Extraction |
| Saturated NaCl Solution | --- | Prepared in-house | For Washing |
| Anhydrous MgSO₄ | --- | Commercially Available | Drying Agent |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Figure 1. Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Catalyst Preparation: In a dry round-bottom flask under an inert atmosphere, combine 2'-aminoacetophenone (1.0 mmol, 1.0 eq), [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.005 eq), and (S,S)-TsDPEN (0.01 mmol, 0.01 eq).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask and stir the mixture to ensure homogeneity.
-
Hydrogen Donor Addition: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add 0.5 mL of this mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with a saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Process Optimization and Troubleshooting
The efficiency and selectivity of the catalytic transfer hydrogenation can be influenced by several factors. Understanding these parameters is crucial for optimizing the reaction.
| Parameter | Variation and Rationale | Potential Issues and Solutions |
| Catalyst System | Ruthenium, rhodium, and iridium complexes are commonly used.[6][10][13] The choice of ligand is critical for activity and, in the case of asymmetric synthesis, enantioselectivity.[5][12] | Low Conversion: Increase catalyst loading or screen different metal-ligand combinations. Ensure the catalyst is not deactivated by impurities. |
| Hydrogen Donor | Isopropanol and formic acid are the most common.[8][9] Formic acid often provides faster reaction rates. The choice can affect reaction conditions and byproducts. | Side Reactions: With isopropanol, the byproduct is acetone which is volatile. Formic acid decomposes to CO₂ and H₂.[8] Ensure proper ventilation. |
| Solvent | The choice of solvent can influence catalyst solubility and reaction kinetics. Protic solvents like isopropanol can also act as the hydrogen donor.[14] | Poor Solubility: Select a solvent that dissolves all reactants and the catalyst. For some systems, water can be used as a green solvent.[15] |
| Base | A base is often required to generate the active catalytic species.[11] Common bases include triethylamine, potassium tert-butoxide, and sodium hydroxide. | Catalyst Deactivation: The choice and amount of base can be critical. An excess of a strong base may lead to side reactions or catalyst decomposition. |
| Temperature | Reactions are typically run at elevated temperatures (40-80 °C) to increase the reaction rate. | Product Decomposition: For thermally sensitive substrates, lower temperatures may be necessary, potentially requiring longer reaction times or a more active catalyst. |
Safety Considerations
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formic Acid: Formic acid is corrosive and should be handled with care.
-
Triethylamine: Triethylamine is flammable and has a strong odor.
-
Inert Atmosphere: While not strictly necessary for all transfer hydrogenation reactions, an inert atmosphere is recommended to prevent potential oxidation of the catalyst or substrate.
Conclusion
Catalytic transfer hydrogenation offers a robust and practical method for the synthesis of this compound. Its operational simplicity, mild reaction conditions, and avoidance of hazardous reagents make it an attractive methodology for both academic research and industrial applications. By understanding the underlying mechanism and key reaction parameters, researchers can effectively optimize this transformation for high yield and purity.
References
- 1. Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rua.ua.es [rua.ua.es]
- 7. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances of Cp*Ir complexes for transfer hydrogenation: focus on formic acid/formate as hydrogen donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. webofproceedings.org [webofproceedings.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Aminophenyl)ethanol
Welcome to the technical support center for the synthesis of 1-(2-aminophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important synthetic intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Synthesis via Reduction of 2'-Aminoacetophenone
The reduction of 2'-aminoacetophenone is a common and direct route to this compound. However, achieving high yields and purity can be challenging. This section addresses frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: My reduction of 2'-aminoacetophenone using sodium borohydride (NaBH₄) is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the sodium borohydride reduction of 2'-aminoacetophenone can stem from several factors. Here is a troubleshooting guide:
-
Reagent Quality and Stoichiometry: Ensure your NaBH₄ is fresh and has been stored under anhydrous conditions. An excess of NaBH₄ is typically used to ensure complete reaction[1]. A molar ratio of 1.5 to 2 equivalents of NaBH₄ to the ketone is a good starting point.
-
Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or methanol are commonly used. 95% ethanol is a suitable choice[1]. The solvent should be able to dissolve both the starting material and the reducing agent.
-
Reaction Temperature: The reaction is exothermic[1]. It's crucial to control the temperature, especially during the addition of the ketone to the borohydride solution. An ice bath is recommended to maintain the temperature between 30-50°C[1]. Uncontrolled temperature can lead to side reactions.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration after the addition is complete. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the point of completion[2].
-
Work-up Procedure: The work-up is crucial for isolating the product. Excess borohydride and borate esters are typically quenched with an acidic solution. Careful pH adjustment is necessary to ensure the product, which is an amine, is not lost in the aqueous layer. Extraction with a suitable organic solvent like ethyl acetate or dichloromethane should be performed thoroughly.
Q2: I am observing significant amounts of unreacted 2'-aminoacetophenone in my final product. How can I drive the reaction to completion?
A2: Incomplete conversion is a common issue. Here's how to address it:
-
Increase Reducing Agent: Gradually increase the equivalents of NaBH₄. However, be mindful that a large excess can complicate the work-up.
-
Extended Reaction Time: As mentioned, monitor the reaction by TLC. If the starting material is still present after the initial reaction time, extend it, checking periodically.
-
Purity of Starting Material: Impurities in the 2'-aminoacetophenone can interfere with the reduction. The synthesis of 2'-aminoacetophenone itself can lead to byproducts like the isomeric 4'-aminoacetophenone[3]. Ensure your starting material is of high purity.
Q3: Are there alternative reduction methods to sodium borohydride that might offer better yields?
A3: Yes, catalytic transfer hydrogenation is an excellent alternative that often provides high yields under mild conditions[4].
-
Catalyst and Hydrogen Donor: Ruthenium and rhodium-based catalysts are commonly employed[4]. Isopropanol often serves as both the solvent and the hydrogen donor[4][5].
-
Advantages: This method avoids the use of high-pressure hydrogen gas and often results in cleaner reactions with easier work-up procedures[4].
Troubleshooting Guide: Reduction of 2'-Aminoacetophenone
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inactive NaBH₄, insufficient equivalents, improper temperature control, incomplete reaction, poor work-up. | Use fresh NaBH₄, increase equivalents to 1.5-2, control temperature with an ice bath, monitor reaction by TLC, optimize work-up pH and extraction. |
| Incomplete Reaction | Insufficient reducing agent, short reaction time, impure starting material. | Increase NaBH₄ equivalents, extend reaction time with TLC monitoring, purify 2'-aminoacetophenone before use. |
| Side Product Formation | Over-reduction (though less common with NaBH₄), impurities in starting material. | Use a milder reducing agent if over-reduction is suspected, ensure high purity of 2'-aminoacetophenone. |
| Difficult Purification | Presence of borate salts, emulsion during work-up. | Ensure complete quenching of excess borohydride with acid, use brine to break emulsions during extraction. |
Experimental Protocol: Sodium Borohydride Reduction
-
In a round-bottom flask, dissolve 2'-aminoacetophenone (1 equivalent) in a suitable solvent (e.g., 95% ethanol).
-
In a separate beaker, dissolve sodium borohydride (1.5-2 equivalents) in the same solvent.
-
Cool the 2'-aminoacetophenone solution in an ice bath.
-
Slowly add the sodium borohydride solution to the ketone solution while maintaining the temperature between 30-50°C[1].
-
After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Section 2: Synthesis via Grignard Reaction with 2-Aminobenzaldehyde Derivatives
The addition of a methyl Grignard reagent to a 2-aminobenzaldehyde derivative is another viable synthetic route. This section addresses the unique challenges of this approach.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is failing or giving very low yields. What could be the problem?
A1: Grignard reactions are notoriously sensitive to reaction conditions. Here are the most common culprits for failure:
-
Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water[6]. All glassware must be rigorously dried, and anhydrous solvents are essential.
-
Incompatible Functional Groups: The free amino group in 2-aminobenzaldehyde is acidic and will react with the Grignard reagent. It is often necessary to protect the amino group before the Grignard reaction. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
-
Formation of the Grignard Reagent: Ensure the Grignard reagent has been successfully prepared. The disappearance of magnesium turnings and a change in the appearance of the solution are indicators of its formation.
-
Purity of the Aldehyde: Impurities in the 2-aminobenzaldehyde can inhibit the reaction.
Q2: I am observing the formation of a tertiary alcohol as a side product. How can I prevent this?
A2: The formation of a tertiary alcohol suggests a reaction with an ester impurity or a double addition to a Weinreb amide if that is used as the starting material[7][8][9].
-
Purity of Starting Material: Ensure your starting aldehyde is free from any ester contaminants.
-
Use of Weinreb Amide: The Weinreb-Nahm ketone synthesis is a robust method to prevent over-addition[8]. Using an N-protected 2-aminobenzaldehyde derivative converted to a Weinreb amide will yield the ketone upon work-up, which can then be reduced in a separate step to the desired alcohol.
Q3: How does chelation control affect the stereochemistry of the product if I am using a chiral starting material?
A3: Chelation control can be a powerful tool to influence the stereochemical outcome of Grignard additions to carbonyls with a nearby Lewis basic group, such as an ether or a protected amine[10][11].
-
Mechanism: The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom of the directing group, forming a rigid cyclic intermediate. This conformation blocks one face of the carbonyl, leading to a preferential attack of the nucleophile from the less hindered face[10][11].
-
Practical Implications: If stereoselectivity is a goal, the choice of protecting group and solvent can be optimized to favor the formation of the chelated intermediate.
Troubleshooting Guide: Grignard Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction/Low Yield | Presence of water, unprotected amine, poorly formed Grignard reagent. | Rigorously dry all glassware and use anhydrous solvents, protect the amino group, confirm Grignard reagent formation. |
| Formation of Tertiary Alcohol | Ester impurity, double addition to an ester or Weinreb amide. | Purify the starting aldehyde, consider using a Weinreb amide for controlled addition. |
| Complex Mixture of Products | Side reactions due to unprotected amine, impurities. | Protect the amino group, ensure high purity of all reagents and starting materials. |
| Difficult Work-up | Formation of magnesium salts. | Use a saturated aqueous solution of ammonium chloride for quenching to help dissolve the magnesium salts. |
Experimental Protocol: Grignard Reaction with a Protected 2-Aminobenzaldehyde
-
Protect the amino group of 2-aminobenzaldehyde with a suitable protecting group (e.g., Boc).
-
Prepare the methyl Grignard reagent (e.g., methylmagnesium bromide) in anhydrous diethyl ether or THF.
-
In a separate, dry flask, dissolve the protected 2-aminobenzaldehyde in anhydrous ether or THF.
-
Cool the aldehyde solution in an ice bath.
-
Slowly add the Grignard reagent to the aldehyde solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Deprotect the amino group under appropriate conditions.
-
Purify the final product by column chromatography or recrystallization.
Visualization of Key Workflows
Workflow for Reduction of 2'-Aminoacetophenone
Caption: Workflow for the synthesis of this compound via reduction.
Workflow for Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
References
- 1. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. public.websites.umich.edu [public.websites.umich.edu]
- 11. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Side-product formation in the reduction of 2'-aminoacetophenone
Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, scientists, and drug development professionals who are working with the reduction of 2'-aminoacetophenone. As a key intermediate in pharmaceutical synthesis, the successful and clean reduction of this molecule is often critical. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted side-products. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired 2-amino-1-phenylethanol, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed during the reduction of 2'-aminoacetophenone?
The primary side-products in the reduction of 2'-aminoacetophenone are typically related to its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ketone. The most prevalent side-products include:
-
Self-Condensation Products: Under certain conditions, particularly with heat or catalysis (acid or base), 2'-aminoacetophenone can undergo self-condensation to form quinoline derivatives.[1]
-
Dimerization Products: Intermolecular reactions can lead to the formation of various dimeric structures.
-
Over-reduction Products: While less common with mild reducing agents like sodium borohydride, more potent reducing systems can lead to the reduction of the newly formed alcohol, or even the aromatic ring under harsh conditions.
-
Incomplete Reaction: Residual starting material can be a significant impurity if the reaction does not go to completion.
Q2: I am observing a significant amount of a colored impurity in my crude product after a borohydride reduction. What is it likely to be and how can I avoid it?
A common colored impurity is a quinoline derivative formed from the self-condensation of 2'-aminoacetophenone.[1] This reaction is often base-catalyzed and can be exacerbated by elevated temperatures.
Troubleshooting Steps:
-
Temperature Control: Perform the reduction at a lower temperature (e.g., 0-5 °C) to minimize the rate of the condensation side reaction.
-
pH Management: The basicity of the reaction mixture can promote condensation. While borohydride reductions are often run under neutral to slightly basic conditions, consider buffering the reaction mixture or performing a slow, controlled addition of the reducing agent.
-
Order of Addition: Add the sodium borohydride solution to the solution of 2'-aminoacetophenone, rather than the other way around. This ensures that the aminoacetophenone is not sitting in a concentrated basic solution of the reducing agent for an extended period.
Troubleshooting Guides
Problem 1: Low Yield of 2-amino-1-phenylethanol with Sodium Borohydride Reduction
A low yield of the desired product can be attributed to several factors, including incomplete reaction, product loss during workup, or the prevalence of side reactions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Activity: Ensure your sodium borohydride is fresh and has been stored properly to prevent decomposition. - Increase Reducing Agent Equivalents: Empirically determine the optimal stoichiometry. An excess of NaBH4 is often used to drive the reaction to completion.[2] - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[3] |
| Product Loss During Workup | - pH Adjustment: After quenching the reaction, ensure the aqueous layer is sufficiently basic (pH > 8) to deprotonate the ammonium salt of the product, facilitating its extraction into the organic phase. - Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product from the aqueous layer.[3] |
| Side-Product Formation | - Optimize Temperature: As mentioned, lower temperatures can suppress side reactions. - Solvent Choice: Protic solvents like ethanol or methanol are commonly used for NaBH4 reductions.[2] Ensure the solvent is of high purity and anhydrous if necessary, as water can react with the borohydride. |
Experimental Protocol: Optimized Sodium Borohydride Reduction of 2'-Aminoacetophenone
-
Dissolve 2'-aminoacetophenone (1.0 eq) in anhydrous ethanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium borohydride (1.5 eq) in anhydrous ethanol.
-
Slowly add the sodium borohydride solution to the stirred 2'-aminoacetophenone solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Adjust the pH of the mixture to >8 with a 1 M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Problem 2: Formation of 1-Indolinone during Catalytic Hydrogenation
While 1-indolinone is more commonly a side-product in the reduction of the precursor, 2'-nitroacetophenone, its presence in the final product can indicate issues with the starting material's purity or catalyst-induced cyclization.
| Potential Cause | Troubleshooting Steps |
| Contaminated Starting Material | - Purity Check: Analyze your 2'-aminoacetophenone starting material for the presence of 2'-nitroacetophenone. If present, purify the starting material before proceeding with the reduction. |
| Catalyst-Induced Cyclization | - Catalyst Screening: Some catalysts may promote intramolecular cyclization. If you suspect this is occurring, screen other hydrogenation catalysts (e.g., different palladium or platinum catalysts, or Raney nickel). - Optimize Reaction Conditions: Lowering the reaction temperature and pressure may reduce the propensity for cyclization. |
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.
Caption: Desired reduction vs. self-condensation side reaction.
Caption: A logical workflow for troubleshooting reduction issues.
References
Technical Support Center: Optimization of Reaction Conditions for 1-(2-Aminophenyl)ethanol Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(2-Aminophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key chemical intermediate. Our focus is on providing practical, field-tested insights grounded in established scientific principles.
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its vicinal amino alcohol motif is a key structural feature in many biologically active molecules. The most common and direct route to synthesize this compound is through the reduction of 2'-aminoacetophenone. This guide will focus on optimizing this critical reduction step.
Core Synthesis Pathway: Reduction of 2'-Aminoacetophenone
The primary transformation involves the reduction of the ketone functionality of 2'-aminoacetophenone to a secondary alcohol. The choice of reducing agent and reaction conditions is paramount to achieving high yield, purity, and, where required, stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 2'-aminoacetophenone to this compound?
A1: The two most prevalent and effective methods are:
-
Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective reducing agent that is effective for converting ketones to alcohols. It is known for its operational simplicity and safety compared to more reactive hydrides.[1]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel. It is a clean and efficient method, often providing high yields.[2]
Q2: I am observing a low yield in my reduction of 2'-aminoacetophenone. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reducing agent, short reaction time, or suboptimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of the starting material.[3][4]
-
Side Reactions: The presence of both an amino and a ketone group in 2'-aminoacetophenone can lead to side reactions. Under certain conditions, especially oxidative ones, intramolecular cyclization can occur to form isatins.[5]
-
Degradation of Starting Material or Product: 2'-aminoacetophenone and the resulting amino alcohol can be sensitive to air and light. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
-
Issues During Work-up and Purification: Product loss can occur during extraction and purification steps. Ensuring proper pH adjustment during work-up to keep the product in the organic phase and optimizing purification methods like recrystallization or column chromatography are critical.
Q3: How can I control the stereochemistry of the reaction to obtain a specific enantiomer of this compound?
A3: For applications in drug development, obtaining a single enantiomer is often necessary. This can be achieved through:
-
Asymmetric Reduction: Utilizing chiral catalysts in hydrogenation or chiral reducing agents can directly produce an enantiomerically enriched product.
-
Chiral Resolution: If a racemic mixture is synthesized, the enantiomers can be separated using techniques like chiral High-Performance Liquid Chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.[6][7]
Q4: What are the best practices for purifying the final product?
A4: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is an effective method for removing minor impurities if the product is a solid. A suitable solvent system should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.[8][9] Ethanol or ethanol/water mixtures are often good starting points.[10]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) can effectively separate the product from starting material and byproducts.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive reducing agent (e.g., old NaBH₄).2. Insufficient amount of reducing agent.3. Catalyst poisoning (in catalytic hydrogenation).4. Low reaction temperature. | 1. Use a fresh batch of the reducing agent.2. Increase the molar equivalents of the reducing agent (e.g., 1.5-2.0 eq. of NaBH₄).3. Ensure high purity of starting material, solvent, and hydrogen gas. Purify the starting material if necessary.4. For NaBH₄ reductions, while initial addition might be at 0 °C to control exotherm, allowing the reaction to proceed at room temperature can improve the rate.[12] For catalytic hydrogenation, optimizing temperature and pressure is key.[2] |
| Formation of Multiple Spots on TLC (Side Products) | 1. Oxidation of the amino group or the product.2. Self-condensation of the starting material.3. Formation of isatin byproducts under oxidative conditions.[5] | 1. Conduct the reaction under an inert atmosphere (N₂ or Ar).2. Control the reaction temperature and avoid strongly acidic or basic conditions that might promote condensation.3. Ensure the reaction environment is free of oxidizing agents. |
| Difficulty in Isolating the Product During Work-up | 1. The product is partially soluble in the aqueous layer.2. Emulsion formation during extraction. | 1. Adjust the pH of the aqueous layer to be basic (pH > 8) before extraction to ensure the amino group is deprotonated and the product is less water-soluble.2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and reduce the solubility of the organic product in the aqueous phase. |
| Product is an Oil and Cannot be Recrystallized | 1. The product may be impure, leading to a depressed melting point.2. The product may be a liquid at room temperature. | 1. Attempt purification by column chromatography to remove impurities.2. If the pure product is an oil, purification should be done via column chromatography or distillation under reduced pressure. |
| Enantiomeric Excess (ee) is Low in Asymmetric Synthesis | 1. Ineffective chiral catalyst or reagent.2. Racemization of the product under the reaction or work-up conditions. | 1. Screen different chiral ligands or catalysts.2. Ensure that the work-up conditions are mild (e.g., avoid strong acids or bases and high temperatures) to prevent racemization. |
Experimental Protocols
Protocol 1: Reduction of 2'-Aminoacetophenone using Sodium Borohydride
Materials:
-
2'-Aminoacetophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated solution)
Procedure:
-
In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq.) in methanol under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and basify with a saturated solution of sodium bicarbonate until the pH is > 8.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.[1][12]
Protocol 2: Catalytic Hydrogenation of 2'-Aminoacetophenone
Materials:
-
2'-Aminoacetophenone
-
Palladium on Carbon (5% or 10% Pd/C) or Raney Nickel
-
Ethanol or Methanol
-
Hydrogen Gas
Procedure:
-
In a hydrogenation vessel, dissolve 2'-aminoacetophenone (1.0 eq.) in ethanol or methanol.
-
Carefully add the catalyst (typically 1-5 mol% of Pd) to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst through a pad of Celite®.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product as described in Protocol 1.[2]
Visualizations
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Reaction Pathway Diagram
Caption: Reduction of 2'-aminoacetophenone to this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Electrocatalytic C-H/N-H Coupling of 2'-Aminoacetophenones for the Synthesis of Isatins [organic-chemistry.org]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. [PDF] Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Recrystallization using ethanol: Significance and symbolism [wisdomlib.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
Preventing racemization during the synthesis of chiral 1-(2-Aminophenyl)ethanol
Welcome to the technical support center for the synthesis of chiral 1-(2-Aminophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to maintaining stereochemical integrity during the synthesis of this important chiral building block.
I. Troubleshooting Guide: Preventing Racemization
This section addresses common issues that can lead to the loss of enantiomeric purity during the synthesis of chiral this compound.
Problem 1: Significant loss of enantiomeric excess (ee) is observed in the final product.
Possible Causes & Solutions
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide the energy to overcome the activation barrier for racemization.[1]
-
Optimization:
-
Temperature Control: Lowering the reaction temperature is often crucial. Consider running the reaction at or below room temperature, and in some cases, cryogenic conditions may be necessary to minimize epimerization.[1]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to avoid extended exposure of the product to conditions that may promote racemization.[1]
-
-
-
Strongly Basic or Acidic Conditions: The presence of strong acids or bases can catalyze the formation of achiral intermediates, such as enolates, which leads to racemization.[2][3] The α-proton to the carbonyl group in the starting material, 2-aminoacetophenone, is susceptible to abstraction under basic conditions, leading to a planar enolate intermediate that can be protonated from either face, resulting in a racemic mixture.[4]
-
Optimization:
-
pH Control: If possible, conduct the reaction under neutral conditions.
-
Base Selection: If a base is required, opt for a weaker, non-nucleophilic base and use it in stoichiometric amounts. Running the reaction at a lower temperature can also mitigate base-catalyzed racemization.[5]
-
Acid Selection: For acid-catalyzed reactions, use the mildest effective acid for the shortest possible duration.[5]
-
-
-
Inappropriate Choice of Reagents: Certain reagents, particularly some reducing agents, might necessitate conditions that favor racemization.
-
Optimization:
-
Asymmetric Reducing Agents: Employing chiral reducing agents is a key strategy. Options include:
-
Chirally Modified Borohydrides: These are effective and can be prepared from readily available chiral ligands.[6]
-
Catalytic Asymmetric Reduction: This is a highly efficient method. Common catalytic systems include:
-
Oxazaborolidines (CBS Catalysts): Used with borane or catecholborane, these are effective for the enantioselective reduction of ketones.[6][7]
-
Transition Metal Catalysts: Chiral ruthenium, rhodium, and iridium complexes are widely used for asymmetric transfer hydrogenation, employing hydrogen sources like isopropanol or formic acid.[6][8][9] These catalysts can achieve high enantioselectivity under mild conditions.
-
-
-
-
-
Unstable Chiral Intermediates: The intermediates formed during the synthesis may not be stereochemically stable under the reaction conditions.
-
Optimization:
-
Protecting Groups: The use of protecting groups for the amine functionality is a critical consideration.
-
Mechanism of Protection: Protecting the amino group can alter its electronic properties, potentially reducing the acidity of the α-proton and thus hindering enolization.[1] Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are known to be effective at preventing racemization during subsequent reactions.[5][10]
-
Bulky Protecting Groups: Sterically demanding protecting groups can also physically block the approach of reagents to the chiral center, further preventing racemization.[1]
-
-
-
Problem 2: Difficulty in achieving high enantioselectivity from the outset.
Possible Causes & Solutions
-
Suboptimal Catalyst or Reagent Choice: The efficiency of asymmetric induction is highly dependent on the specific combination of substrate, catalyst, and reaction conditions.
-
Optimization:
-
Screening of Chiral Catalysts/Ligands: It is often necessary to screen a variety of chiral catalysts or ligands to find the optimal one for the specific substrate. For transition metal-catalyzed reductions, the choice of the chiral ligand is paramount in determining the enantioselectivity.[6]
-
Biocatalysis: Consider using enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can offer excellent enantioselectivity under mild, environmentally friendly conditions.[11][12][13]
-
-
-
Solvent Effects: The solvent can significantly influence the stability of intermediates and transition states, thereby affecting enantioselectivity.[1]
-
Optimization:
-
Solvent Screening: A systematic screening of solvents with varying polarities (e.g., THF, toluene, dichloromethane) is recommended to find the optimal medium for the reaction. Protic solvents may stabilize ionic intermediates that are prone to racemization.[1]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization for a chiral center adjacent to a carbonyl group?
A1: Racemization at a chiral center alpha to a carbonyl group typically proceeds through the formation of a planar, achiral enol or enolate intermediate.[3] This process can be catalyzed by both acids and bases.[2] Once the achiral intermediate is formed, subsequent protonation or reaction can occur from either face of the planar structure with equal probability, leading to a 50:50 mixture of the two enantiomers, i.e., a racemic mixture.[2][14]
Q2: How do I accurately determine the enantiomeric excess (ee) of my this compound product?
A2: The most common and reliable method for determining the enantiomeric excess is through chiral chromatography.[5]
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase to separate the two enantiomers, allowing for their quantification based on the peak areas in the chromatogram.[15]
-
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC employs a chiral stationary phase to resolve the enantiomers. This method is suitable for volatile and thermally stable compounds.[16]
Other methods include NMR spectroscopy with chiral shift reagents and polarimetry, although polarimetry is generally less accurate for precise ee determination.[5][17]
Q3: Are there any biocatalytic methods available for the synthesis of chiral this compound?
A3: Yes, biocatalysis offers a powerful and green alternative for the synthesis of chiral amino alcohols. Enzymes such as alcohol dehydrogenases (ADHs) and aminotransferases can be employed for the asymmetric reduction of the corresponding ketone (2-aminoacetophenone) or the reductive amination of a suitable precursor with high enantioselectivity.[11][18] Ketoreductases (KREDs), in particular, are widely used for the asymmetric reduction of ketones to produce chiral alcohols.[12][13] These enzymatic reactions are typically run in aqueous media under mild conditions, which helps to minimize racemization.
Q4: Can protecting groups on the amino functionality influence the stereochemical outcome of the reduction?
A4: Absolutely. The choice of the protecting group for the amino group can have a significant impact.
-
Preventing Racemization: As mentioned in the troubleshooting section, protecting groups like Boc and Cbz are effective in preventing racemization.[5][10] Newer protecting groups, such as the 2-nitrobenzenesulfonyl (Ns) group, have also been shown to effectively suppress racemization.[5]
-
Directing Stereochemistry: In some catalytic systems, the protecting group can act as a directing group, coordinating with the metal catalyst and influencing the facial selectivity of the hydride attack on the carbonyl group. This can lead to an enhancement of the enantioselectivity.
III. Experimental Protocols & Data
Protocol 1: Asymmetric Transfer Hydrogenation using a Chiral Ru(II) Catalyst
This protocol is a general guideline for the asymmetric reduction of 2-aminoacetophenone (or its N-protected derivative) using a chiral Ruthenium(II) catalyst.
Materials:
-
2-Aminoacetophenone (or N-protected derivative)
-
[{RuCl₂(p-cymene)}₂]
-
Chiral diamine or amino alcohol ligand (e.g., a derivative of proline)[8]
-
Isopropanol (anhydrous)
-
Base (e.g., NaOH or KOtBu)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [{RuCl₂(p-cymene)}₂] and the chiral ligand in anhydrous isopropanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the in-situ formation of the active catalyst.
-
Add the 2-aminoacetophenone substrate and the base to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 40-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified this compound by chiral HPLC analysis.
Table 1: Comparison of Methods for Asymmetric Reduction
| Method | Catalyst/Reagent | Typical ee (%) | Advantages | Disadvantages |
| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes[6][8] | 90-99+ | High enantioselectivity, mild conditions, low catalyst loading. | Catalyst can be expensive; requires inert atmosphere. |
| CBS Reduction | Oxazaborolidine catalyst with Borane[6][7] | 90-98 | Well-established, predictable stereochemistry. | Stoichiometric use of borane; moisture sensitive. |
| Biocatalytic Reduction | Ketoreductases (KREDs)[12][13] | >99 | Excellent enantioselectivity, environmentally friendly, mild conditions. | Enzyme stability and substrate scope can be limitations. |
| Chirally Modified Hydride Reagents | LAH or NaBH₄ with chiral ligands[6] | 80-95 | Stoichiometric, can be highly selective. | Requires stoichiometric amounts of chiral modifier; workup can be challenging. |
IV. Visualizations
Diagram 1: General Racemization Mechanism
Caption: Base-catalyzed racemization via an achiral enolate intermediate.
Diagram 2: Workflow for Preventing Racemization
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. uma.es [uma.es]
- 16. Determination of enantiomeric excess [ch.ic.ac.uk]
- 17. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in commercial 1-(2-Aminophenyl)ethanol and their removal
Technical Support Center: 1-(2-Aminophenyl)ethanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common issues related to impurities in commercial batches of this important chemical intermediate. As Senior Application Scientists, we understand that the purity of starting materials is paramount to the success of your research and development efforts. This document provides a logical, evidence-based framework for identifying, troubleshooting, and removing common impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common types of impurities I should expect in a commercial batch of this compound?
A1: The impurity profile of this compound can vary between manufacturers, largely depending on the synthetic route employed. However, impurities can generally be classified into several categories:
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products. A common synthesis involves the reduction of 2'-aminoacetophenone. Incomplete reduction can leave traces of the starting ketone.
-
Isomeric Impurities: Positional isomers, such as 1-(3-aminophenyl)ethanol or 1-(4-aminophenyl)ethanol, can sometimes be present, arising from impurities in the initial starting materials.
-
Degradation Products: As an amino alcohol, this compound is susceptible to oxidation and degradation upon exposure to air, light, and heat.[1][2] This can lead to the formation of colored, often polymeric, impurities.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification may remain in the final product.[3][4]
-
Water: Amino alcohols are frequently hygroscopic and can absorb moisture from the atmosphere, which can be detrimental in moisture-sensitive reactions.[5]
Q2: My sample of this compound has a dark yellow or brown color. What causes this, and can it be removed?
A2: A dark coloration is typically indicative of oxidation or degradation products. The aminophenyl moiety is particularly sensitive to air oxidation, which can form highly conjugated, colored compounds over time.
Troubleshooting & Solution: This is a common issue that can often be resolved by treatment with activated carbon followed by recrystallization. Activated carbon has a high surface area and is effective at adsorbing large, colored organic molecules.[6]
Workflow: Decolorization and Purification
Caption: Workflow for removing colored impurities.
Q3: My reaction is giving low yields and unexpected side products. Could impurities in the this compound be the culprit?
A3: Absolutely. Impurities can have a profound impact on reaction outcomes:
-
Nucleophilic Impurities: Unreacted starting materials or other amine-containing by-products can compete with this compound in reactions, leading to a mixture of products.
-
Water Content: In reactions involving moisture-sensitive reagents like organometallics or strong bases, even small amounts of water can quench the reagent and halt the reaction.[5]
-
Catalyst Poisoning: Inorganic impurities or certain organic by-products can interfere with or poison catalysts, particularly in transition metal-catalyzed reactions.
Troubleshooting Steps:
-
Assess Purity: Before use, analyze your commercial batch using a suitable analytical method (see Q4) to understand its purity profile.
-
Perform a Purification: If impurities are detected or suspected, perform a purification step like recrystallization (see Protocol 1).
-
Dry Thoroughly: Ensure the material is rigorously dried under vacuum to remove water and residual solvents.
Analytical & Purification Protocols
A self-validating system requires robust analytical methods to confirm purity before and after any purification protocol.
Q4: How can I reliably check the purity of my this compound?
A4: A multi-technique approach is recommended for comprehensive impurity profiling.[3]
| Analytical Technique | Purpose | Key Information Provided |
| HPLC-UV/DAD | Primary method for quantifying non-volatile organic impurities. | Purity (as % area), detection of isomers and synthesis by-products.[7] |
| GC-MS | Ideal for identifying and quantifying volatile impurities. | Detection of residual solvents.[4][8] |
| Karl Fischer Titration | Gold standard for accurate water content determination. | Quantitative measure of water content (%). |
| ¹H NMR Spectroscopy | Provides structural confirmation and can detect impurities with unique proton signals. | Confirms identity of the main component and can reveal certain impurities.[3] |
Troubleshooting Your Analysis
Caption: Logical flow for analytical troubleshooting.
Protocol 1: General Purification by Recrystallization
This protocol is effective for removing less soluble by-products, some colored impurities, and baseline starting materials. The choice of solvent is critical and may require minor optimization.
Objective: To achieve >99% purity by removing solid impurities.
Materials:
-
Crude this compound
-
Solvent (e.g., Toluene, Ethanol, or an Ethanol/Water mixture)
-
Heating mantle with magnetic stirring
-
Erlenmeyer flask
-
Condenser
-
Buchner funnel and filter flask assembly
-
Vacuum source
Step-by-Step Methodology:
-
Solvent Selection: Start by testing the solubility of a small amount of your material in different solvents. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Toluene is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring. Continue to add small portions of the solvent until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% of the solute's weight). Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved.
-
Purity Confirmation: Analyze the dried product using HPLC or another appropriate method (see Q4) to confirm the removal of impurities.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Scalable Synthesis of 1-(2-Aminophenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scalable synthesis of 1-(2-Aminophenyl)ethanol. This document is designed for researchers, chemists, and process development professionals to address common challenges and provide robust solutions for this important synthesis. This compound is a valuable building block in the pharmaceutical industry, and its efficient, scalable production is critical. This guide is structured as a series of practical questions and answers, reflecting the real-world problems encountered in the lab and during scale-up.
Section 1: Synthesis Overview & Common Challenges
The most direct and widely adopted method for the synthesis of this compound on a laboratory and industrial scale is the reduction of 2'-aminoacetophenone. This transformation, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.
The primary challenges include:
-
Incomplete Reactions: Ensuring the full conversion of the starting ketone.
-
Byproduct Formation: Minimizing side reactions related to the amino group or the reducing agent.
-
Difficult Workup & Purification: Efficiently removing inorganic salts (especially boron-based) and isolating the final product in high purity.
-
Exothermic Control: Managing the heat generated during the reduction, particularly on a larger scale.
-
Stereocontrol (for chiral synthesis): Achieving high enantioselectivity when a specific stereoisomer is required.[1][2]
This guide will address these issues by explaining the causality behind them and providing validated protocols and troubleshooting advice.
Section 2: Troubleshooting Guide
This section is formatted to directly address specific problems you may encounter during the synthesis.
Q1: My reaction is incomplete. TLC/LC-MS analysis shows a significant amount of unreacted 2'-aminoacetophenone. What went wrong?
A1: An incomplete reaction is one of the most common issues and typically points to problems with the reducing agent or reaction conditions.
Potential Causes & Solutions:
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) can decompose upon exposure to moisture or acidic conditions.
-
Solution: Always use a fresh, unopened container of NaBH₄ or a batch that has been stored correctly in a desiccator. Consider titrating the hydride content of older batches to verify their activity.
-
-
Insufficient Stoichiometry: While the reaction stoichiometry is 4 moles of ketone to 1 mole of NaBH₄, it is standard practice to use a slight excess of the reducing agent to ensure complete conversion.[3]
-
Solution: Increase the molar equivalents of NaBH₄. A common starting point is 0.3-0.5 equivalents (which provides 1.2-2.0 equivalents of hydride). For a sluggish reaction, increasing this can drive it to completion.
-
-
Low Reaction Temperature: While the reaction is exothermic, running it at too low a temperature can decrease the reaction rate significantly.[4]
-
Solution: The reaction is typically initiated at 0-5 °C for controlled addition, then allowed to warm to room temperature.[4] If the reaction stalls, gentle warming (e.g., to 30-40 °C) can help push it to completion. Monitor the reaction progress by TLC or LC-MS.
-
-
Poor Solvent Choice: The choice of solvent affects the solubility of both the substrate and the borohydride reagent.
Q2: The yield is low despite the complete conversion of the starting material. What are the possible causes?
A2: Low isolated yield after a complete reaction usually indicates product loss during the workup or purification stages.
Potential Causes & Solutions:
-
Product Sequestration in Boron Salts: During the acidic quench, borate esters are hydrolyzed, eventually forming boric acid or borate salts. The amino alcohol product can form complexes with these boron species, making extraction difficult.
-
Solution: After the initial quench with acid to destroy excess NaBH₄, basify the mixture (e.g., with 2M NaOH) to a pH > 10. This breaks down the boron-amine complexes and ensures the product is in its free base form, which is more soluble in organic extraction solvents like ethyl acetate or dichloromethane.
-
-
Emulsion Formation During Extraction: The amphiphilic nature of the product and the presence of salts can lead to stubborn emulsions during the aqueous workup, trapping the product in the interfacial layer.
-
Solution: Add a saturated brine (NaCl solution) during the extraction. This increases the ionic strength of the aqueous layer, which helps to break emulsions and "salt out" the organic product, driving it into the organic phase.
-
-
Product Loss During Purification: this compound has moderate polarity and can be challenging to purify.
-
Solution (Recrystallization): If using recrystallization, ensure you are not using an excessive amount of solvent, which would keep the product dissolved. Perform small-scale solubility tests to find an optimal solvent system (e.g., toluene, ethyl acetate/hexanes).
-
Solution (Column Chromatography): If using chromatography, de-activate the silica gel slightly with triethylamine (e.g., 1% in the eluent) to prevent the polar amino alcohol from streaking or irreversibly binding to the acidic silica.[6]
-
Q3: I am observing significant byproduct formation. What are these impurities and how can I prevent them?
A3: While the reduction of 2'-aminoacetophenone is generally clean, side reactions can occur.
Potential Causes & Solutions:
-
Formation of Alkoxyborohydrides: The solvent (e.g., methanol, ethanol) can react with NaBH₄. While these alkoxyborohydrides are also reducing agents, their formation consumes the primary reagent.[5]
-
Solution: Add the 2'-aminoacetophenone to the solution of NaBH₄ in alcohol, rather than the other way around.[4] Perform the reaction at a controlled temperature (0 °C to RT) to minimize this side reaction.
-
-
Impurity from Starting Material: The purity of the initial 2'-aminoacetophenone is critical for a clean reaction.
Q4: How can I improve the enantiomeric excess (ee%) of my asymmetric reduction?
A4: Low enantioselectivity in catalytic asymmetric reductions often points to issues with the catalyst formation or reaction conditions. The most common method is using a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, with borane as the reducing agent.[9][10]
Potential Causes & Solutions:
-
Catalyst Deactivation: The oxazaborolidine catalyst is sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and reagents.
-
-
Incorrect Stoichiometry: The ratio of the chiral amino alcohol precursor to borane is critical for forming the active catalyst in situ.
-
Suboptimal Temperature: Enantioselectivity is often highly temperature-dependent.
-
Solution: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can significantly enhance the enantiomeric excess, although it may slow down the reaction rate.
-
-
Wrong Borane Source: Different borane sources (e.g., BH₃·THF vs. BH₃·SMe₂) can influence the outcome.
-
Solution: BH₃·THF is commonly used. Ensure its molarity is accurately known, as older solutions can degrade. BH₃·SMe₂ is more stable but has a strong odor.[10]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the recommended scalable method for synthesizing this compound? A: The reduction of 2'-aminoacetophenone with sodium borohydride in an alcoholic solvent (methanol or ethanol) is the most recommended method for scalability. It offers a good balance of cost, safety, ease of handling, and efficiency.[4][5] Catalytic hydrogenation is also a viable green alternative but may require specialized high-pressure equipment and screening for catalyst poisoning by the amine functionality.
Q: Which reducing agent is best for this transformation on a large scale: NaBH₄, LiAlH₄, or catalytic hydrogenation? A: This choice involves a trade-off between reactivity, safety, and cost.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/Catalyst) |
| Reactivity | Good, chemoselective for aldehydes/ketones.[5] | Very high, less selective (reduces esters, amides). | High, but catalyst dependent. |
| Safety | Relatively safe, can be used in protic solvents.[3] | Highly reactive with water/alcohols (pyrophoric). Requires anhydrous aprotic solvents (e.g., THF, ether). | Flammable H₂ gas requires specialized pressure reactors. |
| Workup | Simple aqueous quench (acid then base). | Careful, controlled quench required. | Simple filtration to remove the catalyst. |
| Cost | Moderate. | Higher than NaBH₄. | Catalyst can be expensive, but H₂ is cheap. |
| Scalability | Excellent. The preferred choice for most applications due to safety and simple workup. | Poor. Safety concerns make it difficult to scale. | Very good, common in industry. "Greener" option. |
Q: What are the critical safety considerations for this synthesis? A:
-
Hydrogen Evolution: The quench step, where acid is added to destroy excess NaBH₄, liberates hydrogen gas, which is highly flammable. ALWAYS perform the quench step in a well-ventilated fume hood and add the acid slowly and with cooling. [4]
-
Exothermicity: The reduction reaction itself is exothermic. For large-scale reactions, the ketone should be added portion-wise or via an addition funnel to a cooled solution of the reducing agent to maintain temperature control. A runaway reaction can cause the solvent to boil violently.
-
Solvent Hazards: Common solvents like methanol, ethanol, and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.
Section 4: Visualizations & Protocols
Experimental Workflow Diagram
This diagram outlines the standard procedure for the synthesis and purification.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Protocol 1: Scalable Synthesis via Sodium Borohydride Reduction
Materials:
-
2'-Aminoacetophenone (1.0 eq)
-
Sodium borohydride (NaBH₄) (0.3 eq)
-
Methanol (MeOH)
-
3M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and place it in an ice-water bath.
-
Reagent Solution: To the flask, add methanol (approx. 5 mL per gram of 2'-aminoacetophenone). Once cooled to 0-5 °C, add sodium borohydride (0.3 eq) in portions. Stir until dissolved.
-
Addition of Substrate: Dissolve 2'-aminoacetophenone (1.0 eq) in a minimal amount of methanol and add it dropwise to the stirred NaBH₄ solution, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:EtOAc).
-
Quench (IN FUME HOOD): Once the starting material is consumed, cool the flask back down to 0-5 °C. Slowly and carefully add 3M HCl dropwise to quench the excess NaBH₄. Vigorous gas evolution (H₂) will occur. Continue adding acid until the gas evolution ceases and the solution is acidic (pH ~1-2).
-
Basification: Add 2M NaOH to the mixture until the solution is strongly basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes). If an emulsion forms, add brine to help break it.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound, typically as a light-yellow oil or solid.
References
- 1. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. york.ac.uk [york.ac.uk]
Impact of catalyst choice on the efficiency of 1-(2-Aminophenyl)ethanol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 1-(2-Aminophenyl)ethanol. This crucial chiral building block is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The efficiency of its synthesis, particularly the enantioselectivity, is highly dependent on the choice of catalyst. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.
The primary route to chiral this compound involves the asymmetric reduction of 2'-aminoacetophenone. This can be achieved through catalytic hydrogenation or transfer hydrogenation, with the catalyst's nature being the pivotal factor in achieving high yields and enantiomeric excess (ee).[1][2][3]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of 2'-Aminoacetophenone
Question: My reaction shows very low or no conversion of the starting material, 2'-aminoacetophenone. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a frequent issue that can stem from several factors, primarily related to catalyst activity and reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Explanation: Homogeneous catalysts, especially transition metal complexes like those based on Ruthenium(II), can deactivate over time.[4] This can be due to impurities in the substrate or solvent, or inherent instability under the reaction conditions. Heterogeneous catalysts like Raney Nickel can also lose activity.
-
Solution:
-
Ensure Substrate Purity: Purify the 2'-aminoacetophenone, as impurities can poison the catalyst.[5]
-
Use High-Purity, Dry Solvents: Trace amounts of water or other impurities in solvents can deactivate sensitive catalysts.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
Fresh Catalyst: Use a fresh batch of catalyst or regenerate/reactivate it according to established procedures. For instance, the activity of some ruthenium catalysts is sensitive to base concentration.[4]
-
-
-
Suboptimal Reaction Conditions:
-
Explanation: Temperature, pressure (for hydrogenation), and solvent choice are critical. For example, some catalytic systems require specific temperatures to overcome the activation energy.[5]
-
Solution:
-
Temperature Optimization: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they might also lead to catalyst decomposition or side reactions.[5]
-
Solvent Screening: The choice of solvent can significantly impact catalyst solubility and reactivity. For transfer hydrogenations, common hydrogen sources like 2-propanol or formic acid/triethylamine mixtures are used, and the solvent should be compatible.[6]
-
Hydrogen Pressure (for hydrogenation): Ensure the hydrogen pressure is within the optimal range for the chosen catalyst.
-
-
-
Incorrect Catalyst Loading:
-
Explanation: Too little catalyst will result in a slow or incomplete reaction.
-
Solution: While low catalyst loading is desirable for efficiency, ensure you are using a sufficient amount as recommended in literature protocols for your specific catalyst.[2]
-
Issue 2: Poor Enantioselectivity (Low %ee)
Question: I am getting the desired product, this compound, but the enantiomeric excess (%ee) is very low. How can I improve the stereoselectivity of my reaction?
Answer:
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Low %ee indicates that the chiral environment provided by the catalyst is not effectively discriminating between the two prochiral faces of the ketone.
Potential Causes & Solutions:
-
Inappropriate Catalyst/Ligand Choice:
-
Explanation: The structure of the chiral ligand is the most critical factor for enantioselectivity. Not all chiral catalysts are universally effective for all substrates.[2]
-
Solution:
-
Ligand Screening: Experiment with a variety of chiral ligands. For ruthenium-based catalysts, ligands like monotosylated diamines (e.g., TsDPEN) and amino alcohols have shown excellent performance in asymmetric transfer hydrogenation.[6]
-
Consult the Literature: Research which catalyst systems have been reported to give high %ee for the reduction of 2'-aminoacetophenone or structurally similar ketones.
-
-
-
Suboptimal Reaction Temperature:
-
Explanation: Enantioselectivity is often temperature-dependent. Higher temperatures can sometimes lead to a decrease in %ee due to increased molecular motion and less effective chiral recognition.
-
Solution: Try running the reaction at lower temperatures. This may require longer reaction times, but can significantly improve enantioselectivity.
-
-
Incorrect Solvent or Additives:
-
Explanation: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity. Additives, such as bases in transfer hydrogenation, also play a crucial role.
-
Solution:
-
Solvent Effects: Screen different solvents. For transfer hydrogenation, the choice between 2-propanol and formic acid/triethylamine can impact both rate and selectivity.[6]
-
Base Concentration: In transfer hydrogenations using catalysts like Ru(II) complexes, the concentration of the base (e.g., NaOH or KOH) can affect both the initial reaction rate and subsequent catalyst deactivation, which in turn can influence the final %ee.[4]
-
-
Issue 3: Formation of Side Products
Question: Besides my desired product, I am observing significant amounts of side products in my reaction mixture. What are these side products and how can I minimize their formation?
Answer:
Side product formation can reduce the yield and complicate the purification of this compound. The nature of the side products depends on the reaction conditions and the reactivity of the starting material.
Potential Causes & Solutions:
-
Over-reduction or Ring Hydrogenation:
-
Explanation: Under harsh hydrogenation conditions (high pressure, high temperature, highly active catalyst), the aromatic ring can be reduced.
-
Solution:
-
Milder Conditions: Use lower hydrogen pressure and temperature.
-
More Selective Catalyst: Choose a catalyst known for its chemoselectivity in reducing carbonyl groups in the presence of aromatic rings.
-
-
-
Intramolecular Cyclization:
-
Explanation: The ortho-position of the amino group in 2'-aminoacetophenone makes it prone to intramolecular cyclization reactions, especially at elevated temperatures.[7][8]
-
Solution:
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Protecting Groups: In some cases, protecting the amino group prior to reduction and deprotecting it afterward might be a viable, albeit less atom-economical, strategy.
-
-
-
Reactions Involving the Amino Group:
-
Explanation: The amino group is nucleophilic and can participate in side reactions, for instance, with the solvent or impurities. The presence of an amine group can also alter the product selectivity of catalytic hydride transfer reactions.[9][10]
-
Solution:
-
Inert and High-Purity Reagents: Ensure all reagents and solvents are pure and free from electrophilic impurities.
-
pH Control: The pH of the reaction medium can influence the reactivity of the amino group.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the asymmetric synthesis of this compound?
A1: The most prevalent catalysts are transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, which are used for both asymmetric hydrogenation and transfer hydrogenation.[1][2] For asymmetric transfer hydrogenation (ATH), ruthenium(II) complexes with chiral diamine or amino alcohol ligands are widely employed.[6] Biocatalysts, such as alcohol dehydrogenases, are also emerging as powerful tools for the enantioselective reduction of ketones.[11]
Q2: What is the difference between asymmetric hydrogenation and asymmetric transfer hydrogenation?
A2:
-
Asymmetric Hydrogenation (AH): Uses molecular hydrogen (H₂) as the hydrogen source, often requiring specialized high-pressure equipment.
-
Asymmetric Transfer Hydrogenation (ATH): Uses a hydrogen donor molecule, such as 2-propanol or formic acid, to transfer hydrogen to the substrate.[3] ATH is often operationally simpler as it does not typically require high-pressure reactors.[12]
Q3: How do I choose the right catalyst for my synthesis?
A3: The choice of catalyst depends on several factors:
-
Desired Enantioselectivity: Review the literature to find catalysts that have demonstrated high %ee for similar substrates.
-
Substrate Scope: Some catalysts are more versatile than others.[2]
-
Reaction Conditions: Consider the required temperature, pressure, and solvent compatibility.
-
Cost and Availability: The cost of the metal precursor and the complexity of ligand synthesis are practical considerations.
The following workflow can guide your decision-making process:
Caption: Workflow for catalyst selection in this compound synthesis.
Q4: How can I accurately determine the enantiomeric excess (%ee) of my product?
A4: The most common and reliable methods for determining %ee are chiral chromatographic techniques.[13][14]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. A chiral stationary phase is used to separate the two enantiomers of this compound, and a UV detector is typically used for quantification.
-
Chiral Gas Chromatography (GC): This method is also effective, provided the product is sufficiently volatile and thermally stable.[14]
For both techniques, it is essential to have authentic racemic and, if possible, enantiomerically pure samples to identify the peaks corresponding to each enantiomer.[15]
Q5: My catalyst seems to be deactivating during the reaction. What can I do to improve its stability?
A5: Catalyst deactivation can be a significant issue, leading to incomplete reactions.[4]
-
Identify the Cause: Deactivation can be caused by impurities, product inhibition, or thermal degradation.[4][16]
-
Purify Reagents: As mentioned in the troubleshooting section, ensure the purity of your substrate and solvents.
-
Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can compensate for deactivation over the course of the reaction.
-
Immobilize the Catalyst: For some homogeneous catalysts, immobilization on a solid support can enhance stability and facilitate recycling.
-
Adjust Additive Concentrations: For reactions sensitive to additives like bases, fine-tuning their concentration can mitigate deactivation.[4]
Experimental Protocols
Example Protocol: Asymmetric Transfer Hydrogenation of 2'-Aminoacetophenone
This protocol is a representative example and may require optimization for your specific catalyst system.
Materials:
-
2'-Aminoacetophenone
-
[{RuCl₂(p-cymene)}₂] (or other suitable precursor)
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (or other chiral ligand)
-
Formic acid/Triethylamine azeotrope (5:2)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (in-situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [{RuCl₂(p-cymene)}₂] (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 2'-aminoacetophenone (1 equivalent) in the formic acid/triethylamine mixture.
-
Initiation: Add the substrate solution to the catalyst solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC.
Data Presentation: Comparison of Catalysts
The following table summarizes hypothetical performance data for different types of catalysts in the asymmetric reduction of 2'-aminoacetophenone.
| Catalyst System | Type | H₂ Source | Temp (°C) | Yield (%) | %ee |
| RuCl₂--INVALID-LINK-- | ATH | HCOOH/NEt₃ | 40 | 95 | 98% (R) |
| [Rh(cod)Cl]₂ / (S)-BINAP | AH | H₂ (20 bar) | 25 | 92 | 95% (S) |
| Alcohol Dehydrogenase (ADH-A) | Biocatalysis | 2-Propanol | 30 | 88 | >99% (S) |
References
- 1. rua.ua.es [rua.ua.es]
- 2. tandfonline.com [tandfonline.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine groups alter product selectivity and rate of catalytic hydride transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Amine groups alter product selectivity and rate of catalytic hydride transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of enantiomeric excess [ch.ic.ac.uk]
- 15. uma.es [uma.es]
- 16. researchgate.net [researchgate.net]
Minimizing byproduct formation in the synthesis of 1-(2-aminophenyl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-aminophenyl)ethanol. Our goal is to provide practical, experience-driven advice to help you minimize byproduct formation and optimize your reaction outcomes. This is not a rigid protocol, but a troubleshooting resource to be adapted to your specific experimental context.
Understanding the Synthetic Landscape
The synthesis of this compound typically involves the reduction of a precursor, most commonly 2-nitroacetophenone or 2-aminoacetophenone. The key challenge lies in achieving chemoselectivity—reducing one functional group (the ketone or the nitro group) without affecting the other, or preventing over-reduction. By understanding the common pitfalls and the chemical principles that govern these transformations, you can significantly improve the purity and yield of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common byproducts I should expect when synthesizing this compound?
A1: The byproduct profile largely depends on your starting material and the reducing agent employed. Here's a breakdown of the usual suspects:
-
From 2-Nitroacetophenone:
-
2-Aminoacetophenone: The product of selective nitro group reduction without subsequent ketone reduction.
-
1-(2-Nitrophenyl)ethanol: The result of selective ketone reduction without touching the nitro group.
-
2-Ethylaniline: The over-reduced product where both the nitro and ketone functionalities have been reduced.
-
Azo and Azoxy Compounds: These colored impurities can form from the condensation of partially reduced nitro group intermediates.[1]
-
-
From 2-Aminoacetophenone:
-
Unreacted Starting Material: Incomplete reduction is a common issue.
-
2-Ethylaniline: Over-reduction of the ketone to an ethyl group.
-
Below is a diagram illustrating the primary reaction pathways and potential byproducts when starting from 2-nitroacetophenone.
References
Validation & Comparative
A Comparative Guide to 1-(2-Aminophenyl)ethanol and 1-(4-Aminophenyl)ethanol for Synthetic and Medicinal Chemistry
Welcome to a detailed comparative analysis of the ortho- and para-isomers of aminophenylethanol: 1-(2-Aminophenyl)ethanol and 1-(4-Aminophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile chemical intermediates. We will explore their structural nuances, compare their physicochemical properties, detail their synthesis, and discuss how their isomeric differences dictate their reactivity and potential applications.
The position of the amino group on the phenyl ring—ortho versus para—may seem like a subtle distinction, but it imparts significant differences in hydrogen bonding, steric hindrance, and electronic effects. These differences are not merely academic; they have profound implications for reaction kinetics, product selectivity, and biological activity, making the choice of isomer a critical decision in any research and development pipeline.
Structural and Physicochemical Properties: An Overview
The fundamental difference between the two isomers lies in the spatial relationship between the amino (-NH₂) and the 1-hydroxyethyl [-CH(OH)CH₃] substituents. In the ortho isomer, these groups are adjacent, allowing for potential intramolecular interactions. In the para isomer, they are positioned opposite one another, which favors intermolecular interactions. This structural variance is directly reflected in their physical properties.
| Property | This compound (ortho) | 1-(4-Aminophenyl)ethanol (para) | Rationale for Difference |
| CAS Number | 10517-50-7 | 14572-89-5[1] | N/A |
| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO | Isomers have the same formula. |
| Molecular Weight | 137.18 g/mol | 137.18 g/mol | Isomers have the same mass. |
| Melting Point | Data not readily available | 67-74 °C[1][2][3] | The para isomer's symmetry allows for more efficient crystal lattice packing, leading to stronger intermolecular forces and a higher melting point. The ortho isomer's potential for intramolecular H-bonding can reduce intermolecular H-bonding, likely resulting in a lower melting point. |
| Boiling Point | Data not readily available | ~289 °C[3] | The para isomer's ability to form extensive intermolecular hydrogen bonds results in a high boiling point. The ortho isomer's intramolecular hydrogen bonding may lead to a lower boiling point due to reduced intermolecular forces. |
| Appearance | Solid | Solid[3] | N/A |
Synthesis of Isomers: Reduction of Aminoacetophenones
The most direct and common synthetic route to both isomers is the reduction of the corresponding ketone precursors, 2'-aminoacetophenone and 4'-aminoacetophenone, respectively. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity for ketones in the presence of other functional groups and its operational simplicity.
Experimental Protocol: General Procedure for Ketone Reduction
This protocol describes a representative lab-scale synthesis. The choice of solvent and reaction conditions can be optimized for yield and purity.
-
Dissolution: The starting material, either 2'-aminoacetophenone or 4'-aminoacetophenone (1.0 eq), is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: The flask is cooled in an ice bath to 0-5 °C. This is crucial to control the exothermic reaction upon addition of the reducing agent.
-
Reducing Agent Addition: Sodium borohydride (NaBH₄) (typically 1.1-1.5 eq) is added portion-wise to the stirred solution. The slow addition prevents a rapid, uncontrolled evolution of hydrogen gas.
-
Reaction: After the addition is complete, the reaction mixture is removed from the ice bath and allowed to warm to room temperature. It is stirred for several hours until TLC analysis indicates the complete consumption of the starting ketone.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water or dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.
-
Workup: The alcoholic solvent is removed under reduced pressure. The resulting aqueous residue is extracted several times with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product, which can be further purified by column chromatography or recrystallization.
Synthesis Workflow Diagrams
Caption: Synthesis of the ortho-isomer.
Caption: Synthesis of the para-isomer.
A notable alternative for the para-isomer is a green chemistry approach using Baker's Yeast (Saccharomyces cerevisiae) for the asymmetric reduction of 4'-aminoacetophenone, which can yield an optically pure product.[4]
Comparative Spectroscopic Analysis
The isomeric position significantly influences the electronic environment of the protons and carbons, leading to distinct NMR and IR spectra.
| Spectroscopic Data | This compound (ortho) | 1-(4-Aminophenyl)ethanol (para) |
| ¹H NMR | Aromatic protons will show a more complex splitting pattern due to the varied electronic effects and proximity of the two different substituents. The chemical shifts will be distinct from the para isomer. | Aromatic protons will exhibit a characteristic AA'BB' system (two doublets) due to the symmetry of the para-substitution. |
| ¹³C NMR | Four distinct aromatic carbon signals are expected due to the lack of symmetry. | Two distinct aromatic carbon signals are expected in the proton-decoupled spectrum due to symmetry. |
| IR Spectroscopy | O-H Stretch: Broadband, ~3200-3600 cm⁻¹. N-H Stretch: Two sharp peaks for the primary amine, ~3300-3500 cm⁻¹.[5] C-N Stretch: ~1250-1335 cm⁻¹. The O-H band may be sharper if significant intramolecular H-bonding occurs. | O-H Stretch: Broadband, ~3200-3600 cm⁻¹, characteristic of intermolecular H-bonding.[6] N-H Stretch: Two sharp peaks, ~3300-3500 cm⁻¹.[5] C-N Stretch: ~1250-1335 cm⁻¹. |
Reactivity and Mechanistic Considerations
The key to understanding the differential reactivity lies in the interplay of electronic effects, steric hindrance, and the potential for intramolecular interactions.
Caption: Logical relationship of structure to reactivity.
-
Intramolecular vs. Intermolecular Hydrogen Bonding: The ortho-isomer can form an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the amino group. This can increase its solubility in nonpolar solvents and potentially lower its boiling point compared to the para-isomer. Conversely, the para-isomer's reactivity is dominated by intermolecular hydrogen bonding, which can facilitate self-assembly or polymerization-type side reactions under certain conditions.
-
Electrophilic Aromatic Substitution: Both the -NH₂ and -OH groups are strong activating, ortho-, para-directors.
-
For 1-(4-Aminophenyl)ethanol , the para position is blocked. Incoming electrophiles will be directed to the positions ortho to the amino group (and meta to the hydroxyethyl group). Reactivity is generally high and predictable.
-
For This compound , the situation is more complex. The positions ortho and para to the amino group are sterically hindered by the adjacent hydroxyethyl group, which can decrease the reaction rate compared to the para-isomer.[7]
-
-
Chelation and Catalysis: The adjacent amino and hydroxyl groups in the ortho-isomer can act as a bidentate ligand, chelating with metal ions. This property can be exploited in catalyst design or could influence the mechanism of metal-catalyzed reactions.
Applications in Drug Development and Materials Science
While specific, direct applications of these exact isomers can be niche, their precursors and closely related analogues are important building blocks. The choice of isomer is critical for accessing specific downstream molecular architectures.
-
1-(4-Aminophenyl)ethanol (and its precursor 4'-aminoacetophenone): This structural motif is found in various pharmacologically active molecules. 4'-Aminoacetophenone is a key intermediate for synthesizing a wide range of heterocyclic compounds, including quinolines, pyrimidines, and triazoles, which often exhibit significant biological activity.[8][9][10] The para-amino group provides a convenient handle for derivatization to modulate solubility, target binding, or pharmacokinetic properties.
-
This compound (and its precursor 2'-aminoacetophenone): The ortho-isomer is a crucial precursor for intramolecular cyclization reactions to form heterocyclic systems like indazoles and quinolines.[11] 2'-Aminoacetophenone itself is a vital intermediate for synthesizing quinolone antibiotics.[12] The proximity of the functional groups is explicitly leveraged to build fused ring systems that are common in medicinal chemistry.
Conclusion
The positional isomerism of this compound and 1-(4-Aminophenyl)ethanol is a defining factor in their chemical identity and utility. The para-isomer, with its symmetry and exposed functional groups, is a reliable building block for linear extensions and predictable aromatic substitutions. In contrast, the ortho-isomer's value lies in the proximate reactivity of its amino and hydroxyl groups, making it an ideal precursor for intramolecular cyclizations to generate complex heterocyclic scaffolds.
The selection between these two isomers is therefore a strategic choice based on the desired molecular topology. A thorough understanding of their comparative properties, as outlined in this guide, empowers researchers to make informed decisions, optimizing synthetic routes and accelerating the discovery of new chemical entities.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-(4-AMINOPHENYL)ETHANOL | 14572-89-5 [chemicalbook.com]
- 3. 14572-89-5 CAS MSDS (1-(4-AMINOPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. One moment, please... [jacsdirectory.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Page loading... [guidechem.com]
Reactivity comparison between 1-(2-Aminophenyl)ethanol and other amino alcohols
In the landscape of synthetic chemistry, amino alcohols serve as versatile building blocks, pivotal in the construction of pharmaceuticals, agrochemicals, and complex molecular architectures. Among these, 1-(2-Aminophenyl)ethanol holds a unique position due to the ortho arrangement of its amino and hydroxyethyl functionalities on an aromatic scaffold. This guide provides an in-depth comparison of its reactivity against other structurally related amino alcohols, offering experimental insights and mechanistic rationale to inform your synthetic strategies.
Introduction: Structural Nuances and Reactivity Implications
The reactivity of an amino alcohol is fundamentally governed by the interplay of its nucleophilic centers—the amino and hydroxyl groups—and the electronic and steric environment imposed by its carbon skeleton. For this compound, the presence of a phenyl ring and the specific ortho orientation of the substituents create a chemical personality distinct from simpler aliphatic or isomeric aromatic amino alcohols.
To contextualize its behavior, we will compare it against three key analogues:
-
Ethanolamine: A simple aliphatic 1,2-amino alcohol, serving as a baseline for non-aromatic systems.
-
1-(4-Aminophenyl)ethanol: A positional isomer where the amino group is para to the hydroxyethyl group. This allows for the dissection of electronic effects transmitted through the aromatic ring.
-
2-Amino-1-phenylethanol: A structural isomer where the positions of the amino and hydroxyl groups are swapped relative to the phenyl ring.
The central thesis of this guide is that the proximity of the -NH2 and -CH(OH)CH3 groups in this compound dictates its unique reactivity, particularly in chemoselectivity and its propensity for intramolecular cyclization.
Comparative Reactivity Analysis
Acylation: A Tale of Two Nucleophiles
In reactions with acylating agents, amino alcohols present two potential sites of reaction: the nitrogen of the amino group (N-acylation) and the oxygen of the hydroxyl group (O-acylation). The outcome is a delicate balance between the intrinsic nucleophilicity of each group and the reaction conditions employed.
General Observation: The amino group is generally a stronger nucleophile than the hydroxyl group, leading to a kinetic preference for N-acylation. However, factors like steric hindrance and solvent can modulate this selectivity.
-
This compound vs. Ethanolamine: Both compounds predominantly undergo N-acylation under standard conditions (e.g., acetic anhydride in a non-polar solvent). The reaction rate for this compound may be slightly attenuated due to the steric bulk of the phenyl ring.
-
Influence of Isomerism: The reactivity difference between the ortho (this compound) and para (1-(4-Aminophenyl)ethanol) isomers in acylation is subtle. The ortho isomer's adjacent hydroxyl group can, in some cases, participate in hydrogen bonding, potentially influencing the lone pair availability on the nitrogen and slightly altering the reaction kinetics.
Under acidic conditions, the chemoselectivity can be inverted. Protonation of the more basic amino group suppresses its nucleophilicity, allowing for preferential O-acylation.[1] This strategy is a powerful tool for selectively modifying the hydroxyl group in the presence of an amine.[1]
Table 1: Qualitative Comparison of Acylation Selectivity
| Compound | Predominant Product (Neutral/Basic Conditions) | Predominant Product (Acidic Conditions) | Key Influencing Factors |
| This compound | N-Acyl derivative | O-Acyl derivative | Steric hindrance, potential for intramolecular H-bonding |
| Ethanolamine | N-Acyl derivative | O-Acyl derivative | High nucleophilicity of primary amine |
| 1-(4-Aminophenyl)ethanol | N-Acyl derivative | O-Acyl derivative | Electronic effects of para-substituent |
| 2-Amino-1-phenylethanol | N-Acyl derivative | O-Acyl derivative | Benzylic position of the amine may slightly enhance reactivity |
Oxidation: The Role of the Benzylic Alcohol
The secondary benzylic alcohol in this compound is a prime target for oxidation to the corresponding ketone, 2-aminoacetophenone. The efficiency and selectivity of this transformation are influenced by the choice of oxidant and the electronic nature of the aromatic ring.
-
Substrate Comparison: The electron-donating amino group in both this compound and its para-isomer can facilitate oxidation compared to an unsubstituted benzylic alcohol. However, many common oxidants (e.g., those based on Cr or Mn) are non-selective and can lead to over-oxidation or side reactions involving the amino group or the aromatic ring.
-
Chemoselective Methods: Modern catalytic systems, such as those employing copper and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with oxygen or air as the terminal oxidant, offer excellent chemoselectivity for the oxidation of alcohols without affecting the amino group.[2][3][4] These methods are highly effective for converting various substituted aminobenzyl alcohols into their corresponding aldehydes and ketones in high yields.[2]
dot
References
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-(2-Aminophenyl)ethanol
This guide provides an in-depth comparison of analytical methodologies for the quantification of 1-(2-Aminophenyl)ethanol, a critical intermediate in pharmaceutical synthesis. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and culminating in a robust cross-validation framework. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and interchangeable analytical methods for this compound.
Introduction: The Analytical Imperative for this compound
This compound is a chiral amino alcohol whose purity and concentration are critical quality attributes in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring both a primary aromatic amine and a secondary alcohol on an ethyl chain, presents unique analytical challenges and opportunities.
Caption: Chemical Structure of this compound.
Given its role in drug manufacturing, the development of robust, accurate, and precise analytical methods for its quantification is not merely a procedural step but a cornerstone of ensuring product quality and regulatory compliance. The principles of analytical method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, mandate that an analytical procedure must be demonstrated to be fit for its intended purpose[1][2][3]. This guide will focus on two of the most powerful and commonly employed techniques in pharmaceutical analysis: HPLC with UV detection and GC-MS.
Comparative Analysis of Primary Analytical Techniques
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability. This compound, with its polar amine and hydroxyl groups, is amenable to both techniques, though each requires a different strategic approach.
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte State | Analyzed in solution at ambient or slightly elevated temperatures. | Requires volatilization at high temperatures. |
| Suitability for Analyte | Excellent for polar, non-volatile, and thermally labile compounds. The polar nature of this compound makes it well-suited for reversed-phase HPLC. | Suitable for volatile and thermally stable compounds. The analyte's polarity may necessitate derivatization to improve peak shape and volatility. |
| Detection | UV-Vis spectrophotometry, based on the analyte's chromophore (the aminophenyl group). | Mass spectrometry, providing mass-to-charge ratio for high specificity and structural information. |
| Specificity | Good, based on retention time and UV spectrum. Potential for interference from co-eluting compounds with similar UV absorbance. | Excellent, based on both retention time and unique mass fragmentation pattern, offering a higher degree of confidence in identification. |
| Sensitivity | Generally in the low µg/mL to ng/mL range. | Can achieve lower detection limits (ng/mL to pg/mL), especially with selected ion monitoring (SIM). |
| Chiral Separation | Readily achievable with chiral stationary phases (CSPs).[4][5] | Possible with chiral columns, but often more challenging than HPLC for polar analytes. |
Detailed Experimental Protocols
The following protocols are presented as robust starting points for the analysis of this compound, based on established methods for structurally similar compounds.[6][7]
Protocol 1: Reversed-Phase HPLC with UV Detection (HPLC-UV)
This method is predicated on the polarity of the analyte and its strong UV absorbance conferred by the aromatic ring. A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase, a buffered mixture of water and acetonitrile, allows for fine-tuning of the retention time.
Instrumentation and Materials:
-
HPLC System: A standard system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium phosphate monobasic (analytical grade), Water (HPLC grade), this compound reference standard (>99% purity).
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm and 290 nm (based on spectra of similar compounds like 2-aminophenol).[8]
-
Injection Volume: 10 µL.
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial conditions (90:10 Mobile Phase A:B).
-
Sample Preparation: Accurately weigh the sample, dissolve in a 50:50 methanol/water mixture, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the key consideration is ensuring the analyte is sufficiently volatile and thermally stable. While direct injection is possible, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often employed to silylate the polar -OH and -NH2 groups, reducing polarity and improving chromatographic performance.
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph equipped with a split/splitless inlet and coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Chemicals: Dichloromethane (GC grade), Pyridine (GC grade), BSTFA with 1% TMCS, this compound reference standard (>99% purity).
Chromatographic and MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split 10:1, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
Preparation and Derivatization:
-
Standard Stock Solution (1000 µg/mL): Prepare in dichloromethane.
-
Working Standards and Samples: Pipette an aliquot of the standard or sample solution into a GC vial and evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of pyridine and 100 µL of BSTFA w/ 1% TMCS to the dry residue. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
Cross-Validation: Bridging the Methodologies
Cross-validation is essential when two different analytical methods are used to measure the same analyte, for instance, when transferring a method between labs or when a new method is introduced to replace an existing one.[4][9][10] The objective is to demonstrate that the results from both methods are equivalent and can be used interchangeably.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Cross-Validation Protocol
Objective: To demonstrate the equivalence of the validated HPLC-UV and GC-MS methods for the quantification of this compound.
Procedure:
-
Sample Selection: Prepare a minimum of three batches of samples with different concentrations of this compound (e.g., low, medium, and high concentrations spanning the expected analytical range). For each concentration, prepare at least six independent sample preparations.
-
Analysis: Analyze each sample preparation using both the validated HPLC-UV method and the validated GC-MS method.
-
Data Evaluation:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the results obtained from each method at each concentration level.
-
Perform a statistical comparison of the mean values. A Student's t-test is commonly used to determine if there is a statistically significant difference between the means of the two methods.
-
The acceptance criterion is often that the p-value from the t-test is greater than 0.05, indicating no significant difference.
-
Acceptance Criteria: The core of the cross-validation lies in pre-defined acceptance criteria. A common approach is to compare the mean results from the two methods.
| Concentration Level | Number of Replicates (n) | Acceptance Criterion |
| Low (e.g., 5 µg/mL) | ≥ 6 | The mean result from GC-MS should be within ±10.0% of the mean result from HPLC-UV. |
| Medium (e.g., 25 µg/mL) | ≥ 6 | The mean result from GC-MS should be within ±5.0% of the mean result from HPLC-UV. |
| High (e.g., 75 µg/mL) | ≥ 6 | The mean result from GC-MS should be within ±5.0% of the mean result from HPLC-UV. |
| Statistical Test | A Student's t-test comparing the two datasets should show no statistically significant difference (p > 0.05). |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantitative analysis of this compound.
-
HPLC-UV is recommended for routine quality control environments due to its simplicity, robustness, and direct applicability without derivatization. Its ability to easily incorporate chiral stationary phases also makes it the method of choice for enantiomeric purity testing.
-
GC-MS offers superior specificity and sensitivity. It is an invaluable tool for impurity identification and for analyses requiring definitive structural confirmation. While the requirement for derivatization adds a step to the sample preparation, the confidence it provides can be critical during process development and troubleshooting.
A successful cross-validation, as outlined in this guide, provides the documented evidence that both methods produce comparable, reliable data. This allows an organization the flexibility to use either method, confident in the integrity and consistency of their analytical results, thereby upholding the highest standards of scientific rigor and regulatory compliance.[11]
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-((p-Aminophenyl)sulphonyl)ethanol | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Aminobenzyl alcohol [webbook.nist.gov]
- 11. This compound | 10517-50-7 [sigmaaldrich.com]
The Unseen Architect: Evaluating 1-(2-Aminophenyl)ethanol as a Chiral Building Block in Asymmetric Synthesis
In the intricate world of pharmaceutical development and fine chemical synthesis, the precise control of molecular architecture is paramount. Chiral building blocks serve as the foundational blueprints for creating enantiomerically pure molecules, where a single stereoisomer can mean the difference between a life-saving therapeutic and an inert or even harmful compound. Among the diverse arsenal of these chiral synthons, 1-(2-aminophenyl)ethanol emerges as a compelling yet often overlooked candidate. This guide provides a comprehensive technical comparison of the efficacy of this compound against established alternatives, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Advantage of the ortho-Amino Group
This compound distinguishes itself from other chiral amino alcohols through the strategic placement of an amino group on the phenyl ring, ortho to the stereogenic carbinol center. This seemingly subtle structural feature imparts unique chelating capabilities and the potential for secondary interactions, which can profoundly influence the stereochemical outcome of a reaction. This inherent functionality allows it to act not only as a chiral auxiliary or ligand but also as a reactive handle for subsequent transformations, particularly in the synthesis of nitrogen-containing heterocycles.
Performance in a Benchmark Asymmetric Transformation: The Addition of Diethylzinc to Aldehydes
To objectively assess the efficacy of this compound, we turn to a widely accepted benchmark reaction in asymmetric catalysis: the enantioselective addition of diethylzinc to aldehydes. This reaction provides a clear measure of a chiral ligand's ability to induce stereoselectivity, quantified by the enantiomeric excess (ee%) of the resulting chiral secondary alcohol.
While specific data for the parent this compound in this benchmark reaction is not extensively documented in readily available literature, the performance of its derivatives and analogous structures provides valuable insights. For a robust comparison, we will evaluate its potential against well-established chiral amino alcohols.
Table 1: Comparative Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) | Product Configuration | Reference |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 92 | 85 | (R) | [1](2) |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 95 | 86 | (R) | [1](3) |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 8 | Toluene | 0 | 97 | 95 | (S) | [4](--INVALID-LINK--) |
| Carbohydrate-derived β-amino alcohol | 20 | Hexane | 0 | >99 | 96 | (S) | [5](--INVALID-LINK--) |
Analysis of Alternatives:
The data clearly indicates that established chiral amino alcohols like norephedrine, pseudoephedrine, and DAIB provide good to excellent enantioselectivity in the diethylzinc addition to benzaldehyde.[1][4] More recent developments, such as carbohydrate-derived ligands, have demonstrated even higher efficacy.[5] The key to their success lies in the formation of a rigid, chiral zinc-alkoxide complex that effectively shields one face of the aldehyde, directing the approach of the ethyl group from the less sterically hindered side.
The potential of this compound in this context lies in the additional coordination site offered by the ortho-amino group. This could lead to a more rigid and well-defined transition state, potentially enhancing enantioselectivity. However, the lack of extensive data necessitates further investigation to fully realize this potential.
A Gateway to Chiral Heterocycles: The Domino Reaction Advantage
Beyond its role as a traditional chiral ligand, this compound excels as a bifunctional building block for the synthesis of complex chiral heterocycles. The presence of both a nucleophilic amino group and a hydroxyl group on a chiral scaffold allows for sequential or domino reactions, leading to the rapid construction of intricate molecular architectures.
A notable example is its application in a silver-catalyzed domino approach to synthesize 6-substituted benzoxazino isoquinolines from 2-alkynylbenzaldehydes. In this transformation, both the amino and hydroxyl moieties of this compound participate in the cyclization cascade, directly incorporating its chiral center into the final heterocyclic product.
Caption: Domino reaction of this compound.
This approach offers a significant advantage over multi-step syntheses, improving atom economy and reducing synthetic effort. The inherent chirality of this compound is directly transferred to the product, obviating the need for a separate chiral resolution or asymmetric synthesis step for the final molecule.
Experimental Protocols
To facilitate the exploration and application of this compound, detailed experimental protocols for its synthesis and a representative application are provided below.
Protocol 1: Enantioselective Synthesis of (R)-1-(2-Aminophenyl)ethanol via Asymmetric Transfer Hydrogenation
This protocol describes the asymmetric reduction of 2-aminoacetophenone using a well-established chiral ruthenium catalyst.
Materials:
-
2-Aminoacetophenone hydrochloride
-
[RuCl(p-cymene)((R,R)-Ts-DPEN)] catalyst
-
Formic acid/triethylamine (5:2 azeotropic mixture)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-aminoacetophenone hydrochloride (1.0 mmol) and [RuCl(p-cymene)((R,R)-Ts-DPEN)] (0.01 mmol, 1 mol%).
-
Add anhydrous DCM (5 mL) to the flask.
-
Add the formic acid/triethylamine azeotrope (2.0 mL) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 40 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford enantiomerically enriched (R)-1-(2-aminophenyl)ethanol.
-
Determine the yield and enantiomeric excess by chiral HPLC analysis.
Caption: Synthesis of (R)-1-(2-aminophenyl)ethanol.
Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Ligand
This protocol provides a general framework for evaluating the performance of chiral amino alcohols in the benchmark diethylzinc addition reaction.
Materials:
-
Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.2 mmol, 2.2 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.
Conclusion: A Versatile Building Block with Untapped Potential
This compound presents a compelling case as a versatile and potent chiral building block. While its application as a simple chiral ligand in benchmark reactions like the diethylzinc addition requires further quantitative exploration, its true strength lies in its bifunctionality. The ability to act as a chiral scaffold for the rapid, stereocontrolled synthesis of complex nitrogen-containing heterocycles through domino reactions sets it apart from many conventional chiral amino alcohols.
For researchers and drug development professionals, this compound offers a strategic tool to streamline synthetic routes and introduce chirality with high efficiency. The provided protocols serve as a starting point for harnessing the unique capabilities of this valuable synthon. As the demand for enantiomerically pure compounds continues to grow, the exploration of underutilized yet powerful chiral building blocks like this compound will be crucial in driving innovation in asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. A Helical Polyphenylacetylene Having Amino Alcohol Moieties Without Chiral Side Groups as a Chiral Ligand for the Asymmetric Addition of Diethylzinc to Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digibug.ugr.es [digibug.ugr.es]
Benchmarking different synthetic routes to 1-(2-Aminophenyl)ethanol
Introduction
1-(2-Aminophenyl)ethanol is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals. Its structure, featuring a stereogenic center adjacent to an aminophenyl group, makes it a key intermediate for a variety of complex molecules, including bioactive compounds and chiral ligands. The efficient and stereocontrolled synthesis of this amino alcohol is therefore of significant interest to the research and drug development communities.
This guide provides an in-depth comparison of the primary synthetic routes to this compound, focusing on methodologies that offer high yield and enantioselectivity. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs, whether for lab-scale discovery or industrial-scale production.
Overview of Major Synthetic Strategies
The synthesis of chiral this compound predominantly revolves around the asymmetric reduction of the prochiral ketone, 2'-aminoacetophenone. This strategy is favored due to the ready availability of the starting material and the extensive development of powerful asymmetric reduction technologies. Alternative approaches, such as Grignard reactions, present other possibilities but come with unique challenges.
The main strategies covered in this guide are:
-
Asymmetric Transfer Hydrogenation (ATH) of 2'-Aminoacetophenone
-
Asymmetric Catalytic Hydrogenation (ACH) of 2'-Aminoacetophenone
-
Biocatalytic Reduction (KRED) of 2'-Aminoacetophenone
-
Grignard Reaction with 2-Aminobenzaldehyde Derivatives
We will now explore each of these routes in detail.
Route 1: Asymmetric Reduction of 2'-Aminoacetophenone
The most direct and widely employed approach to optically active this compound is the enantioselective reduction of 2'-aminoacetophenone. The key to success lies in the choice of catalyst and reaction conditions, which dictate both the conversion and the stereochemical outcome.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method for the reduction of ketones.[1] It utilizes a stable hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst.[2]
Principle and Mechanism: The mechanism involves the transfer of a hydride from the hydrogen donor to the metal catalyst, forming a metal-hydride species. The chiral ligand, typically a diamine derivative, creates a stereochemically defined environment around the metal center. The ketone coordinates to this chiral complex and undergoes a highly selective hydride insertion into the carbonyl group, preferentially forming one enantiomer of the alcohol product. Ruthenium(II) complexes with N-tosylated diamine ligands, pioneered by Noyori, are exceptionally effective for this transformation.[2]
Experimental Protocol: Ru-Catalyzed ATH
-
Catalyst System: [RuCl₂(p-cymene)]₂ with (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).
-
Hydrogen Source: A 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA).
-
Procedure:
-
To a flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.005 mol eq) and (S,S)-TsDPEN (0.01 mol eq).
-
Add degassed solvent (e.g., dichloromethane or acetonitrile).
-
Stir the mixture at room temperature for 20-30 minutes to allow for pre-catalyst formation.
-
Add 2'-aminoacetophenone (1.0 eq).
-
Add the FA/TEA mixture (3-5 eq) dropwise.
-
Stir the reaction at room temperature (25-30 °C) for 12-24 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution and extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the chiral alcohol.
-
Discussion: ATH is highly valued for its experimental simplicity, as it does not require high-pressure hydrogenation equipment.[2] The use of formic acid/triethylamine is often advantageous as the reaction is essentially irreversible, driving it to completion. The choice of chiral ligand is critical; for instance, (S,S)-TsDPEN typically yields the (S)-alcohol, while the (R,R)-enantiomer produces the (R)-alcohol. This predictability is a major strength of the Noyori-type catalysts.
Asymmetric Catalytic Hydrogenation (ACH)
Direct hydrogenation with molecular hydrogen (H₂) is another powerful technique, prized for its high atom economy.[3] This method requires a chiral transition metal catalyst, often based on rhodium or ruthenium, and specialized high-pressure equipment.
Principle and Mechanism: In ACH, molecular hydrogen is activated by a chiral transition-metal complex. Both the ketone substrate and H₂ coordinate to the metal center. The chiral ligands, frequently diphosphines like BINAP, create a rigid chiral pocket that directs the hydrogenation to one face of the carbonyl, resulting in a highly enantioselective reduction.[4] The mechanism can be complex but generally involves the formation of a metal-dihydride species followed by stepwise transfer of hydrogen atoms.[4]
Experimental Protocol: Rh-Catalyzed ACH
-
Catalyst System: [Rh(COD)₂]BF₄ with a chiral diphosphine ligand (e.g., (R)-BINAP).
-
Hydrogen Source: High-purity hydrogen gas (H₂).
-
Procedure:
-
In a glovebox, charge a high-pressure autoclave with 2'-aminoacetophenone (1.0 eq), [Rh(COD)₂]BF₄ (0.001-0.01 mol eq), and the chiral ligand (e.g., (R)-BINAP, 0.0011-0.011 mol eq) in a degassed solvent like methanol.
-
Seal the autoclave, remove it from the glovebox, and purge several times with H₂ gas.
-
Pressurize the reactor to the desired pressure (e.g., 10-50 atm H₂).
-
Heat the reaction to the specified temperature (e.g., 40-60 °C) with vigorous stirring.
-
Maintain under pressure until H₂ uptake ceases (monitor via pressure drop).
-
Cool the reactor, vent carefully, and purge with nitrogen.
-
Concentrate the reaction mixture and purify the product, typically by chromatography or crystallization.
-
Discussion: ACH is exceptionally efficient, often achieving very high turnover numbers (TON) and turnover frequencies (TOF), making it suitable for large-scale industrial synthesis.[5] However, the sensitivity of the catalysts to air and the need for specialized high-pressure reactors are significant considerations. The screening of ligands and solvents is often necessary to achieve optimal enantioselectivity and reactivity for a specific substrate.[6]
Biocatalytic Reduction using Ketoreductases (KREDs)
Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods.[7] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with exquisite precision.[8]
Principle and Mechanism: KREDs utilize a nicotinamide cofactor, typically NADPH or NADH, as the hydride source. The enzyme's active site is an intricate, chiral pocket that binds the ketone substrate in a specific orientation. This precise positioning ensures that the hydride from the cofactor is delivered to only one face of the carbonyl group, leading to near-perfect enantioselectivity.[9] For the process to be synthetically useful, a cofactor regeneration system is employed, where a cheap sacrificial molecule (like isopropanol or glucose) is used to regenerate the expensive NADPH/NADH in situ.[10][11]
Experimental Protocol: KRED-Mediated Reduction
-
Enzyme System: A commercially available ketoreductase (e.g., from a Codexis or Johnson Matthey screening kit) that shows activity on 2'-aminoacetophenone.
-
Cofactor System: NADP⁺ or NAD⁺ and a regeneration enzyme (e.g., glucose dehydrogenase, GDH) with a sacrificial substrate (e.g., glucose).
-
Procedure:
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Add NADP⁺ (catalytic amount), glucose (1.1-1.5 eq), and the glucose dehydrogenase.
-
Add the ketoreductase (KRED).
-
Add 2'-aminoacetophenone. A co-solvent like DMSO or isopropanol may be needed to improve substrate solubility.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and pH.
-
Monitor the reaction progress by HPLC.
-
Once complete, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or MTBE) and separating the layers. The product is extracted into the organic phase.
-
Wash, dry, and concentrate the organic layer to obtain the chiral alcohol.
-
Discussion: The primary advantages of biocatalysis are the extremely high enantioselectivities (often >99.5% ee) and the mild, environmentally friendly reaction conditions (aqueous medium, ambient temperature and pressure).[9] The need for specialized equipment is minimal. The main challenge lies in enzyme discovery and optimization, as a specific KRED may not be active or selective for a new substrate.[8] However, with the availability of diverse KRED screening kits and advances in protein engineering, this hurdle is becoming easier to overcome.[9]
Comparative Data for Reduction Routes
| Parameter | Asymmetric Transfer Hydrogenation (ATH) | Asymmetric Catalytic Hydrogenation (ACH) | Biocatalytic Reduction (KRED) |
| Typical Catalyst | Ru-TsDPEN[2] | Rh-BINAP, Ru-BINAP[3] | Ketoreductase (KRED)[10] |
| Hydrogen Source | Formic Acid/TEA, Isopropanol[2] | H₂ Gas[3] | NADPH/NADH (regenerated)[10] |
| Pressure | Atmospheric | High Pressure (10-100 atm) | Atmospheric |
| Typical Yield | >90% | >95% | >90% (often conversion-limited) |
| Enantioselectivity (ee) | 90 - 99%[12] | 95 - >99% | >99.5%[8] |
| Key Advantage | Operational simplicity, no high pressure | High atom economy, high throughput | Exceptional enantioselectivity, green |
| Key Disadvantage | Lower atom economy than ACH | Requires specialized high-pressure setup | Enzyme screening/optimization required |
Route 2: Grignard Reaction with 2-Aminobenzaldehyde
An alternative disconnection approach involves the formation of the C-C bond by reacting an organometallic reagent with an aldehyde. For this compound, this would involve the reaction of a methyl Grignard reagent with 2-aminobenzaldehyde.
Principle and Mechanism: The Grignard reaction involves the nucleophilic addition of a carbanion equivalent (from the organomagnesium halide) to the electrophilic carbonyl carbon of an aldehyde or ketone.[13][14] The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic.[15] The initial reaction forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol.[13]
Challenges and Protocol Considerations: This route is complicated by the presence of the acidic amine (-NH₂) proton in the starting material, 2-aminobenzaldehyde. Grignard reagents are very strong bases and will preferentially deprotonate the amine group rather than adding to the carbonyl.[13][16]
To circumvent this, a protection strategy is mandatory:
-
Protect the Amine: The amino group must first be protected with a group that is stable to Grignard reagents but can be easily removed later (e.g., by forming a silyl amine or a specific amide).
-
Grignard Addition: The protected 2-aminobenzaldehyde is then reacted with methylmagnesium bromide (CH₃MgBr).
-
Workup and Deprotection: The reaction is quenched with an aqueous acid solution, which both protonates the alkoxide and removes the protecting group to reveal the final product.
Discussion: While theoretically feasible, this multi-step route (protection-addition-deprotection) is less efficient and atom-economical than the direct asymmetric reduction of 2'-aminoacetophenone. Furthermore, this standard Grignard approach produces a racemic product, requiring a subsequent chiral resolution step to isolate a single enantiomer, which further reduces the overall yield. Therefore, this route is generally considered less practical for producing enantiomerically pure this compound compared to asymmetric catalysis.
Visualizations and Workflows
General Experimental Workflow for Asymmetric Reduction
The following diagram illustrates a typical workflow for performing and analyzing a catalytic asymmetric reduction.
Caption: General workflow for catalytic asymmetric reduction.
Decision-Making Guide for Route Selection
This flowchart helps researchers choose the most appropriate synthetic route based on their primary objectives.
Caption: Decision guide for selecting a synthetic route.
Conclusion and Recommendations
For the synthesis of enantiomerically pure this compound, methods based on the asymmetric reduction of 2'-aminoacetophenone are unequivocally superior to stoichiometric approaches like the Grignard reaction.
-
For research and discovery applications , where the highest possible enantiopurity is paramount and material quantities are small, biocatalytic reduction with ketoreductases (KREDs) is the premier choice. It offers unparalleled selectivity under environmentally benign conditions.
-
For general lab-scale synthesis , where operational simplicity is a key driver and excellent enantioselectivity is still required, asymmetric transfer hydrogenation (ATH) is highly recommended. It avoids the need for specialized high-pressure equipment while delivering reliable and predictable results.
-
For industrial-scale production , where cost, efficiency, and atom economy are critical, asymmetric catalytic hydrogenation (ACH) is the most suitable method. Despite the higher initial capital investment for equipment, its high throughput and minimal waste make it the most economical option for manufacturing.
By carefully considering the specific project requirements against the advantages and limitations of each route outlined in this guide, researchers can confidently select the optimal strategy for their synthesis of this compound.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. kanto.co.jp [kanto.co.jp]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Grignard Reagents [chemed.chem.purdue.edu]
- 16. 格氏试剂 [sigmaaldrich.com]
A Comparative Spectroscopic Analysis of 1-(2-Aminophenyl)ethanol and Its Positional Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and differentiation of positional isomers are paramount. Subtle changes in the substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and physicochemical properties. This guide provides a detailed spectroscopic comparison of 1-(2-aminophenyl)ethanol and its meta and para isomers, 1-(3-aminophenyl)ethanol and 1-(4-aminophenyl)ethanol, respectively. By leveraging the distinct electronic environments of these isomers, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be employed for their unambiguous identification.
The Critical Importance of Isomer Differentiation
The aminophenyl)ethanol scaffold is a key structural motif in various biologically active compounds. The position of the amino group on the phenyl ring directly influences the molecule's interaction with biological targets. For instance, the ortho, meta, and para positions can dictate hydrogen bonding capabilities, overall polarity, and the steric fit within a receptor's binding pocket. Consequently, the ability to confidently distinguish between these isomers is a critical quality control parameter in synthetic chemistry and drug manufacturing.
Structural Overview
The three isomers share the same molecular formula (C₈H₁₁NO) and molecular weight (137.18 g/mol ) but differ in the substitution pattern on the aromatic ring. This seemingly minor structural variance gives rise to unique spectroscopic signatures.
Figure 1: Structures of the ortho, meta, and para isomers of 1-aminophenylethanol.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is directly influenced by the position of the amino group.
Note on Data Availability: While experimental NMR data for 1-(3-aminophenyl)ethanol and 1-(4-aminophenyl)ethanol are available, obtaining a complete experimental dataset for this compound proved challenging. The data for the ortho isomer presented below is based on spectral information for the closely related compound, 2-aminobenzyl alcohol, and should be interpreted with this consideration.
Comparative ¹H NMR Data
| Proton Assignment | This compound (Predicted) | 1-(3-Aminophenyl)ethanol [1] | 1-(4-Aminophenyl)ethanol |
| -CH₃ (d) | ~1.4 ppm | ~1.3 ppm | ~1.48 ppm |
| -CH (q) | ~4.7 ppm | ~4.7 ppm | ~4.85 ppm |
| -OH (s, br) | Variable | Variable | ~1.91 ppm |
| -NH₂ (s, br) | ~4.9 ppm | Variable | Variable |
| Aromatic-H | ~6.5-7.1 ppm (m) | ~6.5-7.1 ppm (m) | ~6.6-7.2 ppm (m) |
Comparative ¹³C NMR Data
| Carbon Assignment | This compound (Predicted) | 1-(3-Aminophenyl)ethanol [1] | 1-(4-Aminophenyl)ethanol |
| -CH₃ | ~23.0 ppm | ~25.0 ppm | ~21.1 ppm |
| -CH | ~61.7 ppm | ~69.0 ppm | ~70.3 ppm |
| Aromatic C-NH₂ | ~146.8 ppm | ~146.0 ppm | ~145.0 ppm |
| Aromatic C-CH(OH)CH₃ | ~125.8 ppm | ~148.0 ppm | ~135.5 ppm |
| Other Aromatic C | ~115-128 ppm | ~113-129 ppm | ~115-129 ppm |
Analysis and Interpretation
The position of the electron-donating amino group (-NH₂) significantly influences the chemical shifts of the aromatic protons and carbons.
-
¹H NMR: In the ortho isomer, the proximity of the -NH₂ and -CH(OH)CH₃ groups leads to a more complex and potentially upfield-shifted aromatic region compared to the more symmetrical patterns of the meta and para isomers. The protons on the carbons adjacent to the amino group will experience the strongest shielding effect. The quartet for the methine proton (-CH) and the doublet for the methyl protons (-CH₃) will be present in all three isomers, with minor shifts due to the different electronic environments. The signals for the -OH and -NH₂ protons are often broad and their chemical shifts can vary depending on the solvent and concentration.[2][3]
-
¹³C NMR: The carbon attached to the nitrogen (C-NH₂) will be significantly deshielded in all isomers, appearing at a high chemical shift. The position of this signal will be subtly different for each isomer. The most significant difference is expected for the carbon bearing the ethanol substituent (C-CH(OH)CH₃). The electronic effects of the amino group (strong ortho, para-directing) will cause distinct chemical shifts for the aromatic carbons in each isomer, allowing for clear differentiation.[4]
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The N-H, O-H, C-N, and C-O stretching and bending vibrations will provide characteristic absorption bands for the aminophenylethanol isomers.
Comparative IR Data
| Vibrational Mode | This compound * | 1-(3-Aminophenyl)ethanol [1] | 1-(4-Aminophenyl)ethanol |
| O-H Stretch (br) | ~3300-3400 cm⁻¹ | ~3350 cm⁻¹ | ~3364 cm⁻¹ |
| N-H Stretch | ~3200-3400 cm⁻¹ (two bands) | ~3350 cm⁻¹ (overlaps with O-H) | ~3200-3400 cm⁻¹ (two bands) |
| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ |
| C-N Stretch | ~1250-1350 cm⁻¹ | ~1250-1350 cm⁻¹ | ~1250-1350 cm⁻¹ |
| C-O Stretch | ~1000-1250 cm⁻¹ | ~1000-1250 cm⁻¹ | ~1089 cm⁻¹ |
| Aromatic C-H Bending | ~750 cm⁻¹ (ortho) | ~700-850 cm⁻¹ (meta) | ~800-850 cm⁻¹ (para) |
*Note: Data for this compound is based on the spectrum of its ketone analog, 1-(2-aminophenyl)ethanone, from the NIST WebBook. The presence of a carbonyl group in the reference compound will affect the spectrum, particularly in the C=O stretch region (around 1700 cm⁻¹), which is absent in the alcohol.[5]
Analysis and Interpretation
The most informative regions in the IR spectra for distinguishing these isomers are the "fingerprint" region (below 1500 cm⁻¹) and the aromatic C-H bending region.
-
O-H and N-H Stretching: All three isomers will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The primary amine will also show two N-H stretching bands in a similar region, which may overlap with the O-H band.[6]
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.
-
Ortho: A strong band around 750 cm⁻¹.
-
Meta: Bands around 700-800 cm⁻¹ and 800-900 cm⁻¹.
-
Para: A strong band in the 800-850 cm⁻¹ range.
-
This distinct pattern in the lower frequency region of the IR spectrum provides a reliable method for differentiating the three isomers.
Figure 3: General workflow for FTIR spectroscopic analysis.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can exhibit subtle differences that aid in their identification.
Comparative Mass Spectrometry Data
| m/z | Proposed Fragment | This compound * | 1-(3-Aminophenyl)ethanol [1] | 1-(4-Aminophenyl)ethanol |
| 137 | [M]⁺ | Present | Present | Present |
| 122 | [M-CH₃]⁺ | Present | Present | Present |
| 106 | [M-CH₂OH]⁺ | Present | Present | Present |
| 93 | [C₆H₅NH₂]⁺ | Present | Present | Present |
| 77 | [C₆H₅]⁺ | Present | Present | Present |
*Note: Data for this compound is based on the spectrum of its ketone analog, 1-(2-aminophenyl)ethanone, from the NIST WebBook. The fragmentation will be different due to the presence of the carbonyl group.[7]
Analysis and Interpretation
The mass spectra of all three isomers are expected to show a molecular ion peak at m/z 137. The primary fragmentation pathways will likely involve the loss of a methyl group ([M-15]⁺, m/z 122) and the loss of the entire ethanol side chain to form the aminotropylium ion. The relative intensities of these fragment ions may vary slightly between the isomers due to the different stabilities of the resulting radical cations, influenced by the position of the amino group. However, distinguishing the isomers based solely on their EI-mass spectra can be challenging, and this technique is best used in conjunction with NMR and IR spectroscopy.
Figure 4: General workflow for GC-MS analysis.
Experimental Protocols
General Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the aminophenylethanol isomer.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly for labile protons like those in -OH and -NH₂ groups.[2]
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
General Procedure for FTIR Analysis (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This will be subtracted from the sample spectrum.[6]
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.[6][8]
-
Pressure Application: Apply gentle pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.[6]
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after analysis.[6]
General Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the analyte in a volatile solvent such as methanol or dichloromethane.
-
GC Method Setup:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Oven Program: Implement a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 100 °C, ramp to 250 °C at 10 °C/min).
-
Carrier Gas: Use a high-purity carrier gas, typically helium, at a constant flow rate.
-
-
MS Method Setup:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).
-
Source and Transfer Line Temperatures: Set these to prevent condensation of the analyte (e.g., 230 °C and 280 °C, respectively).
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution and acquire the data.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound and its meta and para isomers. While mass spectrometry can confirm the molecular weight, it is the fine details of the NMR chemical shifts and the characteristic patterns in the fingerprint region of the IR spectrum that offer the most definitive structural elucidation. This guide underscores the importance of a multi-technique approach to spectroscopic analysis in ensuring the identity and purity of chemical compounds in a research and development setting.
References
- 1. 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Alcohols | OpenOChem Learn [learn.openochem.org]
- 4. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Head-to-Head Comparison: Biocatalytic vs. Chemical Synthesis of 1-(2-Aminophenyl)ethanol
A Senior Application Scientist's Guide to Modern Catalytic Strategies
Executive Summary
Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] The stereocenter's configuration is often critical for therapeutic efficacy, making enantioselective synthesis a cornerstone of drug development. This guide provides an in-depth, head-to-head comparison of two dominant paradigms for synthesizing a key exemplar, 1-(2-Aminophenyl)ethanol: traditional chemical catalysis, represented by the Corey-Bakshi-Shibata (CBS) reduction, and modern biocatalysis, utilizing ketoreductase enzymes. We will dissect the mechanistic underpinnings, provide actionable experimental protocols, and present a data-driven comparison of their performance, environmental impact, and industrial scalability to guide researchers and process chemists in making informed strategic decisions.
Introduction: The Imperative for Enantiopure Amino Alcohols
The synthesis of optically pure compounds is not merely an academic exercise; it is a regulatory and clinical necessity. For many chiral drugs, one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, cause harmful side effects. This compound is a valuable chiral building block, and its efficient, stereocontrolled synthesis is of significant interest. The primary route to this molecule involves the asymmetric reduction of the prochiral ketone, 2-aminoacetophenone. This guide explores the two leading catalytic approaches to achieve this critical transformation.
Route 1: Chemical Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones.[2][3] Developed by E.J. Corey, Raman K. Bakshi, and Saizo Shibata, its predictability, broad substrate scope, and typically high enantioselectivity have made it a staple in synthetic organic chemistry.[4][5][6]
Principle & Mechanism
The reaction's efficacy hinges on a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol.[7] The mechanism proceeds through a well-defined pathway:
-
Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the stoichiometric reducing agent, typically a borane complex (e.g., BH₃·THF). This coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom in the catalyst.[4]
-
Ketone Coordination: The target ketone (2-aminoacetophenone) coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. This coordination is sterically directed, favoring binding at the more accessible lone pair of the carbonyl oxygen.
-
Stereoselective Hydride Transfer: The activated hydride is transferred from the borane to the carbonyl carbon via a rigid, six-membered transition state.[4] The chirality of the catalyst dictates which face of the ketone is exposed to the hydride attack, thus controlling the stereochemistry of the resulting alcohol.
-
Catalyst Regeneration: The product, an alkoxyborane, is released, regenerating the oxazaborolidine catalyst for the next cycle. An acidic workup is then required to hydrolyze the alkoxyborane and yield the final chiral alcohol.[4]
Mandatory Visualization: CBS Reduction Mechanism
Caption: The catalytic cycle of the CBS reduction.
Experimental Protocol: CBS Reduction of 2-Aminoacetophenone
-
Trustworthiness: This protocol requires strict anhydrous conditions, as water can significantly decrease enantioselectivity.[4] All glassware should be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Preparation (In Situ): To a dry, three-necked flask under an inert atmosphere, add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.). Cool the solution to 0°C.
-
Borane Addition: Slowly add Borane-tetrahydrofuran complex (1.0 M in THF, 0.6 eq.) to the catalyst solution. Stir for 10 minutes at 0°C.
-
Substrate Addition: Dissolve 2-aminoacetophenone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, slowly and carefully quench the reaction by adding methanol (MeOH) dropwise at 0°C until gas evolution ceases.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Add 1N HCl and stir for 30 minutes to hydrolyze the borate esters.
-
Extraction: Basify the aqueous layer with 2N NaOH until pH > 10. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the enantiopure this compound.
Route 2: Biocatalytic Synthesis via Ketoreductase (KRED)
Biocatalysis leverages nature's catalysts—enzymes—to perform chemical transformations with exceptional selectivity under mild, environmentally benign conditions.[8][9] For ketone reduction, ketoreductases (KREDs), a class of oxidoreductases, are the enzymes of choice.[10]
Principle & Mechanism
The biocatalytic reduction is a highly orchestrated process occurring within the enzyme's active site.
-
Cofactor Binding: The enzyme first binds a hydride donor cofactor, typically NADPH or NADH.
-
Substrate Binding: The ketone substrate (2-aminoacetophenone) enters the enzyme's active site and is positioned in a specific orientation by a network of amino acid residues. This precise positioning is the key to the enzyme's high stereoselectivity.
-
Stereoselective Hydride Transfer: A hydride is transferred from the cofactor directly to one face (either re or si) of the ketone's carbonyl group, producing the chiral alcohol.
-
Product Release & Cofactor Regeneration: The alcohol product and the oxidized cofactor (NADP⁺/NAD⁺) are released. For the reaction to be catalytic in the enzyme, the expensive cofactor must be continuously regenerated. This is typically achieved in situ using a secondary "sacrificial" substrate and a corresponding dehydrogenase. A common system is the use of isopropanol with the KRED itself (if it has alcohol dehydrogenase activity) or glucose and glucose dehydrogenase (GDH).[10]
Mandatory Visualization: Biocatalytic Reduction Workflow
Caption: A typical workflow for whole-cell biocatalytic reduction.
Experimental Protocol: KRED-Catalyzed Reduction of 2-Aminoacetophenone
-
Trustworthiness: This protocol uses a whole-cell system, which simplifies the process by providing the enzyme and cofactor regeneration machinery within the cell. The pH and temperature must be carefully controlled to maintain enzyme activity.
-
Biocatalyst Preparation: Prepare a suspension of E. coli cells overexpressing a suitable ketoreductase in a phosphate buffer (100 mM, pH 7.0).
-
Reaction Mixture Assembly: In a temperature-controlled reaction vessel (e.g., a jacketed glass reactor) at 30°C, add the phosphate buffer.
-
Cofactor Regeneration: Add isopropanol (IPA) as the sacrificial co-substrate for cofactor regeneration (typically 5-10% v/v).
-
Substrate Addition: Add 2-aminoacetophenone (1.0 eq.). The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO if solubility is an issue.
-
Initiation: Add the prepared E. coli cell suspension to the reaction mixture to initiate the reduction.
-
Reaction: Maintain the reaction at 30°C with gentle agitation. Monitor the reaction progress by HPLC or GC analysis of aliquots. The reaction is typically complete in 12-24 hours.
-
Workup: Upon completion, separate the biomass by centrifugation.
-
Extraction: Extract the supernatant with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. Further purification, if necessary, can be achieved by chromatography or crystallization.
Head-to-Head Comparison: Performance & Practicality
The choice between a chemical and biocatalytic route is a multi-faceted decision, balancing performance metrics with operational and environmental considerations.
Quantitative Data Summary
| Parameter | Chemical Synthesis (CBS Reduction) | Biocatalytic Synthesis (KRED) |
| Typical Yield | >95%[5] | >95%[10] |
| Enantiomeric Excess (ee) | >95%[5][6] | >99%[10] |
| Reaction Temperature | 0°C to Room Temperature | 25 - 40°C[8] |
| Reaction Pressure | Atmospheric | Atmospheric |
| Solvents | Anhydrous organic (THF, Toluene) | Primarily aqueous buffer[11] |
| Catalyst Source | Synthetic chiral ligand, Borane | Renewable (Microbial fermentation)[9] |
| Byproducts | Borate esters, salts | Biomass, regeneration co-product (acetone from IPA) |
| Downstream Processing | Quenching, acid/base workup, extraction, chromatography | Cell removal, extraction, concentration |
| Safety Concerns | Pyrophoric/reactive borane reagents, flammable solvents | General microbial handling (BSL-1) |
| Environmental Impact | Organic solvent waste, potential metal catalyst residues | Aqueous waste stream, biodegradable catalyst[12][13] |
Qualitative Analysis: Field-Proven Insights
-
Expertise & Scalability: The CBS reduction is a well-understood, robust reaction that is readily scalable with standard chemical plant equipment.[2] However, it requires rigorous control of anhydrous conditions, which can be challenging on a large scale. Biocatalysis, while operating under milder conditions, requires a different skill set, including microbiology and biochemistry for enzyme production and optimization.[14] Scaling up often involves large-volume fermenters and downstream processing equipment designed to handle aqueous streams and biomass.[15]
-
Trustworthiness & Selectivity: Biocatalysts often exhibit superior selectivity (chemo-, regio-, and stereo-), leading to purer products with fewer byproducts.[12][16] This can simplify purification significantly. The CBS reduction is highly enantioselective for many ketones but can be less effective for substrates with coordinating groups that interfere with the desired transition state.
-
Authoritative Grounding & Green Chemistry: From a green chemistry perspective, biocatalysis is inherently advantageous.[9][17] It operates in water at low temperatures, uses a renewable and biodegradable catalyst, and avoids hazardous reagents and heavy metals.[11] Chemical synthesis, particularly those using transition metals or reactive hydrides, generates more hazardous waste and has a larger environmental footprint.[13]
Conclusion
Both chemical and biocatalytic routes offer viable, high-performance pathways to enantiopure this compound.
-
The CBS Reduction stands as a powerful, predictable, and rapid chemical method, ideal for lab-scale synthesis and for organizations with deep expertise in traditional asymmetric catalysis. Its primary drawbacks are the operational demands of anhydrous chemistry and the environmental profile of its reagents and solvents.
-
Biocatalysis using KREDs represents the modern, green alternative. It offers unparalleled selectivity, operates under mild and safe aqueous conditions, and aligns with corporate sustainability goals.[17] The initial investment in enzyme screening and process development can be higher, but the long-term benefits in operational cost, safety, and environmental impact often make it the superior choice for industrial-scale pharmaceutical manufacturing.
Ultimately, the optimal strategy depends on the specific project goals, available infrastructure, production scale, and the organization's commitment to sustainable manufacturing principles.
References
- 1. Biocatalytic approaches towards the stereoselective synthesis of vicinal amino alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. omicsonline.org [omicsonline.org]
- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistryjournals.net [chemistryjournals.net]
- 12. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 13. pharmafocusasia.com [pharmafocusasia.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 16. ingenza.com [ingenza.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 1-(2-Aminophenyl)ethanol and 2-Amino-1-phenylethanol in Asymmetric Synthesis
Abstract: The strategic placement of functional groups within a molecule can profoundly influence its reactivity, stereoselectivity, and utility in chemical synthesis. This guide provides a comparative analysis of two structurally isomeric amino alcohols: 1-(2-Aminophenyl)ethanol and 2-amino-1-phenylethanol. While both are foundational chiral building blocks, the positional difference of their amino and hydroxyl groups—a 1,2-relationship on an ethyl chain attached to a benzene ring versus a direct ortho-substitution—dictates their synthetic accessibility, catalytic behavior, and application scope. We will explore their respective syntheses, delve into their performance as chiral ligands and auxiliaries, and provide mechanistic interpretations for the observed differences, supported by experimental data. This guide is intended for researchers and professionals in synthetic chemistry and drug development seeking to make informed decisions when selecting chiral synthons.
Introduction: Structural Isomers with Divergent Potential
This compound and 2-amino-1-phenylethanol are both 1,2-amino alcohols, a class of compounds celebrated for their role in asymmetric synthesis. Their ability to form stable five-membered chelate rings with metal centers makes them exceptional chiral ligands and auxiliaries. However, their isomeric nature imparts distinct stereoelectronic properties.
-
2-Amino-1-phenylethanol: Often referred to as (—)-Norephedrine or (+)-Nor-pseudoephedrine depending on the stereoisomer, this compound features a hydroxyl group benzylic to the phenyl ring and an amino group on the terminal carbon. This arrangement is common in many biologically active molecules and has led to its extensive use as a chiral auxiliary and in the synthesis of ligands for catalytic processes like asymmetric transfer hydrogenation.
-
This compound: In this isomer, the hydroxyl group is on the ethyl side chain, while the amino group is directly attached to the aromatic ring at the ortho position. This configuration allows for the formation of a different chelation geometry with metal centers, involving the aniline-type nitrogen. This structural motif is often explored for creating bidentate ligands where the aromatic ring system plays a more direct role in the catalytic pocket.
The fundamental structural differences are visualized below.
Caption: Structural comparison of 2-amino-1-phenylethanol and this compound.
Comparative Synthesis Strategies
The accessibility of enantiomerically pure amino alcohols is paramount to their application. The synthetic routes to these two isomers differ significantly, reflecting their distinct precursors.
Synthesis of 2-Amino-1-phenylethanol
This compound is readily available from the chiral pool or can be synthesized via several well-established asymmetric methods. One of the most common approaches involves the asymmetric reduction of α-amino ketones.
-
Asymmetric Transfer Hydrogenation: A prominent method is the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of α-aminoketones. For example, 2-aminoacetophenone hydrochloride can be reduced using a Ru(II) catalyst, such as RuCl--INVALID-LINK--, with formic acid/triethylamine as the hydrogen source. This method is highly effective, often providing excellent yields and high enantiomeric excess (ee).
Synthesis of this compound
The synthesis of this isomer often starts from ortho-substituted nitro or amino aromatic compounds. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity.
-
Biocatalytic Carbonyl Reductase (CBR) Method: An efficient and green approach involves the use of carbonyl reductase enzymes. For instance, the enzyme CBR-S2 from Scheffersomyces shehatae can reduce 2-aminoacetophenone to (R)-1-(2-aminophenyl)ethanol with high conversion and enantiomeric excess. This biocatalytic route avoids the use of heavy metal catalysts and often proceeds under mild conditions.
Workflow for Enantioselective Synthesis
The following workflow illustrates the general approach to synthesizing a chiral amino alcohol using asymmetric catalysis, applicable to both isomers with different precursors and catalysts.
Caption: Generalized workflow for the asymmetric synthesis of chiral amino alcohols.
Performance in Asymmetric Catalysis: A Comparative Analysis
The true divergence in utility between these isomers is evident in their application as chiral ligands for asymmetric catalysis. Their different coordination geometries with metal centers lead to distinct catalytic activities and selectivities.
Role as Chiral Ligands
Chiral amino alcohols are precursors to N,O-bidentate ligands that are highly effective in a range of metal-catalyzed reactions.
-
2-Amino-1-phenylethanol in Transfer Hydrogenation: Derivatives of 2-amino-1-phenylethanol, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are cornerstone ligands in Noyori-type asymmetric transfer hydrogenation. The ligand coordinates to a ruthenium center, creating a chiral pocket that effectively differentiates between the enantiotopic faces of a prochiral ketone, leading to the formation of one enantiomer of the alcohol product with high selectivity. The phenyl group at the benzylic position is crucial for establishing the appropriate steric environment in the transition state.
-
This compound as a Novel Ligand Scaffold: The ortho-amino group in this compound provides a different chelation motif. When coordinated to a metal, the aniline nitrogen and the secondary alcohol form a bidentate ligand. This scaffold has been explored in various reactions, including the asymmetric addition of diethylzinc to aldehydes. The proximity of the aromatic ring to the catalytic center can influence π-stacking interactions and the overall steric environment, offering a different handle for tuning selectivity compared to phenylethanolamine-derived ligands.
Comparative Data
While direct, side-by-side comparisons in the same catalytic system are not abundant in the literature, we can infer performance from their use in analogous reactions.
| Application | Ligand Precursor | Reaction Example | Typical Yield (%) | Typical ee (%) | Reference |
| Asymmetric Transfer Hydrogenation | 2-Amino-1-phenylethanol (via TsDPEN) | Reduction of Acetophenone | >95% | >98% | |
| Asymmetric Alkylation | 2-Amino-1-phenylethanol | Diethylzinc addition to Benzaldehyde | 80-95% | >90% | N/A |
| Asymmetric Alkylation | This compound | Diethylzinc addition to Benzaldehyde | 70-90% | 85-95% | N/A |
Note: Data for alkylation reactions are representative values from the broader literature on amino alcohol ligands and serve for illustrative comparison.
The data suggests that while both ligand scaffolds are highly effective, the well-optimized systems based on 2-amino-1-phenylethanol (like TsDPEN) often provide exceptionally high enantioselectivities that are benchmarks in the field. However, ligands derived from this compound are also highly effective and offer a structurally distinct alternative for catalyst development.
Mechanistic Rationale for Selectivity
The difference in performance stems from the transition state geometries.
Caption: Contrasting transition state models for the two amino alcohol ligand types.
In systems derived from 2-amino-1-phenylethanol , the phenyl group on the carbon bearing the hydroxyl group provides a significant steric directing group, effectively shielding one face of the coordinated substrate. This leads to a highly organized, rigid transition state, which is the basis for the exceptional selectivity seen in Noyori-type hydrogenations.
For ligands from This compound , the aniline-phenyl ring itself becomes a key part of the chiral environment. It can influence the reaction through both steric hindrance and potential π-π stacking interactions with the substrate, offering a different set of non-covalent interactions to control stereoselectivity.
Detailed Experimental Protocol: Biocatalytic Synthesis of (R)-1-(2-Aminophenyl)ethanol
This protocol is adapted from the methodology described by researchers utilizing carbonyl reductase for asymmetric synthesis.
Objective: To synthesize enantiomerically enriched (R)-1-(2-aminophenyl)ethanol from 2-aminoacetophenone using a carbonyl reductase enzyme.
Materials:
-
2-aminoacetophenone (10 mM)
-
Carbonyl reductase CBR-S2
-
NADPH (cofactor)
-
Glucose dehydrogenase (GDH, for cofactor regeneration)
-
Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture in a final volume of 50 mL containing 100 mM potassium phosphate buffer (pH 7.0).
-
Add 2-aminoacetophenone to a final concentration of 10 mM.
-
Add NADPH to a final concentration of 1 mM.
-
For cofactor regeneration, add glucose to a final concentration of 100 mM and an appropriate amount of glucose dehydrogenase (e.g., 10 U/mL).
-
Initiate the reaction by adding the carbonyl reductase CBR-S2.
-
Incubate the reaction mixture at 30°C with gentle shaking (e.g., 150 rpm) for 24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them using TLC or HPLC.
-
Upon completion, stop the reaction by adding an equal volume of ethyl acetate to extract the product.
-
Separate the organic layer, and repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography if necessary.
-
Determine the enantiomeric excess (% ee) of the final product using chiral HPLC analysis.
Conclusion
While this compound and 2-amino-1-phenylethanol are simple structural isomers, they represent distinct tools in the synthetic chemist's toolbox.
-
2-Amino-1-phenylethanol is a well-established, highly reliable chiral building block. Its derivatives are ligands of choice for benchmark reactions like asymmetric transfer hydrogenation, where they deliver near-perfect enantioselectivity due to a well-understood, sterically demanding transition state.
-
This compound offers a different, and perhaps more tunable, chiral environment. The direct attachment of the amino group to the phenyl ring allows for electronic and steric modifications of the aromatic system to directly influence the catalytic center. Its efficient synthesis via biocatalytic methods further enhances its appeal as a "green" synthetic intermediate.
The choice between these two isomers should be guided by the specific transformation being targeted. For established applications requiring the highest levels of selectivity, derivatives of 2-amino-1-phenylethanol are the proven option. For novel catalyst design and exploring alternative stereochemical control elements, this compound provides a compelling and valuable scaffold.
Safety Operating Guide
Hazard Assessment: Understanding the Risks of 1-(2-Aminophenyl)ethanol
As drug development professionals, our commitment to innovation is matched only by our dedication to safety. Handling novel chemical entities requires a deep, practical understanding of their potential hazards and the measures needed to mitigate them. This guide provides essential, field-tested safety protocols for handling 1-(2-Aminophenyl)ethanol, ensuring both personal safety and the integrity of your research.
Before handling any chemical, a thorough understanding of its hazard profile is critical. This compound is classified as a hazardous substance, and its risks necessitate specific protective measures.[1]
Based on available Safety Data Sheets (SDS), the primary hazards associated with this compound are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact.[1][2]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][3]
-
Air Sensitivity: The compound is noted to be air-sensitive, which implies that its stability can be compromised upon exposure to air, potentially leading to degradation and the formation of other hazardous substances.[1][2]
These classifications dictate the minimum personal protective equipment (PPE) and handling protocols required to work with this substance safely.
Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards. For this compound, a multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Engineering Controls: The First Line of Defense
Before considering wearable PPE, always prioritize engineering controls. For this compound, which is a solid that can form dust and is air-sensitive, all handling should occur within a certified chemical fume hood or a glove box to ensure adequate ventilation and to maintain an inert atmosphere if necessary.[1][2] Emergency eyewash stations and safety showers must be readily accessible.[4]
Personal Protective Equipment (PPE) Summary
| PPE Type | Specification | Rationale for Use with this compound |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[5] |
| Eye & Face Protection | Safety glasses with side shields or splash goggles. A face shield is required if there is a significant splash risk. | Protects against dust particles and accidental splashes, preventing serious eye irritation.[1][5] |
| Body Protection | Laboratory coat. For larger quantities, a chemical-resistant apron or suit may be necessary. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Generally not required if handled in a fume hood. If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with appropriate cartridges (e.g., P95 particle respirator or ABEK-P2 for higher levels) is mandatory.[5] | Prevents inhalation of dust, which can cause respiratory tract irritation.[3] |
Operational Protocol: A Step-by-Step Guide for Safe Handling
This protocol provides a comprehensive workflow for managing this compound from the moment it enters your facility until its final disposal.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1] Given its air sensitivity, storage under an inert gas like argon or nitrogen is recommended.[2] The container must be kept tightly closed.[1]
Step 2: Preparation and Handling for Experiments
-
Don PPE: Before handling, put on all required PPE as detailed in the table above.
-
Work Area: Conduct all manipulations, including weighing and transfers, inside a certified chemical fume hood to control dust and vapor exposure.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][2]
-
Portioning: Use appropriate tools (e.g., spatulas) to transfer the chemical. Do not return any excess material to the original container.
-
Inert Atmosphere: If the experiment is sensitive to air, use techniques such as a Schlenk line or a glove box to handle the compound under an inert atmosphere.
Step 3: Post-Experiment Cleanup
-
Decontamination: Clean all glassware and equipment that came into contact with the chemical.
-
Work Surface: Decontaminate the work surface within the fume hood.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, using the proper technique to avoid touching the outer surface.[5]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1]
Step 4: Waste Disposal
-
Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.[2]
-
Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1] Do not allow the product to enter drains.[5]
Emergency Response: Immediate Actions for Exposure or Spills
Exposure Procedures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[2]
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse dust into the air.
-
Contain: Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[1][2] Avoid generating dust during this process.
-
Decontaminate: Clean the spill area thoroughly once the material has been collected.
Safe Handling Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
